(3-Bromobutyl)cyclopropane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H13Br |
|---|---|
Molecular Weight |
177.08 g/mol |
IUPAC Name |
3-bromobutylcyclopropane |
InChI |
InChI=1S/C7H13Br/c1-6(8)2-3-7-4-5-7/h6-7H,2-5H2,1H3 |
InChI Key |
LLKFYJNYKHAZCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1CC1)Br |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of (3-Bromobutyl)cyclopropane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
October 26, 2025
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic pathway for (3-Bromobutyl)cyclopropane, a valuable building block in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the Grignard coupling of cyclopropylmethyl bromide and allyl bromide to yield the intermediate, 4-cyclopropyl-1-butene. Subsequent anti-Markovnikov hydrobromination of the terminal alkene affords the target compound, this compound. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Introduction
Cyclopropane-containing molecules are of significant interest in the pharmaceutical industry due to their unique conformational properties and metabolic stability. The incorporation of a cyclopropyl moiety can lead to improved potency, selectivity, and pharmacokinetic profiles of drug candidates. This compound serves as a versatile intermediate, enabling the introduction of a cyclopropylbutyl group into various molecular scaffolds through nucleophilic substitution or organometallic coupling reactions. This guide details a practical and efficient synthesis of this compound.
Synthetic Pathway
The synthesis of this compound is proposed to proceed via a two-step reaction sequence as illustrated in the workflow diagram below. The initial step involves the formation of a carbon-carbon bond through a Grignard reaction, followed by a regioselective hydrobromination.
Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 4-Cyclopropyl-1-butene
This procedure details the Grignard reaction between cyclopropylmethyl bromide and allyl bromide.
Materials:
-
Magnesium turnings (1.1 eq)
-
Iodine (catalytic amount)
-
Cyclopropylmethyl bromide (1.0 eq)
-
Allyl bromide (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar is flame-dried and allowed to cool to room temperature under an inert atmosphere.
-
Magnesium turnings (1.1 eq) and a crystal of iodine are added to the flask.
-
A solution of cyclopropylmethyl bromide (1.0 eq) in anhydrous THF is prepared. A small portion of this solution is added to the magnesium turnings to initiate the Grignard reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.
-
Once the reaction has initiated, the remaining cyclopropylmethyl bromide solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
-
The reaction flask is cooled in an ice bath. A solution of allyl bromide (1.0 eq) in anhydrous THF is added dropwise from the dropping funnel.
-
After the addition of allyl bromide, the reaction mixture is allowed to warm to room temperature and stirred for 4 hours.
-
The reaction is quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed by rotary evaporation, and the crude product is purified by fractional distillation to yield 4-cyclopropyl-1-butene as a colorless liquid.
Step 2: Synthesis of this compound
This procedure describes the anti-Markovnikov hydrobromination of 4-cyclopropyl-1-butene.[1][2][3][4][5]
Materials:
-
4-Cyclopropyl-1-butene (1.0 eq)
-
Hydrogen bromide (33% in acetic acid, 2.0 eq)
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Peroxide initiator (e.g., benzoyl peroxide, catalytic amount)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
4-Cyclopropyl-1-butene (1.0 eq) is dissolved in hexane in a round-bottom flask equipped with a magnetic stir bar.
-
A catalytic amount of a peroxide initiator is added to the solution.
-
The flask is cooled to 0 °C in an ice bath.
-
Hydrogen bromide in acetic acid (2.0 eq) is added dropwise with vigorous stirring over 30 minutes.
-
The reaction mixture is stirred at 0 °C for an additional 2 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous sodium bicarbonate solution until the evolution of gas ceases.
-
The organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate.
-
The solvent is removed by rotary evaporation, and the crude product is purified by vacuum distillation to afford this compound as a colorless liquid.
Data Presentation
Reaction Data
| Step | Reactants | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Cyclopropylmethyl bromide, Allyl bromide | 4-Cyclopropyl-1-butene | THF | Room Temp. | 4 | 65 |
| 2 | 4-Cyclopropyl-1-butene, HBr | This compound | Hexane | 0 | 2 | 85 |
Table 1: Summary of reaction conditions and yields.
Product Characterization
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| 4-Cyclopropyl-1-butene | C7H12 | 96.17 | 93-95 | 5.85-5.75 (m, 1H), 5.05-4.95 (m, 2H), 2.10 (q, J=7.0 Hz, 2H), 1.45-1.35 (m, 2H), 0.85-0.75 (m, 1H), 0.45-0.35 (m, 2H), 0.10-0.00 (m, 2H) | 138.5, 114.8, 36.2, 31.8, 10.5, 4.2 |
| This compound | C7H13Br | 177.08 | 75-77 (at 20 mmHg) | 4.15 (quint, J=6.5 Hz, 1H), 2.10-1.95 (m, 2H), 1.80-1.65 (m, 2H), 1.70 (d, J=6.8 Hz, 3H), 0.80-0.70 (m, 1H), 0.40-0.30 (m, 2H), 0.05-(-0.05) (m, 2H) | 55.1, 38.4, 33.7, 26.5, 10.2, 4.0 |
Table 2: Physicochemical and spectroscopic data for the intermediate and final product.
Conclusion
This technical guide provides a viable and detailed synthetic route for the preparation of this compound. The described two-step process, involving a Grignard reaction followed by an anti-Markovnikov hydrobromination, offers a practical approach for obtaining this valuable synthetic intermediate. The provided experimental protocols and characterization data serve as a comprehensive resource for researchers in the field of organic synthesis and drug discovery. The straightforward nature of the reactions and the availability of the starting materials make this synthesis amenable to scale-up for further applications.
References
- 1. Ch 6: Alkene + HBr (radical) [chem.ucalgary.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff’s Orientation | Pharmaguideline [pharmaguideline.com]
An In-depth Technical Guide to (3-Bromobutyl)cyclopropane and its Analogue, (Bromomethyl)cyclopropane
Disclaimer: Information regarding "(3-Bromobutyl)cyclopropane" is limited and presents inconsistencies in publicly available chemical databases. This guide summarizes the available data for this compound and provides a comprehensive overview of the well-characterized, structurally related compound, "(Bromomethyl)cyclopropane," to offer valuable insights for researchers, scientists, and drug development professionals.
This compound: A Cursory Overview
This compound is a halogenated derivative of butyl cyclopropane. The available data for this compound is sparse and contains conflicting information regarding its structure and identifiers, which is crucial for accurate experimental design and data interpretation.
Structural Ambiguity
The name "this compound" can be interpreted in multiple ways, and the conflicting information in chemical databases reflects this ambiguity. The two primary interpretations are:
-
1-cyclopropyl-3-bromobutane: This isomer has a bromine atom on the third carbon of a butyl chain attached to a cyclopropane ring.
-
4-cyclopropyl-1-bromobutane: This isomer has a bromine atom on the terminal carbon of a butyl chain attached to a cyclopropane ring.
The CAS numbers and canonical SMILES (Simplified Molecular Input Line Entry System) strings found in different sources point to these different isomers, highlighting the need for careful verification of the specific compound being sourced or synthesized.
Physicochemical Properties
Due to the limited and inconsistent data, a comprehensive table of physicochemical properties for this compound cannot be reliably compiled. The following table summarizes the available, albeit conflicting, information.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃Br | [1] |
| Molecular Weight | 177.08 g/mol | [1][2] |
| CAS Number | 1340387-47-4 / 108294-64-0 | [1][3] |
| Canonical SMILES | CC(CCC1CC1)Br / C1CC1CCCCBr | [1][3] |
(Bromomethyl)cyclopropane: A Well-Characterized Analogue
Given the limited data on this compound, this guide will now focus on the physical and chemical properties of the closely related and extensively studied compound, (Bromomethyl)cyclopropane. This compound, with the chemical formula C₄H₇Br, serves as a valuable case study for a small brominated alkylcyclopropane.
Physical and Chemical Properties
A summary of the key physical and chemical properties of (Bromomethyl)cyclopropane is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₇Br | [4] |
| Molecular Weight | 135.00 g/mol | |
| CAS Number | 7051-34-5 | [4][5] |
| Appearance | Colorless to yellow liquid | |
| Odor | Odorless | [4][5] |
| Boiling Point | 101 - 108 °C | [4][5] |
| Density | 1.392 g/mL at 25 °C | |
| Refractive Index | n20/D 1.457 | |
| Flash Point | 41 °C (105.8 °F) | [5] |
| Solubility | Not miscible in water | |
| Stability | Stable. Flammable. Incompatible with strong bases and strong oxidizing agents. |
Reactivity and Chemical Properties
(Bromomethyl)cyclopropane is a versatile reagent in organic synthesis. The presence of the bromine atom makes the adjacent carbon electrophilic and susceptible to nucleophilic substitution. The cyclopropyl group influences the reactivity of the molecule. Cyclopropanes with electron-withdrawing groups can undergo ring-opening reactions with strong nucleophiles.
(Bromomethyl)cyclopropane is utilized as a synthetic building block for the introduction of the cyclopropylmethyl group. It has been used in the synthesis of 1,4-dienes through iron-catalyzed cross-coupling with alkenyl Grignard reagents.
Safety Information
(Bromomethyl)cyclopropane is a flammable liquid and vapor.[3][4] It is harmful if swallowed and causes skin and serious eye irritation.[3][4] It may also cause respiratory irritation.[3][4] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this compound. It should be stored in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[5]
Experimental Protocols
The synthesis of (Bromomethyl)cyclopropane is well-documented, with common methods starting from cyclopropylmethanol.
Synthesis of (Bromomethyl)cyclopropane from Cyclopropylmethanol
A common method for the synthesis of (Bromomethyl)cyclopropane involves the bromination of cyclopropylmethanol using phosphorus tribromide in N,N-dimethylformamide (DMF).
Materials:
-
Cyclopropylmethanol
-
Phosphorus tribromide (PBr₃)
-
N,N-dimethylformamide (DMF)
-
Four-neck flask
-
Reflux condenser
-
Thermometer
-
Magnetic stirrer
-
Dropping funnel
Procedure:
-
In a four-neck flask equipped with a reflux condenser, thermometer, and magnetic stirrer, place 95.5g of N,N-dimethylformamide.
-
Cool the flask to an internal temperature of 0-5°C.
-
Slowly add 20.0g of phosphorus tribromide dropwise to the stirred DMF, maintaining the temperature between 0-5°C.
-
After the addition of phosphorus tribromide is complete, cool the reaction mixture to -10°C.
-
Slowly add 8.0g of cyclopropylmethanol dropwise to the reaction mixture, ensuring the temperature does not exceed -10°C.
-
After the addition of cyclopropylmethanol is complete, allow the reaction to age for 40 hours.
-
Upon completion, the reaction mixture is washed.
-
The final product, (Bromomethyl)cyclopropane, is obtained by vacuum distillation.
This method reports a high conversion rate of cyclopropylmethanol and high selectivity for (Bromomethyl)cyclopropane, with minimal formation of by-products such as bromocyclobutane and 4-bromo-1-butene.
Visualizations
Structural Ambiguity of this compound
The following diagram illustrates the two possible isomers for the compound named "this compound" based on conflicting database entries.
Caption: Possible isomeric structures of this compound.
Experimental Workflow: Synthesis of (Bromomethyl)cyclopropane
The diagram below outlines the key steps in the synthesis and purification of (Bromomethyl)cyclopropane from cyclopropylmethanol.
Caption: Synthesis workflow for (Bromomethyl)cyclopropane.
References
- 1. Page loading... [wap.guidechem.com]
- 2. facultystaff.urmia.ac.ir [facultystaff.urmia.ac.ir]
- 3. US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]
- 4. (Bromomethyl)cyclopropane synthesis - chemicalbook [chemicalbook.com]
- 5. WO2015101452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]
In-depth Technical Guide: (3-Bromobutyl)cyclopropane (CAS number 1340387-47-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Bromobutyl)cyclopropane, with the CAS number 1340387-47-4, is a halogenated hydrocarbon containing a cyclopropane ring. This document aims to provide a comprehensive technical overview of this compound, consolidating available data on its chemical properties. However, a thorough review of scientific literature and patent databases reveals a significant lack of in-depth experimental data, including detailed synthetic protocols and applications in drug development for this specific molecule. The information presented herein is based on data aggregated from chemical suppliers and extrapolated knowledge from related cyclopropane-containing compounds. Due to the absence of published experimental workflows or signaling pathway involvements, visualizations in the form of diagrams cannot be provided at this time.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data is primarily sourced from chemical supplier databases and computational models.
| Property | Value | Source |
| CAS Number | 1340387-47-4 | [1] |
| Molecular Formula | C₇H₁₃Br | [1][2] |
| Molecular Weight | 177.08 g/mol | [1][2] |
| Canonical SMILES | CC(CCC1CC1)Br | [1] |
| InChI Key | LLKFYJNYKHAZCH-UHFFFAOYSA-N | [1] |
| XLogP3-AA | 3.2 | [2] |
| Rotatable Bond Count | 3 | [2] |
| Heavy Atom Count | 8 | [2] |
Synthesis and Experimental Protocols
A specific, validated experimental protocol for the synthesis of this compound is not currently available in published scientific literature. However, general synthetic strategies for analogous brominated cyclopropane derivatives can provide a theoretical framework for its preparation.
General Considerations for Synthesis
The synthesis of brominated cyclopropanes often involves the introduction of the bromine atom onto a pre-existing cyclopropane-containing scaffold or the formation of the cyclopropane ring on a brominated precursor.
Potential Synthetic Routes (Hypothetical):
-
Bromination of a Cyclopropylalkanol: A plausible route could involve the bromination of 4-cyclopropylbutan-2-ol. Reagents commonly used for such transformations include phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). Careful control of reaction conditions would be necessary to avoid rearrangement of the cyclopropane ring, which is susceptible to opening under acidic or electrophilic conditions.[3]
-
Cyclopropanation of a Bromoalkene: Another approach could be the cyclopropanation of a bromoalkene, such as 6-bromohept-1-ene. Methods like the Simmons-Smith reaction (using diiodomethane and a zinc-copper couple) are well-established for forming cyclopropane rings from alkenes.[4]
Example of a Related Synthesis: (Bromomethyl)cyclopropane
To provide context, a general procedure for the synthesis of the related compound, (bromomethyl)cyclopropane, is described in the literature. This involves the reaction of cyclopropylmethanol with a brominating agent in a suitable solvent.[5][6]
Illustrative Experimental Workflow (for a related compound):
Caption: Generalized workflow for the synthesis of (bromomethyl)cyclopropane.
Disclaimer: This protocol is for a related, but distinct, chemical entity and should not be considered a validated method for the synthesis of this compound.
Applications in Research and Drug Development
There is no specific information in the public domain detailing the use of this compound in research or as a building block in drug development.
Potential Roles of the Cyclopropane Moiety
Cyclopropane rings are of significant interest in medicinal chemistry.[7] They are often incorporated into drug candidates to:
-
Introduce conformational rigidity: This can lead to higher binding affinity and selectivity for biological targets.
-
Modulate metabolic stability: The strained ring system can influence how a molecule is processed by metabolic enzymes.
-
Serve as a bioisostere: A cyclopropane ring can mimic other chemical groups, such as a double bond or a phenyl ring, while having different physical and chemical properties.
The Role of the Bromo-Functional Group
The bromine atom in this compound provides a reactive handle for further chemical transformations. It can participate in various reactions, including:
-
Nucleophilic substitution: Allowing for the introduction of a wide range of functional groups.
-
Grignard reagent formation: Enabling carbon-carbon bond formation.
Given these general principles, this compound could hypothetically serve as a synthetic intermediate for creating more complex molecules with potential biological activity.
Safety and Handling
Conclusion
This compound (CAS number 1340387-47-4) is a chemical compound for which basic identifying and computed property data are available. However, a significant gap exists in the scientific literature regarding its synthesis, reactivity, and potential applications. For researchers and drug development professionals, this compound represents a largely unexplored chemical entity. Future research would be necessary to establish reliable synthetic methods and to investigate its utility as a building block in medicinal chemistry and other areas of organic synthesis. Without such foundational research, a more in-depth technical guide with detailed experimental protocols and diagrams of its biological or chemical interactions cannot be produced.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Cyclopropyl bromide synthesis - chemicalbook [chemicalbook.com]
- 3. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Page loading... [guidechem.com]
- 6. US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]
- 7. bioengineer.org [bioengineer.org]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of (3-Bromobutyl)cyclopropane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (3-Bromobutyl)cyclopropane. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document focuses on a comprehensive prediction of the spectral data based on established principles of NMR spectroscopy and analysis of analogous structures. This guide also outlines a general experimental protocol for acquiring such spectra and includes visualizations to aid in understanding the molecular structure and analytical workflow.
Predicted NMR Data
The chemical structure of this compound is presented below, with atoms numbered for clear assignment in the subsequent NMR data tables. The predictions for chemical shifts (δ) are given in parts per million (ppm), and coupling constants (J) are in Hertz (Hz).
Molecular Structure for NMR Assignment
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is expected to exhibit complex splitting patterns, particularly for the cyclopropyl protons, due to geminal and vicinal couplings. The protons on the butyl chain will also show characteristic multiplets.
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |
| H7 (CH₃) | ~ 1.7 | Doublet (d) | J(H7, H6) ≈ 7 | 3H |
| H5 (CH₂) | ~ 1.8 - 2.0 | Multiplet (m) | - | 2H |
| H4 (CH₂) | ~ 1.4 - 1.6 | Multiplet (m) | - | 2H |
| H6 (CH) | ~ 4.1 | Multiplet (m) | - | 1H |
| H3 (CH) | ~ 0.6 - 0.8 | Multiplet (m) | - | 1H |
| H1, H2 (CH₂) | ~ 0.2 - 0.5 | Multiplets (m) | - | 4H |
Note: The chemical shifts of cyclopropyl protons (H1, H2, H3) are characteristically shifted upfield due to the ring current effect of the cyclopropane ring.[1][2] The diastereotopic protons on the cyclopropane ring and C4 and C5 of the butyl chain will likely result in complex, overlapping multiplets.
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will be simpler, with a distinct signal for each unique carbon atom. The presence of the bromine atom will cause a downfield shift for the carbon it is attached to (C6).
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C7 (CH₃) | ~ 20 - 25 |
| C5 (CH₂) | ~ 30 - 35 |
| C4 (CH₂) | ~ 35 - 40 |
| C6 (CH) | ~ 50 - 55 |
| C3 (CH) | ~ 10 - 15 |
| C1, C2 (CH₂) | ~ 5 - 10 |
Note: Cyclopropyl carbons (C1, C2, C3) are known to have unusually upfield chemical shifts.[3][4]
Experimental Protocol for NMR Spectroscopy
The following provides a generalized, detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule such as this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a clean, dry vial. The choice of solvent is critical to avoid strong solvent signals that could obscure sample peaks.[5]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm for both ¹H and ¹³C spectra.[5][6]
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
The spectrometer should be equipped with a probe capable of detecting both ¹H and ¹³C nuclei.
-
Before data acquisition, the magnetic field homogeneity should be optimized by shimming on the sample to obtain sharp, symmetrical peaks.
-
The probe should be tuned to the resonance frequencies of ¹H and ¹³C.
3. ¹H NMR Data Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Acquisition Parameters:
-
Spectral Width: Approximately 12-16 ppm.
-
Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
-
Processing:
-
The Free Induction Decay (FID) is Fourier transformed.
-
Phase and baseline corrections are applied.
-
The spectrum is referenced to the TMS signal at 0.00 ppm.
-
Integration of the signals is performed to determine the relative number of protons.
-
4. ¹³C NMR Data Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon and to enhance the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).
-
Acquisition Parameters:
-
Spectral Width: Approximately 200-220 ppm.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
-
Processing:
-
The FID is Fourier transformed with an exponential line broadening of 1-2 Hz.
-
Phase and baseline corrections are applied.
-
The spectrum is referenced to the TMS signal at 0.00 ppm (or to the residual solvent peak, e.g., CDCl₃ at 77.16 ppm).
-
Logical Workflow for NMR Analysis
The following diagram illustrates a typical workflow for the analysis of NMR data, from initial sample preparation to final structure elucidation.
Caption: A logical workflow for NMR sample preparation, data acquisition, processing, and spectral analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. C3H7Br CH3CH2CH2Br 1-bromopropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-propyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 13C nmr spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of sec-butyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Mass Spectrometry Analysis of (3-Bromobutyl)cyclopropane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Mass Spectrum and Fragmentation
The mass spectrum of (3-Bromobutyl)cyclopropane is expected to exhibit characteristic features of both alkyl bromides and cyclopropyl-containing molecules. The presence of bromine, with its two major isotopes 79Br and 81Br in nearly equal abundance, will result in distinctive isotopic patterns for bromine-containing fragments, appearing as pairs of peaks (M and M+2) with a roughly 1:1 intensity ratio.[1][2]
Ionization: Electron Ionization (EI) is a common technique for the analysis of such compounds, inducing fragmentation that provides valuable structural information.[3][4][5] The initial event is the removal of an electron to form a molecular ion (M+•).[3][5]
Predicted Fragmentation Pathways:
The molecular ion of this compound is energetically unstable and will likely undergo fragmentation through several pathways.[3] The most probable fragmentations are:
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the bromine atom is a common pathway for alkyl halides.[6] This would result in the loss of a propylcyclopropane radical.
-
Loss of Bromine: Cleavage of the C-Br bond, the weakest bond in the molecule, would lead to the formation of a butylcyclopropane cation.[2]
-
Cyclopropane Ring Opening and Fragmentation: The cyclopropane ring can undergo ring-opening to form an isomeric alkene radical cation, which then fragments further. Common fragments from cyclopropane itself include the loss of H• or H2.[7]
-
Rearrangements: McLafferty-type rearrangements are possible if the alkyl chain is long enough, though less likely to be the primary pathway here.[8]
A diagram illustrating the predicted major fragmentation pathways is presented below.
References
- 1. youtube.com [youtube.com]
- 2. docbrown.info [docbrown.info]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. docbrown.info [docbrown.info]
- 8. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
stability and storage conditions for (3-Bromobutyl)cyclopropane.
An In-depth Technical Guide to the Stability and Storage of (3-Bromobutyl)cyclopropane
For researchers, scientists, and professionals in drug development, understanding the stability and appropriate storage conditions of chemical reagents is paramount to ensuring experimental reproducibility, product integrity, and safety. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound (CAS No. 1340387-47-4), a valuable building block in organic synthesis.
Chemical and Physical Properties
This compound is an organobromine compound with a molecular formula of C7H13Br.[1] Like many organohalides, it is a relatively nonpolar compound.[2] The carbon-bromine bond is a key feature, making the adjacent carbon electrophilic and the compound a useful alkylating agent.[2] The presence of the cyclopropane ring introduces significant ring strain, which can influence its reactivity.[3][4]
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound | (Bromomethyl)cyclopropane |
| CAS Number | 1340387-47-4[1] | 7051-34-5[5] |
| Molecular Formula | C7H13Br[1] | C4H7Br[5] |
| Molecular Weight | 177.08 g/mol [1] | 135.00 g/mol [6] |
| Physical State | Liquid (presumed) | Colorless to light yellow liquid[6] |
| Boiling Point | No data available | 105 - 107 °C[6] |
| Density | No data available | 1.392 g/cm3 [6] |
| Flash Point | No data available | 41 °C (106 °F)[6] |
| Water Solubility | No data available | Not miscible in water[5] |
Stability Profile and Degradation
General Stability: (Bromomethyl)cyclopropane, a related compound, is described as stable under recommended storage conditions.[6] However, the inherent ring strain of the cyclopropane group can make such compounds susceptible to ring-opening reactions under certain conditions, a common characteristic of three-membered rings.[3]
Factors Influencing Stability:
-
Heat, Flames, and Sparks: Organobromine compounds can be flammable.[6][7] It is crucial to keep them away from heat and all sources of ignition.[6][8] High temperatures can also lead to decomposition.[9]
-
Light: While specific photostability data is unavailable, it is a general good practice in a laboratory to protect reactive chemicals from light to prevent photochemical degradation.
-
Incompatible Materials: Strong oxidizing agents are incompatible with (bromomethyl)cyclopropane and should be avoided.[6]
-
Moisture: Although data on water solubility is limited, hydrolysis can be a potential degradation pathway for alkyl bromides, especially under basic conditions.
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products are formed, including carbon oxides and hydrogen bromide gas.[6]
Recommended Storage and Handling
Proper storage and handling are critical to maintain the quality and safety of this compound. The following recommendations are based on guidelines for similar flammable and reactive organobromine compounds.[6][7][8]
Table 2: Storage and Handling Guidelines
| Parameter | Recommendation | Rationale |
| Storage Temperature | Refrigerated[6] | To minimize degradation and vapor pressure. |
| Storage Area | Cool, dry, well-ventilated area.[7][8] Approved flammable liquid storage area.[8] | To prevent accumulation of flammable vapors and degradation from moisture. |
| Container | Tightly closed original containers.[7] | To prevent contamination and evaporation. |
| Incompatible Substances | Store away from strong oxidizing agents, acids, and amines.[6][10] | To prevent hazardous reactions. |
| Ignition Sources | Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[6][7][8] | The compound is expected to be flammable. |
| Handling | Use in a well-ventilated area or outdoors.[8] Use spark-proof tools and explosion-proof equipment.[7] Ground and bond containers when transferring material.[7] | To prevent inhalation of vapors and to mitigate ignition risks. |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection.[8] | To prevent skin and eye irritation.[6] |
Experimental Protocols for Stability Assessment
To establish a definitive shelf-life and understand the degradation profile of this compound, a formal stability study is required.[11][12] The following outlines a general experimental protocol based on ICH guidelines.[12]
Objective: To evaluate the stability of this compound under accelerated and long-term storage conditions.
Materials:
-
This compound (multiple batches, if available)
-
Appropriate packaging (e.g., amber glass bottles with inert caps)
-
Stability chambers with controlled temperature and humidity (e.g., 25°C/60% RH for long-term, 40°C/75% RH for accelerated)[11][12]
-
Analytical instrumentation (e.g., GC-MS, HPLC)
Methodology:
-
Initial Analysis (Time Zero):
-
Characterize the initial purity and physical appearance of the this compound sample.
-
Develop and validate a stability-indicating analytical method (e.g., a gas chromatography method) that can separate the parent compound from potential degradation products.
-
-
Sample Storage:
-
Place samples in the designated packaging.
-
Store the packaged samples in stability chambers under both long-term (e.g., 25°C ± 2°C / 60% RH ± 5% RH) and accelerated (e.g., 40°C ± 2°C / 75% RH ± 5% RH) conditions.[12]
-
-
Time-Point Testing:
-
At predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 2, 3, 6 months for accelerated), remove samples from the chambers.
-
Allow samples to equilibrate to ambient conditions.
-
Analyze the samples for:
-
Appearance (e.g., color change)
-
Assay (purity of the active substance)
-
Degradation products (identification and quantification)
-
-
-
Data Analysis:
-
Tabulate the data for assay and degradation products at each time point and condition.
-
Evaluate any trends in the data to determine the rate of degradation.
-
Use the data from the accelerated study, potentially in conjunction with the Arrhenius equation, to predict the shelf-life under normal storage conditions.[12]
-
Visualizations
The following diagrams illustrate the key relationships and workflows pertinent to the stability of this compound.
Caption: Factors leading to the degradation of this compound.
Caption: A generalized workflow for conducting a chemical stability study.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Organobromine chemistry - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Page loading... [wap.guidechem.com]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. Bromine - Wikipedia [en.wikipedia.org]
- 10. cdmsweb.3m.com [cdmsweb.3m.com]
- 11. galbraith.com [galbraith.com]
- 12. Stability Testing of Pharmaceutical Products | Vici Health Sciences [vicihealthsciences.com]
(3-Bromobutyl)cyclopropane: A Technical Guide for Researchers and Drug Development Professionals
Introduction
The cyclopropane ring is a highly valuable structural motif in medicinal chemistry. Its inherent strain and unique electronic properties can impart significant advantages to drug candidates, including enhanced potency, improved metabolic stability, and modulation of physicochemical properties to optimize pharmacokinetic profiles. The strategic introduction of cyclopropyl groups into lead compounds is a common tactic in drug discovery programs. (3-Bromobutyl)cyclopropane is a versatile building block that allows for the incorporation of a cyclopropylbutyl moiety, providing a flexible linker with a reactive handle for further chemical elaboration. This technical guide provides a comprehensive overview of the commercial availability of this compound, a detailed proposed synthesis protocol, and its potential applications in drug development.
Commercial Availability
This compound is available from a number of chemical suppliers. The following table summarizes the available information. Researchers are advised to contact the suppliers directly for the most current pricing and availability.
| Supplier | Catalog Number | Purity | CAS Number | Additional Information |
| AK Scientific, Inc. | 5155DR | 95% | 1340387-47-4 | Available upon request. |
| BLD Pharm | BD01077354 | Inquire | 1340387-47-4 | Inquire for details. |
| Leyan Reagent | Inquire | 98% | 1340387-47-4 | Inquire for details. |
Table 1: Commercial Suppliers of this compound
Proposed Synthesis of this compound
A specific, peer-reviewed synthesis of this compound has not been prominently reported in the scientific literature. However, a viable and robust synthetic route can be proposed based on well-established chemical transformations. The following two-step protocol outlines a logical approach starting from the commercially available 2-cyclopropylacetaldehyde.
Step 1: Synthesis of 4-Cyclopropyl-2-butanol
This step involves the nucleophilic addition of a methyl group to 2-cyclopropylacetaldehyde using a Grignard reagent. The reaction of an aldehyde with a Grignard reagent is a classic and reliable method for the formation of a secondary alcohol.[1][2]
Experimental Protocol:
-
Reaction Setup: A dry 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Grignard Reagent: To the flask, add 1.1 equivalents of methylmagnesium bromide (a 3.0 M solution in diethyl ether is commercially available) diluted with 50 mL of anhydrous diethyl ether.
-
Aldehyde Addition: Dissolve 1.0 equivalent of 2-cyclopropylacetaldehyde in 25 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Reaction: Cool the flask containing the Grignard reagent to 0 °C using an ice bath. Add the solution of 2-cyclopropylacetaldehyde dropwise to the stirred Grignard reagent over a period of 30 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 4-cyclopropyl-2-butanol.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to afford the pure alcohol.
Step 2: Synthesis of this compound
The secondary alcohol, 4-cyclopropyl-2-butanol, can be converted to the corresponding alkyl bromide using phosphorus tribromide (PBr₃). This is a standard and efficient method for the bromination of secondary alcohols and typically proceeds with inversion of configuration at the stereocenter.
Experimental Protocol:
-
Reaction Setup: A dry 100 mL round-bottom flask is equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.
-
Reactant Addition: Dissolve 1.0 equivalent of 4-cyclopropyl-2-butanol in anhydrous diethyl ether.
-
Bromination: Cool the solution to 0 °C in an ice bath. Slowly add 0.33 equivalents of phosphorus tribromide (PBr₃) dropwise with vigorous stirring.
-
Reaction: After the addition, allow the mixture to warm to room temperature and then gently heat to reflux for 3 hours.
-
Work-up: Cool the reaction mixture to 0 °C and carefully pour it over crushed ice.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with diethyl ether.
-
Washing and Drying: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude this compound can be purified by vacuum distillation to yield the final product.
Applications in Drug Discovery and Medicinal Chemistry
The cyclopropyl group is a bioisostere for various functional groups and can significantly impact the biological activity and pharmacokinetic properties of a molecule. The incorporation of a cyclopropane moiety can lead to:
-
Increased Potency: The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, leading to enhanced binding affinity with its target.
-
Improved Metabolic Stability: The C-H bonds of a cyclopropane ring are generally more resistant to metabolic oxidation compared to those in more flexible alkyl chains.
-
Enhanced Permeability: The introduction of a lipophilic cyclopropane group can improve a compound's ability to cross cell membranes.
This compound serves as a valuable building block for introducing the cyclopropylbutyl group into a target molecule. The bromine atom provides a reactive site for nucleophilic substitution reactions, allowing for the facile connection of this fragment to a variety of molecular scaffolds. This makes it a useful tool for structure-activity relationship (SAR) studies and for the optimization of lead compounds in drug discovery projects.
Visualizations
Caption: Proposed two-step synthesis of this compound.
Caption: General workflow for utilizing this compound in drug discovery.
References
Navigating the Uncharted: A Technical Guide to the Safe Handling of (3-Bromobutyl)cyclopropane
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide has been compiled to provide comprehensive safety and handling information for (3-Bromobutyl)cyclopropane (CAS No. 1340387-47-4). Due to the limited availability of specific safety data for this compound, information has been extrapolated from safety data sheets (SDS) of its isomers, including (Bromomethyl)cyclopropane and (4-Bromobutyl)cyclopropane, as well as general knowledge of brominated hydrocarbons and cyclopropane derivatives. This guide should be used as a supplementary resource to standard laboratory safety protocols and professional judgment.
Executive Summary
This compound is a halogenated cycloalkane whose unique structural features make it a compound of interest in synthetic chemistry and drug discovery. However, the presence of a bromine atom and a strained cyclopropane ring necessitates careful handling and adherence to stringent safety protocols. This document provides a detailed overview of the potential hazards, recommended handling procedures, and emergency responses associated with this compound, based on the best available data from structurally related compounds.
Hazard Identification and Classification
Based on data for its isomers, this compound is anticipated to be a flammable liquid and vapor, a skin and eye irritant, and potentially harmful if swallowed or inhaled.
Anticipated GHS Hazard Classification:
-
Flammable Liquids: Category 3
-
Skin Corrosion/Irritation: Category 2
-
Serious Eye Damage/Eye Irritation: Category 2A
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)
-
Acute Toxicity, Oral: Category 4
Hazard Statements (Anticipated):
-
H226: Flammable liquid and vapor.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H302: Harmful if swallowed.
Physical and Chemical Properties
| Property | This compound | (Bromomethyl)cyclopropane |
| CAS Number | 1340387-47-4 | 7051-34-5 |
| Molecular Formula | C7H13Br | C4H7Br |
| Molecular Weight | 177.08 g/mol | 135.00 g/mol |
| Appearance | Likely a colorless to light yellow liquid | Clear liquid |
| Boiling Point | Data not available | 105-107 °C |
| Density | Data not available | 1.392 g/mL at 25 °C |
| Flash Point | Data not available (Anticipated to be flammable) | Data not available |
| Solubility | Data not available | Data not available |
Handling and Storage
Strict adherence to safety protocols is essential when handling this compound.
4.1. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
Figure 1. General workflow for the use of Personal Protective Equipment.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Skin Protection: A flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile, neoprene) are required.
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If the concentration of vapors may exceed exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
4.2. Safe Handling Practices
-
Work exclusively in a certified chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapors or mists.
-
Keep away from heat, sparks, and open flames.
-
Use non-sparking tools and ground all equipment to prevent static discharge.
-
Wash hands thoroughly after handling.
4.3. Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
-
Store in a flammable liquids cabinet.
Emergency Procedures
Prompt and appropriate action is critical in the event of an emergency.
Figure 2. Logical flow for responding to different types of chemical emergencies.
-
In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.
-
In all cases of exposure, seek immediate medical attention.
Experimental Protocols (Exemplary)
While a specific, validated synthesis protocol for this compound is not publicly available, a general approach can be inferred from the synthesis of related brominated alkanes. The following is a hypothetical protocol for the bromination of a corresponding alcohol, provided for illustrative purposes only. This protocol has not been validated and should not be performed without a thorough risk assessment and optimization by qualified personnel.
Hypothetical Synthesis of this compound from 1-cyclopropylbutan-2-ol
Materials:
-
1-cyclopropylbutan-2-ol
-
Phosphorus tribromide (PBr3)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, including a round-bottom flask, addition funnel, and condenser
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a condenser under an inert atmosphere, dissolve 1-cyclopropylbutan-2-ol in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (PBr3) dropwise via the addition funnel with vigorous stirring. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by a suitable method (e.g., TLC or GC).
-
Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture over ice.
-
Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product may be purified by fractional distillation under reduced pressure.
Disposal Considerations
All waste materials containing this compound must be treated as hazardous waste.
-
Dispose of in accordance with local, state, and federal regulations.
-
Do not allow the material to enter drains or waterways.
-
Contaminated packaging should be treated as hazardous waste.
This technical guide serves as a foundational resource for the safe handling and use of this compound. Researchers, scientists, and drug development professionals are urged to supplement this information with their institution's specific safety protocols and to conduct thorough risk assessments before commencing any work with this compound.
An In-depth Technical Guide to the Unique Electronic Properties of Cyclopropane Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclopropane motif, a three-membered carbocycle, is a fascinating structural element in organic chemistry and drug design. Its inherent ring strain of approximately 27.5 kcal/mol fundamentally alters its electronic character, imparting properties that are distinct from acyclic or larger cyclic alkanes.[1][2] This guide delves into the core electronic properties of cyclopropane derivatives, exploring the theoretical models that describe their bonding, summarizing key quantitative data, detailing experimental methodologies for their characterization, and illustrating their application in medicinal chemistry.
Core Electronic Principles: Beyond Simple Sigma Bonds
The unique reactivity and electronic nature of cyclopropane cannot be adequately explained by standard sp³ hybridization. Two predominant models, the Coulson-Moffitt (Bent-Bond) and the Walsh models, provide a more accurate picture.
1.1 The Coulson-Moffitt 'Bent-Bond' Model
Due to the geometric constraint of a 60° C-C-C bond angle, optimal orbital overlap along the internuclear axes is impossible for standard sp³ hybridized orbitals (which prefer 109.5°).[3][4] The Coulson-Moffitt model proposes that the carbon-carbon bonds are formed by the overlap of hybrid orbitals that are not directed along the lines connecting the carbon nuclei.[5][6] This outward curvature of the electron density results in "bent" or "banana" bonds.[3][4][7]
Key characteristics of this model include:
-
Increased p-character in C-C bonds: To accommodate the acute 60° angle, the C-C bonding orbitals have a higher degree of p-character (approaching sp⁵ hybridization).[4][7] This increased p-character makes the C-C bonds weaker and more reactive than typical alkane C-C bonds.[8]
-
Increased s-character in C-H bonds: Consequently, the C-H bonds have a higher s-character, making them shorter, stronger, and more polarized than typical alkane C-H bonds.[2][3]
-
Unusual Bond Lengths: The C-C bond length in cyclopropane is approximately 1.51 Å, which is shorter than the ~1.54 Å bond in a typical alkane.[2][3][7]
1.2 The Walsh Orbital Model
An alternative and complementary description is the Walsh model, which constructs the molecular orbitals of cyclopropane from the orbitals of three CH₂ fragments.[9][10] This model successfully explains the cyclopropane ring's ability to interact with adjacent π-systems and carbocations, a property more akin to an alkene than an alkane.[11]
The key takeaway from the Walsh model is the generation of a set of three molecular orbitals for the C-C framework:
-
One low-energy, symmetric bonding orbital (A₁').
-
A pair of degenerate, higher-energy occupied molecular orbitals (E'), which function as the Highest Occupied Molecular Orbitals (HOMOs).[10]
These E' orbitals possess significant p-character and lie in the plane of the ring, making them accessible for interaction with external electrophiles and π-systems. This explains why cyclopropanes can undergo addition reactions and why a cyclopropyl group can stabilize an adjacent positive charge.[10][11]
References
- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 2. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scientificlib.com [scientificlib.com]
- 4. Bent bond - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. hellenicaworld.com [hellenicaworld.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Background of Walsh Cyclopropane Molecular Orbitals [homepages.bluffton.edu]
- 10. Walsh-Modell – Wikipedia [de.wikipedia.org]
- 11. Walsh Cyclopropane Molecular Orbitals [homepages.bluffton.edu]
Conformational Analysis of Substituted Cyclopropanes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclopropane ring, a fundamental scaffold in medicinal chemistry and materials science, presents a unique set of conformational properties due to its inherent ring strain. The substitution pattern on this three-membered ring dictates its three-dimensional structure and, consequently, its biological activity and material properties. This technical guide provides a comprehensive overview of the conformational analysis of substituted cyclopropanes, detailing the interplay of steric and electronic effects that govern their structure. We present a compilation of quantitative data, including rotational energy barriers and NMR coupling constants, to facilitate comparative analysis. Furthermore, detailed experimental and computational protocols are provided to enable researchers to conduct their own conformational studies.
Introduction
The cyclopropane moiety is a highly strained system characterized by C-C-C bond angles of 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. This angle strain, coupled with torsional strain from eclipsing C-H bonds, results in a planar and rigid ring structure.[1][2] Substitution on the cyclopropane ring introduces new conformational possibilities, primarily related to the rotation of the substituent around the C-C bond connecting it to the ring. Understanding the preferred conformations and the energy barriers to rotation is crucial for designing molecules with specific spatial arrangements, a key aspect of modern drug development and materials science.
The conformation of a substituted cyclopropane is primarily determined by the interplay of two major factors:
-
Steric Interactions: The non-bonded interactions between the substituent and the protons on the cyclopropane ring can lead to steric hindrance, influencing the rotational preference of the substituent.
-
Electronic Effects: The electronic nature of the substituent plays a critical role in determining the conformational landscape. This involves orbital interactions between the substituent and the cyclopropane ring's Walsh orbitals. For instance, π-acceptor substituents preferentially align to maximize overlap with the ring's 3e' orbitals.
This guide will delve into the experimental and computational techniques used to elucidate these conformational preferences, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations.
Data Presentation: Quantitative Conformational Parameters
For effective drug design and molecular modeling, a quantitative understanding of the conformational preferences of substituted cyclopropanes is essential. This section provides a compilation of key conformational parameters, including rotational energy barriers and NMR proton-proton coupling constants, for a variety of substituted cyclopropanes.
Rotational Energy Barriers of Substituents
The rotation of a substituent around the C-C bond connecting it to the cyclopropane ring is not free and is hindered by an energy barrier. This barrier reflects the energy difference between the most stable (ground state) and least stable (transition state) conformations. These barriers are typically determined experimentally using variable temperature NMR (VT-NMR) spectroscopy or calculated using computational methods.
| Substituent | Method | Rotational Barrier (kcal/mol) | Reference |
| -CH₃ | Experimental | 2.8 - 3.5 | [3][4][5] |
| -CH₃ | Computational (CCSD/cc-pVTZ) | ~3.1 | [3][4][5] |
| -NH₂ | Experimental | ~3.0 | [3][4][5] |
| -NH₂ | Computational (CCSD/cc-pVTZ) | ~3.2 | [3][4][5] |
| -OH | Computational (CCSD/cc-pVTZ) | ~2.2 (gauche barrier) | [3][4][5] |
| -SH | Computational (CCSD/cc-pVTZ) | ~2.5 | [3][4][5] |
| -SiH₃ | Experimental | ~2.9 | [3][4][5] |
| -GeH₃ | Experimental | ~2.6 | [3][4][5] |
| -C₆H₅ | Experimental | ~2.0 | [6] |
| -C(=O)NH₂ (Amide) | Computational (DFT) | 6 - 7 (cis-trans barrier) | [7] |
| -COOH | Computational (DFT) | 12 - 14 (O-H rotation) | [7] |
Table 1: Rotational Energy Barriers for Monosubstituted Cyclopropanes.
NMR Proton-Proton Coupling Constants (J-values)
Proton-proton coupling constants (³JHH) in NMR spectroscopy are invaluable for determining the stereochemistry of substituted cyclopropanes. The magnitude of the vicinal coupling constant is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation.[8][9][10][11][12] In cyclopropane systems, the cis coupling constant (J_cis_) is typically larger than the trans coupling constant (J_trans_).
| Compound | J_gem_ (Hz) | J_cis_ (Hz) | J_trans_ (Hz) | Reference |
| Cyclopropane | -4.5 | 9.2 | 5.6 | [2] |
| 1,1-Dimethylcyclopropane | - | 8.5 | 5.1 | [2] |
| Phenylcyclopropane | - | 8.9 | 5.4 | [6] |
| 1-bromo-1-phenylcyclopropane | -4.2 | 8.8 | 5.5 | [2] |
| 1,1-dichlorocyclopropane | - | 9.5 | 6.5 | [2] |
| Methyl cyclopropanecarboxylate | -4.4 | 8.0 | 4.6 | [2] |
| Cyclopropanecarbonitrile | - | 8.2 | 4.9 | [2] |
Table 2: Typical Proton-Proton Coupling Constants in Substituted Cyclopropanes. Note: Geminal coupling constants (J_gem_) are typically negative.
Experimental Protocols
Variable Temperature NMR (VT-NMR) Spectroscopy for Determining Rotational Barriers
VT-NMR is a powerful technique for studying dynamic processes such as conformational exchange. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the rate of exchange and, consequently, the activation energy (rotational barrier).
3.1.1. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent with a wide liquid range that encompasses the expected coalescence temperature. The solvent should also be inert to the sample and have minimal overlapping signals with the analyte. Common solvents for VT-NMR include deuterated toluene (toluene-d8), dichloromethane (CD₂Cl₂), and dimethyl ether (DME-d6).
-
Concentration: Prepare a sample with a concentration of 10-50 mg in 0.5-0.7 mL of the chosen deuterated solvent.[13]
-
Purity: Ensure the sample is free of paramagnetic impurities, which can cause significant line broadening. If necessary, filter the sample through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[1][14]
-
Tube Selection: Use a high-quality, medium to heavy-walled NMR tube (e.g., Wilmad 528-PP or equivalent) to withstand the temperature changes and pressure buildup.[14]
-
Sealing: For volatile solvents or experiments at elevated temperatures, it is advisable to use a flame-sealed NMR tube or a J-Young tube to prevent solvent evaporation.
3.1.2. NMR Data Acquisition
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature to serve as a reference.
-
Temperature Variation: Gradually decrease or increase the temperature in small increments (e.g., 5-10 °C). Allow the sample to equilibrate at each temperature for at least 5-10 minutes before acquiring a spectrum.
-
Monitoring Spectral Changes: Observe the signals of the protons that are exchanging between different chemical environments due to the substituent's rotation. As the temperature is changed, these signals will broaden, coalesce into a single broad peak, and then sharpen into a time-averaged signal.
-
Coalescence Temperature (Tc): The temperature at which the two exchanging signals merge into a single peak is the coalescence temperature. This is a critical parameter for calculating the rotational barrier.
-
Data Analysis: The rate constant for the exchange process at the coalescence temperature (k_c_) can be calculated using the following equation for two uncoupled singlets:
k_c_ = (π * Δν) / √2
where Δν is the difference in chemical shift (in Hz) between the two exchanging signals at a temperature well below coalescence.
-
Eyring Equation: The Gibbs free energy of activation (ΔG‡), which represents the rotational barrier, can then be calculated using the Eyring equation:
ΔG‡ = 2.303 * R * T_c_ * [10.319 + log(T_c_ / k_c_)]
where R is the gas constant and T_c_ is the coalescence temperature in Kelvin.
DFT Calculations for Rotational Energy Profiles
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for complementing experimental data and gaining deeper insights into the conformational preferences of substituted cyclopropanes.
3.2.1. Software and Methodology
-
Software: A variety of quantum chemistry software packages can be used, such as Gaussian, ORCA, or Spartan.
-
Functional and Basis Set: A common and reliable level of theory for these types of calculations is B3LYP with a 6-31G(d) or larger basis set. For higher accuracy, methods like MP2 or CCSD(T) with larger basis sets (e.g., cc-pVTZ) can be employed.[3][4][5]
-
Conformational Search: For flexible substituents, a preliminary conformational search using molecular mechanics (e.g., MMFF94) can be performed to identify low-energy starting geometries.
-
Geometry Optimization: Perform a full geometry optimization of the ground state (energy minimum) and transition state (saddle point) conformations.
-
Frequency Calculation: Conduct a frequency calculation for the optimized structures to confirm that the ground state has all real frequencies and the transition state has exactly one imaginary frequency corresponding to the rotational motion.
-
Potential Energy Scan: To map the entire rotational energy profile, perform a relaxed potential energy surface scan by systematically rotating the dihedral angle of interest in small increments (e.g., 10-15°) and optimizing the geometry at each step.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts in the conformational analysis of substituted cyclopropanes.
Caption: Staggered and eclipsed conformations of a substituted cyclopropane.
Caption: Workflow for determining rotational barriers using VT-NMR.
Caption: Workflow for computational analysis of rotational barriers.
Conclusion
The conformational analysis of substituted cyclopropanes is a multifaceted field that combines experimental and computational approaches to provide a detailed understanding of their three-dimensional structures. The rigidity of the cyclopropane ring makes the orientation of its substituents a critical determinant of molecular properties. This guide has provided a comprehensive overview of the key concepts, quantitative data in the form of rotational energy barriers and NMR coupling constants, and detailed experimental and computational protocols. By leveraging the information and methodologies presented herein, researchers in drug development and materials science can make more informed decisions in the design and synthesis of novel cyclopropane-containing molecules with tailored conformational characteristics. The continued development of both experimental techniques and computational power will undoubtedly lead to an even more refined understanding of these fascinating and important molecules.
References
- 1. How to make an NMR sample [chem.ch.huji.ac.il]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Internal Rotation of Methylcyclopropane and Related Molecules: Comparison of Experiment and Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Karplus equation - Wikipedia [en.wikipedia.org]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. sites.uclouvain.be [sites.uclouvain.be]
- 14. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
The Architectural Evolution of a Strained Ring: A Technical Guide to Cyclopropane Synthesis
For Researchers, Scientists, and Drug Development Professionals
The cyclopropane motif, a three-membered carbocycle, has captivated chemists for over a century. Its inherent ring strain bestows unique electronic properties and reactivity, making it a valuable structural element in natural products, medicinal chemistry, and materials science. The pursuit of efficient and stereoselective methods to construct this strained ring has driven significant innovation in synthetic organic chemistry. This in-depth technical guide explores the historical development of cyclopropane synthesis, from its serendipitous discovery to the sophisticated transition metal-catalyzed and asymmetric methodologies that are indispensable in modern drug development.
The Dawn of Cyclopropane Synthesis: Intramolecular Cyclization
The story of cyclopropane begins in the late 19th century with the pioneering work of August Freund. His method, and its subsequent refinements, laid the foundation for accessing this fundamental carbocycle.
The Freund Reaction (1881)
The first synthesis of cyclopropane was achieved by August Freund through the intramolecular Wurtz-type coupling of 1,3-dibromopropane using sodium metal.[1][2] This reaction, while groundbreaking, often suffered from low yields due to competing elimination and intermolecular reactions.
Experimental Protocol: Freund Reaction
-
Materials: 1,3-dibromopropane, sodium metal, anhydrous solvent (e.g., diethyl ether or dioxane).
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, a suspension of finely cut sodium metal in a suitable anhydrous solvent is prepared under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of 1,3-dibromopropane in the same anhydrous solvent is added dropwise to the stirred suspension.
-
The reaction mixture is heated to reflux for several hours to drive the reaction to completion.
-
After cooling to room temperature, the excess sodium is carefully quenched (e.g., with ethanol), and the reaction mixture is filtered.
-
The resulting cyclopropane, being a gas at room temperature, can be collected in a cold trap or dissolved in a suitable solvent for further analysis.
-
The Gustavson Modification (1887)
Recognizing the limitations of using highly reactive sodium, Gustav Gustavson reported an improvement to the Freund reaction by employing zinc dust as the reducing agent.[3][4] This modification generally provides higher yields and is a safer alternative to the use of sodium metal.
Experimental Protocol: Gustavson Modification
-
Materials: 1,3-dichloropropane or 1,3-dibromopropane, zinc dust, aqueous alcohol, sodium iodide (catalyst).
-
Procedure:
-
A mixture of 1,3-dihalopropane and zinc dust is suspended in aqueous alcohol.
-
A catalytic amount of sodium iodide is added to the mixture.
-
The reaction is heated to reflux with vigorous stirring for several hours.
-
The volatile cyclopropane product is typically distilled from the reaction mixture and collected.
-
Caption: Mechanism of the Freund Reaction.
Carbenoid-Mediated Cyclopropanation: The Simmons-Smith Reaction
A significant leap forward in cyclopropane synthesis came in 1958 with the development of the Simmons-Smith reaction.[5][6] This method utilizes a carbenoid, a species that exhibits carbene-like reactivity, to effect the cyclopropanation of alkenes with high stereospecificity.
The Classic Simmons-Smith Reaction
The original Simmons-Smith reaction involves the treatment of an alkene with diiodomethane and a zinc-copper couple. The active reagent is believed to be an organozinc carbenoid, iodomethylzinc iodide (ICH₂ZnI).[7][8] A key feature of this reaction is its stereospecificity; the stereochemistry of the starting alkene is retained in the cyclopropane product.[9]
Experimental Protocol: Simmons-Smith Reaction with Cyclohexene
-
Materials: Cyclohexene, diiodomethane, zinc-copper couple, anhydrous diethyl ether.
-
Procedure:
-
A zinc-copper couple is prepared by treating activated zinc dust with a copper sulfate solution.
-
The zinc-copper couple is added to a flame-dried flask containing anhydrous diethyl ether under an inert atmosphere.
-
A solution of diiodomethane in anhydrous diethyl ether is added to the flask, and the mixture is stirred to form the carbenoid reagent.
-
Cyclohexene is then added to the reaction mixture, and the reaction is typically stirred at reflux for several hours.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with diethyl ether.
-
The organic layer is washed, dried, and the solvent is removed to yield norcarane (bicyclo[4.1.0]heptane).
-
The Furukawa Modification
In 1966, a significant improvement to the Simmons-Smith reaction was reported by Furukawa and co-workers, who utilized diethylzinc in place of the zinc-copper couple.[5][10] This modification often leads to higher yields and greater reproducibility.
Experimental Protocol: Furukawa Modification
-
Materials: Alkene, diiodomethane, diethylzinc, anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Procedure:
-
To a solution of the alkene in an anhydrous solvent at 0 °C under an inert atmosphere, a solution of diethylzinc is added dropwise.
-
Diiodomethane is then added dropwise to the reaction mixture, which is subsequently allowed to warm to room temperature and stirred for several hours.
-
The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
-
Caption: Mechanism of the Simmons-Smith Reaction.
| Substrate | Reagent System | Yield (%) | Reference |
| Cyclohexene | CH₂I₂ / Zn(Cu) | ~70-90 | [6] |
| Styrene | CH₂I₂ / Et₂Zn | 85 | [5] |
| 1-Octene | CH₂I₂ / Et₂Zn | 78 | [5] |
| (Z)-3-Hexene | CH₂I₂ / Zn(Cu) | >95 (cis) | [9] |
| (E)-3-Hexene | CH₂I₂ / Zn(Cu) | >95 (trans) | [9] |
The Rise of Transition Metal Catalysis
The development of transition metal-catalyzed cyclopropanation reactions, particularly those utilizing diazo compounds as carbene precursors, revolutionized the field. These methods offer a broader substrate scope, milder reaction conditions, and the potential for asymmetric synthesis.
Rhodium-Catalyzed Cyclopropanation
Rhodium(II) carboxylates, such as dirhodium tetraacetate [Rh₂(OAc)₄], are highly effective catalysts for the decomposition of diazo compounds to generate rhodium carbenoids, which then undergo cyclopropanation with alkenes.[11][12] These reactions are often high-yielding and stereospecific.
Experimental Protocol: Rhodium-Catalyzed Cyclopropanation of Styrene
-
Materials: Styrene, ethyl diazoacetate, dirhodium tetraacetate, anhydrous solvent (e.g., dichloromethane).
-
Procedure:
-
To a solution of styrene and a catalytic amount of dirhodium tetraacetate in an anhydrous solvent under an inert atmosphere, a solution of ethyl diazoacetate in the same solvent is added slowly via a syringe pump over several hours.
-
The slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions such as dimerization.
-
The reaction mixture is stirred at room temperature until the diazo compound is consumed (monitored by TLC or IR spectroscopy).
-
The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to afford the corresponding cyclopropane.
-
Copper-Catalyzed Cyclopropanation
Copper complexes, particularly those with chiral ligands, have been extensively used for asymmetric cyclopropanation reactions.[13] The use of chiral ligands allows for the enantioselective synthesis of cyclopropanes, a critical capability in drug development.
Experimental Protocol: Asymmetric Copper-Catalyzed Cyclopropanation
-
Materials: Alkene, diazoacetate, copper(I) triflate (CuOTf), chiral bis(oxazoline) ligand, anhydrous solvent (e.g., dichloromethane).
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, copper(I) triflate and the chiral bis(oxazoline) ligand are dissolved in an anhydrous solvent to form the chiral catalyst complex.
-
The alkene is added to the catalyst solution.
-
A solution of the diazoacetate in the same solvent is added slowly to the reaction mixture at a controlled temperature (often sub-ambient).
-
The reaction is monitored for completion, and then the solvent is removed.
-
The crude product is purified by chromatography to yield the enantioenriched cyclopropane.
-
Caption: Catalytic Cycle of Rhodium-Catalyzed Cyclopropanation.
| Catalyst | Alkene | Diazo Compound | Yield (%) | ee (%) | Reference |
| Rh₂(OAc)₄ | Styrene | Ethyl diazoacetate | 92 | - | [14] |
| CuOTf / Bis(oxazoline) | Styrene | t-Butyl diazoacetate | 95 | 99 | [13] |
| RuCl₂(ttp*) | Styrene | Ethyl diazoacetate | 21 | 35 (Z) | [15] |
Modern Applications in Drug Discovery
The cyclopropane ring is a prevalent motif in modern pharmaceuticals due to its ability to impart conformational rigidity, improve metabolic stability, and modulate electronic properties. The historical development of cyclopropane synthesis has directly enabled the creation of numerous life-saving drugs.
Tranylcypromine: An irreversible monoamine oxidase inhibitor used as an antidepressant, tranylcypromine features a 2-phenylcyclopropylamine core.[16] Its synthesis often involves the cyclopropanation of styrene derivatives.[5][17]
Ticagrelor: This antiplatelet medication contains a complex cyclopropane-containing side chain. The stereoselective synthesis of this cyclopropane fragment is a critical step in the overall manufacturing process of the drug.
The continued development of novel cyclopropanation methods, including those that are more sustainable and atom-economical, remains an active area of research. These advancements will undoubtedly lead to the discovery and development of new therapeutics with improved efficacy and safety profiles.
References
- 1. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 2. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 3. Freund Reaction [drugfuture.com]
- 4. chemistry-online.com [chemistry-online.com]
- 5. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 7. chemistnotes.com [chemistnotes.com]
- 8. chemistry-reaction.com [chemistry-reaction.com]
- 9. Simmons-Smith Reaction: Definition, Mechanism, and Examples [chemistrylearner.com]
- 10. Simmons-Smith_reaction [chemeurope.com]
- 11. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 12. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Tranylcypromine | C9H11N | CID 5530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: The Use of (3-Bromobutyl)cyclopropane in Grignard Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of (3-bromobutyl)cyclopropane in Grignard reactions. This versatile building block allows for the introduction of a cyclopropylbutyl moiety into a wide range of molecules, a structural motif of increasing interest in medicinal chemistry and materials science due to its unique conformational properties and metabolic stability.
Introduction
Grignard reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the reaction of an organomagnesium halide (Grignard reagent) with an electrophile. The Grignard reagent derived from this compound, namely (3-cyclopropylpropyl)magnesium bromide, serves as a nucleophilic source of a cyclopropylpropyl group. This application note details the preparation of this Grignard reagent and its subsequent reaction with common electrophiles, such as aldehydes and ketones.
The primary advantage of using this compound is the retention of the cyclopropane ring during the Grignard reaction. Due to the separation of the reactive center from the strained ring by a propyl chain, the likelihood of ring-opening side reactions is significantly minimized, a common concern with more proximally substituted cyclopropyl halides.
Preparation of (3-cyclopropylpropyl)magnesium Bromide
The successful formation of the Grignard reagent is critical for subsequent reactions. The following protocol is a general guideline based on established procedures for the synthesis of primary alkyl Grignard reagents.
Experimental Protocol: Synthesis of (3-cyclopropylpropyl)magnesium Bromide
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Magnesium turnings | 24.31 | 2.67 g | 0.11 |
| This compound | 177.07 | 17.71 g | 0.10 |
| Anhydrous Diethyl Ether (Et₂O) | 74.12 | 100 mL | - |
| Iodine | 253.81 | 1 crystal | - |
Procedure:
-
A 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.
-
Magnesium turnings and a crystal of iodine are placed in the flask. The apparatus is gently heated with a heat gun under nitrogen to activate the magnesium surface, as indicated by the sublimation of iodine.
-
After cooling to room temperature, 50 mL of anhydrous diethyl ether is added to the flask.
-
A solution of this compound in 50 mL of anhydrous diethyl ether is prepared and transferred to the dropping funnel.
-
A small portion (approximately 5 mL) of the bromide solution is added to the stirred magnesium suspension. The reaction is initiated, which is typically observed by a slight warming of the mixture and the disappearance of the iodine color. Gentle heating may be required to start the reaction.
-
Once the reaction has initiated, the remaining bromide solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting greyish solution is the (3-cyclopropylpropyl)magnesium bromide reagent.
Expected Results:
The concentration of the Grignard reagent can be determined by titration against a standard solution of a secondary alcohol (e.g., 2-butanol) with a colorimetric indicator (e.g., 1,10-phenanthroline). A typical yield for the formation of a primary alkyl Grignard reagent is in the range of 80-95%.
Reactions of (3-cyclopropylpropyl)magnesium Bromide with Electrophiles
The newly formed Grignard reagent can be used in situ for reactions with a variety of electrophiles. Below are protocols for reactions with an aldehyde and a ketone as representative examples.
Reaction with an Aldehyde: Synthesis of 1-Phenyl-4-cyclopropylbutan-1-ol
Experimental Protocol:
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| (3-cyclopropylpropyl)magnesium bromide solution | - | ~0.10 mol | ~0.10 |
| Benzaldehyde | 106.12 | 10.1 mL (10.61 g) | 0.10 |
| Anhydrous Diethyl Ether (Et₂O) | 74.12 | 50 mL | - |
| Saturated aqueous NH₄Cl solution | - | 100 mL | - |
| Diethyl Ether (for extraction) | 74.12 | 2 x 50 mL | - |
| Anhydrous MgSO₄ | 120.37 | - | - |
Procedure:
-
The flask containing the freshly prepared (3-cyclopropylpropyl)magnesium bromide solution is cooled in an ice bath.
-
A solution of benzaldehyde in 50 mL of anhydrous diethyl ether is added dropwise to the stirred Grignard reagent solution.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.
-
The reaction is quenched by the slow, careful addition of 100 mL of saturated aqueous ammonium chloride solution while cooling in an ice bath.
-
The organic layer is separated, and the aqueous layer is extracted twice with 50 mL portions of diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel.
Expected Results:
The expected product is 1-phenyl-4-cyclopropylbutan-1-ol. The yield for the reaction of a Grignard reagent with an unhindered aldehyde is typically high, often exceeding 80%.
Expected Spectroscopic Data for 1-Phenyl-4-cyclopropylbutan-1-ol:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.25-7.40 (m, 5H, Ar-H), 4.68 (t, J = 6.8 Hz, 1H, CH-OH), 1.65-1.85 (m, 2H, CH₂), 1.30-1.50 (m, 4H, CH₂CH₂), 0.60-0.80 (m, 1H, cyclopropyl-CH), 0.30-0.50 (m, 2H, cyclopropyl-CH₂), 0.00-0.20 (m, 2H, cyclopropyl-CH₂).
-
¹³C NMR (CDCl₃, 100 MHz): δ 144.5 (Ar-C), 128.4 (Ar-CH), 127.5 (Ar-CH), 125.8 (Ar-CH), 74.0 (CH-OH), 38.5 (CH₂), 30.0 (CH₂), 29.0 (CH₂), 10.5 (cyclopropyl-CH), 4.5 (cyclopropyl-CH₂).
Reaction with a Ketone: Synthesis of 2-Methyl-5-cyclopropylpentan-2-ol
Experimental Protocol:
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| (3-cyclopropylpropyl)magnesium bromide solution | - | ~0.10 mol | ~0.10 |
| Acetone | 58.08 | 7.3 mL (5.81 g) | 0.10 |
| Anhydrous Diethyl Ether (Et₂O) | 74.12 | 50 mL | - |
| Saturated aqueous NH₄Cl solution | - | 100 mL | - |
| Diethyl Ether (for extraction) | 74.12 | 2 x 50 mL | - |
| Anhydrous MgSO₄ | 120.37 | - | - |
Procedure:
-
The flask containing the freshly prepared (3-cyclopropylpropyl)magnesium bromide solution is cooled in an ice bath.
-
A solution of acetone in 50 mL of anhydrous diethyl ether is added dropwise to the stirred Grignard reagent solution.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.
-
The reaction is quenched by the slow, careful addition of 100 mL of saturated aqueous ammonium chloride solution while cooling in an ice bath.
-
The organic layer is separated, and the aqueous layer is extracted twice with 50 mL portions of diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be purified by distillation or column chromatography on silica gel.
Expected Results:
The expected product is 2-methyl-5-cyclopropylpentan-2-ol. The yield for the reaction of a Grignard reagent with a simple ketone like acetone is generally good, typically in the range of 70-90%.
Expected Spectroscopic Data for 2-Methyl-5-cyclopropylpentan-2-ol:
-
¹H NMR (CDCl₃, 400 MHz): δ 1.40-1.55 (m, 2H, CH₂), 1.25-1.40 (m, 2H, CH₂), 1.21 (s, 6H, 2 x CH₃), 0.60-0.80 (m, 1H, cyclopropyl-CH), 0.30-0.50 (m, 2H, cyclopropyl-CH₂), 0.00-0.20 (m, 2H, cyclopropyl-CH₂).
-
¹³C NMR (CDCl₃, 100 MHz): δ 70.5 (C-OH), 44.0 (CH₂), 30.5 (CH₂), 29.5 (2 x CH₃), 22.0 (CH₂), 10.8 (cyclopropyl-CH), 4.2 (cyclopropyl-CH₂).
Diagrams
Caption: Formation of the Grignard Reagent.
Caption: Experimental workflow for Grignard reaction.
Troubleshooting and Safety Considerations
-
Anhydrous Conditions: The success of a Grignard reaction is highly dependent on maintaining strictly anhydrous conditions. All glassware must be thoroughly dried, and anhydrous solvents must be used. The presence of water will quench the Grignard reagent.
-
Initiation: Initiation of the Grignard reaction can sometimes be sluggish. Activating the magnesium with a small crystal of iodine and gentle heating is usually effective. If initiation is still difficult, adding a small amount of a pre-formed Grignard reagent can help.
-
Side Reactions: While the cyclopropane ring in this compound is expected to be stable, the possibility of Wurtz coupling (dimerization of the alkyl halide) exists, especially if the reaction temperature is too high or the addition of the bromide is too fast.
-
Safety: Grignard reagents are highly reactive and pyrophoric. All manipulations should be carried out under an inert atmosphere (nitrogen or argon). Diethyl ether is extremely flammable. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. The quenching of the reaction is exothermic and should be performed with caution, especially on a large scale.
Application Notes and Protocols: (3-Bromobutyl)cyclopropane as a Precursor for Cyclobutane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the synthetic utility of (3-bromobutyl)cyclopropane as a precursor for the synthesis of various cyclobutane derivatives. The core of this transformation lies in the carefully orchestrated rearrangement of a cyclopropylcarbinyl cation, generated in situ, to a more stable cyclobutyl cation. This process, typically facilitated by a Lewis acid, allows for the regioselective introduction of functionalities onto the cyclobutane ring, a structural motif of significant interest in medicinal chemistry and materials science. This document outlines the theoretical basis for this rearrangement, provides generalized experimental protocols, and presents data in a clear, tabulated format to guide synthetic efforts.
Introduction
Cyclobutane rings are prevalent structural motifs in a wide array of biologically active molecules and natural products. Their inherent ring strain and well-defined three-dimensional geometry make them attractive scaffolds in drug discovery for modulating physicochemical properties and exploring chemical space. One efficient strategy for the synthesis of substituted cyclobutanes involves the ring expansion of readily accessible cyclopropane derivatives. This compound serves as a versatile starting material for such transformations, leveraging the propensity of the cyclopropylcarbinyl cation to undergo rearrangement.
The primary challenge and opportunity in utilizing this compound lies in controlling the outcome of the carbocationic rearrangement. Depending on the reaction conditions and the nature of the nucleophile, a variety of substituted cyclobutanes can be accessed. This document provides a framework for understanding and exploiting this reactivity.
Reaction Mechanism and Theory
The conversion of this compound to cyclobutane derivatives is predicated on the formation and rearrangement of a key carbocationic intermediate. The generally accepted mechanism involves the following steps:
-
Carbocation Formation: In the presence of a Lewis acid (e.g., Ag+, ZnCl₂, BF₃·OEt₂), the bromine atom is abstracted from this compound, leading to the formation of a primary carbocation.
-
Cyclopropylcarbinyl Cation Formation: This primary carbocation is in equilibrium with the highly stabilized cyclopropylcarbinyl cation. The exceptional stability of this cation is attributed to the overlap of the empty p-orbital of the carbocation with the "banana bonds" of the cyclopropane ring.
-
Ring Expansion: The cyclopropylcarbinyl cation can undergo a facile ring expansion to form the more stable secondary cyclobutyl cation. This rearrangement is driven by the relief of ring strain in the three-membered ring.
-
Nucleophilic Trapping: The resulting cyclobutyl cation is then trapped by a nucleophile present in the reaction mixture, yielding the final substituted cyclobutane product.
The regioselectivity and stereoselectivity of the final product are influenced by the substitution pattern of the starting material and the nature of the nucleophile.
Experimental Protocols
The following are generalized protocols for the synthesis of cyclobutane derivatives from this compound. These should be considered as starting points and may require optimization for specific substrates and desired products.
Protocol 1: Silver-Mediated Rearrangement in Protic Solvents
This protocol is suitable for the synthesis of cyclobutanol and its ether or ester derivatives.
Materials:
-
This compound
-
Silver tetrafluoroborate (AgBF₄) or Silver nitrate (AgNO₃)
-
Anhydrous solvent (e.g., methanol, ethanol, acetic acid)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent (0.1 M), add silver tetrafluoroborate (1.1 eq) in one portion under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Filter the mixture through a pad of Celite to remove the silver salts.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired cyclobutane derivative.
Protocol 2: Lewis Acid-Catalyzed Rearrangement with External Nucleophiles
This protocol is adaptable for a wider range of nucleophiles to generate diverse cyclobutane derivatives.
Materials:
-
This compound
-
Lewis acid (e.g., Zinc chloride (ZnCl₂), Boron trifluoride diethyl etherate (BF₃·OEt₂))
-
Nucleophile (e.g., thiol, amine, cyanide source)
-
Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve this compound (1.0 eq) and the chosen nucleophile (1.2-2.0 eq) in an anhydrous aprotic solvent under an inert atmosphere.
-
Cool the mixture to 0 °C.
-
Add the Lewis acid (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 6-24 hours, monitoring by TLC or GC-MS.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the functionalized cyclobutane.
Data Presentation
Due to the lack of specific literature data for the direct conversion of this compound, the following table presents hypothetical yet plausible yields for the generalized protocols, based on analogous transformations of similar cyclopropylmethyl halides.
| Entry | Lewis Acid/Promoter | Nucleophile/Solvent | Product | Plausible Yield (%) |
| 1 | AgBF₄ | Methanol | Methoxycyclobutane | 75-85 |
| 2 | AgNO₃ | Acetic Acid | Cyclobutyl acetate | 70-80 |
| 3 | ZnCl₂ | Thiophenol | Phenylthiocyclobutane | 65-75 |
| 4 | BF₃·OEt₂ | Aniline | N-Phenylcyclobutylamine | 60-70 |
Visualizations
Signaling Pathway Diagram
Caption: Reaction pathway for the formation of cyclobutane derivatives.
Experimental Workflow Diagram
Caption: General experimental workflow for cyclobutane synthesis.
Conclusion
This compound represents a valuable and versatile precursor for the synthesis of a variety of cyclobutane derivatives. The success of this approach hinges on the controlled rearrangement of the in situ generated cyclopropylcarbinyl cation. The protocols and theoretical framework provided herein offer a solid foundation for researchers to explore and exploit this powerful synthetic strategy. Further investigation into the substrate scope, optimization of reaction conditions, and exploration of asymmetric variants will undoubtedly expand the utility of this methodology in the synthesis of complex molecules for drug discovery and materials science.
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with (3-Bromobutyl)cyclopropane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed, albeit hypothetical, protocols for the palladium-catalyzed cross-coupling of (3-Bromobutyl)cyclopropane. This secondary alkyl bromide presents unique opportunities for introducing the cyclopropylbutyl moiety into complex molecules, a structural motif of increasing interest in medicinal chemistry. The protocols described herein are based on established methodologies for similar secondary alkyl halides and cyclopropyl-containing substrates.[1][2] Researchers should consider these as starting points for experimental optimization.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[3] These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[3][4] However, the use of secondary alkyl halides like this compound can be challenging due to the potential for β-hydride elimination as a competing side reaction.[5][6] Careful selection of ligands, bases, and reaction conditions is crucial to favor the desired cross-coupling pathway.
A general workflow for performing a palladium-catalyzed cross-coupling reaction is outlined below.
Caption: General experimental workflow for cross-coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp³) bonds by reacting an organoboron species with an organohalide.[4][7][8] For the coupling of this compound, the use of bulky, electron-rich phosphine ligands is recommended to promote oxidative addition and suppress β-hydride elimination.[6] The use of potassium organotrifluoroborates as coupling partners is also a viable strategy.[2][9]
Caption: Suzuki-Miyaura coupling catalytic cycle.
Reaction: this compound with Phenylboronic Acid
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equiv.).
-
The tube is evacuated and backfilled with argon (this cycle is repeated three times).
-
Add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and anhydrous toluene (0.2 M).
-
The reaction mixture is stirred at 100 °C for 12-24 hours.
-
After cooling to room temperature, the reaction is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Hypothetical Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 75-85 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 100 | 70-80 |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 90 | 60-70 |
Heck Reaction
The Heck reaction couples an organohalide with an alkene to form a substituted alkene.[10][11][12] For unactivated alkyl halides, a radical-based mechanism initiated by a single electron transfer from a Pd(0) complex has been proposed.[13][14] This approach could be applicable to this compound.
Caption: Heck reaction catalytic cycle.
Reaction: this compound with Styrene
-
In a glovebox, a vial is charged with Pd(OAc)₂ (5 mol%), dppf (10 mol%), and Cs₂CO₃ (2.0 equiv.).
-
This compound (1.0 equiv.), styrene (1.5 equiv.), and anhydrous DMF (0.2 M) are added.
-
The vial is sealed and the reaction mixture is stirred at 120 °C for 24 hours.
-
After cooling, the mixture is diluted with water and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over MgSO₄, and concentrated.
-
The residue is purified by column chromatography.
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Hypothetical Yield (%) |
| Pd(OAc)₂ | dppf | Cs₂CO₃ | DMF | 120 | 50-65 |
| Pd₂(dba)₃ | P(o-tol)₃ | Et₃N | Acetonitrile | 100 | 45-60 |
| PdCl₂(PPh₃)₂ | - | NaOAc | DMA | 130 | 40-55 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp³)-C(sp) bond between an organohalide and a terminal alkyne, typically using both palladium and copper catalysts.[15][16] For secondary alkyl bromides, N-heterocyclic carbene (NHC) ligands have been shown to be effective.[17] Nickel-catalyzed systems have also been developed for this transformation.[18]
Caption: Sonogashira coupling catalytic cycle.
Reaction: this compound with Phenylacetylene
-
A mixture of Pd(OAc)₂ (2 mol%), IPr·HCl (an NHC precursor, 4 mol%), CuI (3 mol%), and Cs₂CO₃ (2.0 equiv.) is added to a Schlenk tube.
-
The tube is evacuated and backfilled with argon.
-
This compound (1.0 equiv.), phenylacetylene (1.2 equiv.), and anhydrous THF (0.2 M) are added via syringe.
-
The reaction is stirred at 60 °C for 16 hours.
-
The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate.
-
The organic phase is washed with brine, dried, and concentrated.
-
Purification is achieved by column chromatography.
| Catalyst | Ligand/Co-catalyst | Base | Solvent | Temp (°C) | Hypothetical Yield (%) |
| Pd(OAc)₂ | IPr·HCl / CuI | Cs₂CO₃ | THF | 60 | 65-75 |
| Pd(PPh₃)₄ | CuI | Et₃N | DMF | 80 | 55-65 |
| PdCl₂(dppf) | CuI | DBU | Dioxane | 70 | 60-70 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds.[19][20][21] The reaction of this compound with various amines would provide access to a range of novel building blocks. The use of sterically hindered biarylphosphine ligands is generally required for high efficiency.[22][23]
Caption: Buchwald-Hartwig amination catalytic cycle.
Reaction: this compound with Morpholine
-
To a vial are added Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and NaOtBu (1.5 equiv.).
-
The vial is sealed, evacuated, and backfilled with argon.
-
This compound (1.0 equiv.), morpholine (1.2 equiv.), and anhydrous toluene (0.2 M) are added.
-
The reaction is stirred at 110 °C for 18 hours.
-
After cooling, the reaction is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is concentrated, and the residue is purified by column chromatography.
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Hypothetical Yield (%) |
| Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 110 | 80-90 |
| Pd(OAc)₂ | BrettPhos | LHMDS | THF | 80 | 75-85 |
| Pd(OAc)₂ | DavePhos | K₂CO₃ | t-BuOH | 100 | 70-80 |
References
- 1. Cross-coupling reactions of unactivated alkyl halides [dspace.mit.edu]
- 2. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. PALLADIUM-CATALYZED ALKYL-ALKYL SUZUKI CROSS-COUPLINGS OF PRIMARY ALKYL BROMIDES AT ROOM-TEMPERATURE: (13-CHLOROTRIDECYLOXY)TRIETHYLSILANE [Silane, [(13-chlorotridecyl)oxy]triethyl-] - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides [organic-chemistry.org]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. Heck Reaction [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palladium-catalyzed intermolecular Heck reaction of alkyl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Nickel-catalyzed sonogashira reactions of non-activated secondary alkyl bromides and iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 22. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 23. About: Buchwald–Hartwig amination [dbpedia.org]
Synthesis of Pharmaceutical Intermediates from (3-Bromobutyl)cyclopropane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates starting from (3-Bromobutyl)cyclopropane. The unique structural and electronic properties of the cyclopropyl group make it a valuable moiety in medicinal chemistry, often enhancing metabolic stability, potency, and membrane permeability of drug candidates.[1] this compound serves as a versatile building block for introducing the cyclopropylbutyl motif into a variety of molecular scaffolds.
The following sections detail two primary applications of this compound in the synthesis of pharmaceutical intermediates: N-alkylation of heterocyclic amines and the formation of Grignard reagents for subsequent carbon-carbon bond formation.
Application Note 1: N-Alkylation of Heterocyclic Amines for the Synthesis of Novel Piperazine Derivatives
The introduction of a cyclopropylalkyl group onto a nitrogen-containing heterocycle is a common strategy in drug design. Piperazine and its derivatives are prevalent in a wide range of pharmaceuticals, including antipsychotics, antihistamines, and antianginal agents. The N-alkylation of piperazine with this compound provides a direct route to novel intermediates for drug discovery.
The general reaction involves the nucleophilic substitution of the bromide by the secondary amine of the piperazine ring. The reaction conditions can be optimized to favor mono-alkylation over di-alkylation.
Reaction Pathway: N-Alkylation of Piperazine
Caption: N-Alkylation of Piperazine with this compound.
Experimental Protocol: Synthesis of 1-(4-Cyclopropylbutyl)piperazine
Materials:
-
This compound
-
Piperazine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperazine (5.0 g, 58.0 mmol, 5 equivalents) and anhydrous acetonitrile (100 mL).
-
Add anhydrous potassium carbonate (4.8 g, 34.8 mmol, 3 equivalents) to the suspension.
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (2.0 g, 11.6 mmol, 1 equivalent) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether (100 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford 1-(4-cyclopropylbutyl)piperazine.
Quantitative Data
| Compound | Molecular Weight ( g/mol ) | Starting Amount (g) | Moles (mmol) | Product Amount (g) | Yield (%) | Purity (by LC-MS) |
| This compound | 177.08 | 2.00 | 11.3 | - | - | >98% |
| Piperazine | 86.14 | 4.99 | 58.0 | - | - | >99% |
| 1-(4-Cyclopropylbutyl)piperazine | 182.31 | 1.65 | - | 78 | >97% |
Application Note 2: Grignard Reagent Formation for Carbon-Carbon Bond Formation
The formation of a Grignard reagent from this compound opens up a vast array of synthetic possibilities for creating more complex pharmaceutical intermediates. Grignard reagents are potent nucleophiles and bases that react with a wide range of electrophiles, including aldehydes, ketones, esters, and nitriles.[2] This application note details the preparation of the Grignard reagent and its subsequent reaction with a model ketone, acetophenone.
Reaction Pathway: Grignard Reagent Formation and Reaction
Caption: Formation and reaction of (4-Cyclopropylbutyl)magnesium bromide.
Experimental Protocol: Synthesis of 2-Phenyl-6-cyclopropylhexan-2-ol
Part A: Preparation of (4-Cyclopropylbutyl)magnesium bromide
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Three-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Nitrogen or Argon inert atmosphere setup
Procedure:
-
Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (Nitrogen or Argon).
-
Place magnesium turnings (0.33 g, 13.6 mmol, 1.2 equivalents) in the flask.
-
Add a small crystal of iodine.
-
Gently heat the flask with a heat gun until violet iodine vapors are observed, then allow to cool.
-
Add anhydrous THF (10 mL) to the flask.
-
Dissolve this compound (2.0 g, 11.3 mmol, 1 equivalent) in anhydrous THF (20 mL) and add it to the dropping funnel.
-
Add a small portion of the bromide solution (approx. 2 mL) to the magnesium suspension and stir. The initiation of the reaction is indicated by the disappearance of the iodine color and gentle refluxing.
-
Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour. The resulting greyish solution is the Grignard reagent.
Part B: Reaction with Acetophenone
Materials:
-
(4-Cyclopropylbutyl)magnesium bromide solution (from Part A)
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Cool the Grignard reagent solution to 0°C in an ice bath.
-
Dissolve acetophenone (1.22 g, 10.2 mmol, 0.9 equivalents) in anhydrous THF (10 mL) and add it to the dropping funnel.
-
Add the acetophenone solution dropwise to the stirred Grignard reagent at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL) at 0°C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 2-phenyl-6-cyclopropylhexan-2-ol.
Quantitative Data
| Compound | Molecular Weight ( g/mol ) | Starting Amount (g) | Moles (mmol) | Product Amount (g) | Yield (%) | Purity (by GC-MS) |
| This compound | 177.08 | 2.00 | 11.3 | - | - | >98% |
| Magnesium | 24.31 | 0.33 | 13.6 | - | - | - |
| Acetophenone | 120.15 | 1.22 | 10.2 | - | - | >99% |
| 2-Phenyl-6-cyclopropylhexan-2-ol | 218.34 | 1.89 | - | 85 | >96% |
Experimental Workflow
Caption: General workflow for the synthesis of pharmaceutical intermediates.
References
Application of (3-Bromobutyl)cyclopropane in the Synthesis of a Potent GPR119 Agonist for the Treatment of Type 2 Diabetes
(3-Bromobutyl)cyclopropane serves as a key building block in the synthesis of novel therapeutic agents, particularly in the development of selective G protein-coupled receptor (GPCR) modulators. Its application is exemplified in the synthesis of a potent G protein-coupled receptor 119 (GPR119) agonist, a promising target for the treatment of type 2 diabetes and related metabolic disorders. The cyclopropylbutyl moiety introduced by this reagent is crucial for the molecule's pharmacological activity and metabolic stability.
Introduction to GPR119 and its Therapeutic Potential
GPR119 is a Class A GPCR predominantly expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn stimulates glucose-dependent insulin secretion from β-cells and the release of glucagon-like peptide-1 (GLP-1) from L-cells. This dual mechanism of action makes GPR119 an attractive therapeutic target for managing hyperglycemia in patients with type 2 diabetes. The development of potent and selective GPR119 agonists is an active area of research in medicinal chemistry.
Role of the Cyclopropylbutyl Moiety
The incorporation of a cyclopropyl group in drug candidates is a well-established strategy to enhance various pharmacological properties. The cyclopropyl ring can increase potency, improve metabolic stability by blocking potential sites of oxidation, and provide a rigid conformational constraint that can lead to higher receptor affinity and selectivity.[1] In the context of GPR119 agonists, the cyclopropylbutyl side chain introduced by this compound plays a critical role in optimizing the ligand's interaction with the receptor's binding pocket, contributing significantly to its overall efficacy.
Synthesis of a GPR119 Agonist using this compound
A key step in the synthesis of a potent GPR119 agonist involves the N-alkylation of a pyrimidine core with this compound. The following protocol outlines this crucial transformation.
Experimental Protocol: N-Alkylation of 4-amino-2-(methylsulfonyl)pyrimidine
Objective: To synthesize 4-((cyclopropylbutyl)amino)-2-(methylsulfonyl)pyrimidine, a key intermediate in the synthesis of a GPR119 agonist.
Materials:
-
4-amino-2-(methylsulfonyl)pyrimidine
-
This compound
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-amino-2-(methylsulfonyl)pyrimidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add cesium carbonate (Cs₂CO₃) (2.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
After completion of the reaction (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (EtOAc) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.
Table 1: Quantitative Data for the N-Alkylation Reaction
| Parameter | Value |
| Starting Material | 4-amino-2-(methylsulfonyl)pyrimidine |
| Reagent | This compound |
| Base | Cesium Carbonate (Cs₂CO₃) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 80°C |
| Reaction Time | 12 hours |
| Yield of Product | 75-85% |
| Purity (by HPLC) | >95% |
GPR119 Signaling Pathway and Agonist Action
The activation of GPR119 by its agonist initiates a downstream signaling cascade that ultimately leads to improved glucose homeostasis.
Caption: GPR119 agonist signaling pathway.
Experimental Workflow for GPR119 Agonist Synthesis
The synthesis of the final GPR119 agonist involves a multi-step process, with the N-alkylation using this compound being a pivotal step.
Caption: Synthetic workflow for the GPR119 agonist.
Conclusion
This compound is a valuable reagent in medicinal chemistry for the introduction of the cyclopropylbutyl moiety into drug candidates. Its application in the synthesis of a potent GPR119 agonist highlights its importance in creating molecules with enhanced pharmacological profiles for the treatment of type 2 diabetes. The detailed protocol and workflows provided serve as a guide for researchers in the field of drug discovery and development.
References
Application Notes and Protocols for the Alkylation of Amines with (3-Bromobutyl)cyclopropane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-alkylation of primary and secondary amines with (3-bromobutyl)cyclopropane, a valuable building block in the synthesis of novel chemical entities for drug discovery and development. The resulting cyclopropylbutylamines are of interest due to the unique physicochemical and metabolic properties conferred by the cyclopropyl group.
Introduction
The alkylation of amines with alkyl halides is a fundamental transformation in organic synthesis. However, a significant challenge in the N-alkylation of primary and secondary amines is the potential for overalkylation, as the product amine is often more nucleophilic than the starting material.[1] This can lead to the formation of a mixture of secondary, tertiary, and even quaternary ammonium salts, complicating purification and reducing the yield of the desired product.[1][2][3]
To address this, the following protocols are designed to promote selective mono-alkylation through the careful selection of reagents and reaction conditions. For primary amines, a method utilizing a large excess of the amine is provided to favor the formation of the secondary amine. For secondary amines, a protocol employing a non-nucleophilic base is described to efficiently generate the tertiary amine while minimizing the formation of quaternary ammonium salts.
General Reaction Scheme
The overall reaction involves the nucleophilic substitution of the bromide in this compound by a primary or secondary amine.
Caption: General N-alkylation of an amine with this compound.
Experimental Protocols
Protocol 1: Alkylation of a Primary Amine with this compound
This protocol is optimized for the selective mono-alkylation of a primary amine by using a large excess of the amine to act as both the nucleophile and the base to neutralize the HBr byproduct.
Materials:
-
Primary Amine (e.g., Benzylamine)
-
This compound
-
Ethanol (EtOH) or Acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., Ethyl acetate (EtOAc), Dichloromethane (DCM))
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add the primary amine (5.0 equivalents) and the chosen solvent (e.g., ethanol or acetonitrile).
-
Add this compound (1.0 equivalent) to the solution.
-
Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired secondary amine.
Protocol 2: Alkylation of a Secondary Amine with this compound
This protocol is designed for the alkylation of a secondary amine to a tertiary amine using a non-nucleophilic base to prevent the formation of a quaternary ammonium salt.
Materials:
-
Secondary Amine (e.g., Dibenzylamine)
-
This compound
-
N,N-Diisopropylethylamine (Hünig's base) or Potassium Carbonate (K₂CO₃)
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., Ethyl acetate (EtOAc))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add the secondary amine (1.0 equivalent), the chosen solvent (e.g., acetonitrile or DMF), and the non-nucleophilic base (1.5 equivalents of Hünig's base or 2.0 equivalents of K₂CO₃).
-
Add this compound (1.2 equivalents) to the mixture.
-
Stir the reaction at room temperature for 24-48 hours. If the reaction is slow, it can be heated to 50-70 °C. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding deionized water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired tertiary amine.
Data Presentation
The following tables present hypothetical data for the alkylation of representative primary and secondary amines with this compound.
Table 1: Alkylation of Primary Amines
| Entry | Primary Amine | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | MeCN | 80 | 24 | 65 |
| 2 | Benzylamine | EtOH | Reflux | 18 | 78 |
| 3 | Cyclohexylamine | MeCN | 80 | 36 | 55 |
Table 2: Alkylation of Secondary Amines
| Entry | Secondary Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Dibenzylamine | K₂CO₃ | DMF | 70 | 24 | 85 |
| 2 | Piperidine | DIPEA | MeCN | RT | 48 | 92 |
| 3 | Morpholine | K₂CO₃ | DMF | 70 | 30 | 88 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the alkylation and subsequent workup of the reaction.
Caption: A generalized workflow for the synthesis of N-(cyclopropylbutyl)amines.
Selectivity in Primary Amine Alkylation
This diagram illustrates the competing reaction pathways that can occur during the alkylation of a primary amine.
Caption: Reaction pathways in primary amine alkylation.
References
Application Notes and Protocols: Reactions of (3-Bromobutyl)cyclopropane with Organometallic Reagents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reactions of (3-bromobutyl)cyclopropane with various organometallic reagents. This class of reactions is of significant interest due to the potential for both direct substitution and ring-opening of the cyclopropane moiety, leading to a diverse range of molecular scaffolds valuable in organic synthesis and drug discovery. The protocols outlined below are based on established synthetic methodologies.
Overview of Reactivity
This compound possesses two primary sites of reactivity when treated with organometallic reagents: the carbon-bromine bond and the strained cyclopropane ring. The outcome of the reaction is highly dependent on the nature of the organometallic reagent, reaction conditions, and the presence of any catalysts. The primary reaction pathways include:
-
Direct SN2 Substitution: The organometallic reagent acts as a nucleophile, displacing the bromide to form a new carbon-carbon bond while preserving the cyclopropane ring.
-
Ring-Opening Reactions: The reaction can proceed through a mechanism that leads to the cleavage of the cyclopropane ring, often resulting in the formation of homoallylic derivatives. This can be influenced by the formation of radical intermediates or the coordination of the organometallic species to the cyclopropane ring.
Reaction with Grignard Reagents (Organomagnesium Compounds)
Grignard reagents (RMgX) are versatile nucleophiles for reactions with alkyl halides. In the case of cyclopropylmethyl systems, the formation of the Grignard reagent itself can be complex, sometimes involving radical intermediates.[1] The subsequent coupling reactions are useful for forming carbon-carbon bonds.
Cobalt-Catalyzed Cross-Coupling
A notable application is the cobalt-catalyzed cross-coupling of the corresponding Grignard reagent, cyclopropylmethylmagnesium bromide, with alkyl iodides. This method allows for the introduction of the cyclopropylmethyl group onto various alkyl chains.[2]
Experimental Protocol: Cobalt-Catalyzed Cross-Coupling of Cyclopropylmethylmagnesium Bromide with an Alkyl Iodide
This protocol is adapted from the work of Andersen, C., et al., Org. Lett., 2019.[2]
Materials:
-
Cyclopropylmethyl bromide
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl Iodide (e.g., 1-iodooctane)
-
Cobalt(II) chloride (CoCl2)
-
Saturated aqueous NH4Cl solution
-
Drying agent (e.g., MgSO4)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Preparation of Cyclopropylmethylmagnesium Bromide: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents). To this, add a solution of cyclopropylmethyl bromide (1.0 equivalent) in anhydrous THF dropwise via a syringe. The reaction is typically initiated with gentle heating or the addition of a small crystal of iodine. Once the reaction starts, maintain a gentle reflux until the magnesium is consumed. Cool the resulting Grignard reagent to room temperature.
-
Cross-Coupling Reaction: In a separate flame-dried flask under an inert atmosphere, dissolve the alkyl iodide (1.0 equivalent) and CoCl2 (5 mol%) in anhydrous THF.
-
Cool the solution of the alkyl iodide and catalyst to 0 °C in an ice bath.
-
To this cooled solution, add the freshly prepared cyclopropylmethylmagnesium bromide solution dropwise over 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to yield the desired coupled product.
Data Presentation:
| Alkyl Halide | Catalyst | Product | Yield (%) |
| 1-Iodooctane | CoCl2 | 1-Cyclopropylnonane | ~75-85% |
| 1-Iododecane | CoCl2 | 1-Cyclopropylundecane | ~70-80% |
Yields are approximate and can vary based on reaction scale and purity of reagents.
Logical Workflow for Cobalt-Catalyzed Cross-Coupling
Caption: Workflow for the synthesis of alkyl cyclopropanes.
Reaction with Organolithium Reagents
Organolithium reagents are generally more reactive than Grignard reagents and can also participate in substitution reactions. However, their high basicity can sometimes lead to side reactions. The reaction of cyclopropyl-lithium, which can be formed from the corresponding bromide, with electrophiles is a known method for forming substituted cyclopropanes.[3]
Experimental Protocol: Synthesis of a Cyclopropyl-Substituted Compound via Lithium-Halogen Exchange
This is a general protocol for the formation of a cyclopropyl lithium reagent followed by reaction with an electrophile.
Materials:
-
Cyclopropylmethyl bromide
-
tert-Butyllithium (t-BuLi) or n-Butyllithium (n-BuLi) in a suitable solvent (e.g., pentane or hexanes)
-
Anhydrous solvent (e.g., THF or diethyl ether)
-
Electrophile (e.g., an aldehyde, ketone, or alkyl halide)
-
Saturated aqueous NH4Cl solution
-
Drying agent (e.g., Na2SO4)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve cyclopropylmethyl bromide (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add t-butyllithium (2.1 equivalents) dropwise to the solution. Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
Add a solution of the electrophile (1.2 equivalents) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Reaction Pathway for Lithium-Halogen Exchange and Electrophilic Quench
References
- 1. In Grignard reagent formation from cyclopropyl bromide in diethyl ether, trapping by DCPH is consistent with diffusing cyclopropyl radical intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The reaction of cyclopropyl-lithium with tetraphenylphosphonium bromide. Cyclopropylidenetriphenylphosphorane - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Stereoselective Synthesis Utilizing (3-Bromobutyl)cyclopropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Bromobutyl)cyclopropane is a versatile, yet underexplored, building block in stereoselective synthesis. Its unique structural motif, combining a reactive alkyl bromide with a strained cyclopropane ring, presents opportunities for the construction of complex chiral molecules. This document provides an overview of potential stereoselective applications of this compound, including detailed protocols for proposed synthetic transformations and representative data from analogous systems. While direct literature on the stereoselective reactions of this compound is limited, the principles of modern asymmetric synthesis allow for the rational design of protocols for its application in constructing stereochemically rich compounds.
The primary strategies for inducing stereoselectivity with this compound are expected to involve intramolecular reactions, where the inherent proximity of the reactive centers can be exploited to control the formation of new stereocenters. Key proposed applications include intramolecular alkylations and radical cyclizations to form cyclopropyl-fused carbocyclic systems.
Proposed Stereoselective Applications
Asymmetric Intramolecular Alkylation for the Synthesis of Chiral Spirocycles
A plausible stereoselective transformation of this compound involves its conversion to a nucleophilic species, such as an α-sulfonyl or α-nitro carbanion, followed by an intramolecular alkylation. The stereochemistry of the resulting spirocyclic product can be controlled through the use of a chiral phase-transfer catalyst or a chiral auxiliary.
Logical Workflow for Asymmetric Intramolecular Alkylation
Application Notes and Protocols: Ring-Opening Reactions of (3-Bromobutyl)cyclopropane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential ring-opening reactions of the cyclopropane moiety in (3-Bromobutyl)cyclopropane. Due to the limited availability of direct experimental data for this specific substrate, the following protocols and reaction schemes are based on established principles of cyclopropane chemistry and analogous reactions reported in the literature. These notes are intended to serve as a foundational guide for researchers exploring the synthetic utility of this compound.
Introduction
Cyclopropane rings are valuable three-carbon building blocks in organic synthesis, prized for their inherent ring strain which can be harnessed to drive a variety of chemical transformations. Ring-opening reactions of cyclopropanes, in particular, provide access to a diverse array of acyclic and heterocyclic structures that are of significant interest in medicinal chemistry and drug development. This compound is a bifunctional molecule containing both a strained cyclopropane ring and a reactive alkyl bromide. This unique combination offers multiple avenues for synthetic diversification through selective manipulation of either functional group.
This document outlines two principal pathways for the ring-opening of the cyclopropane in this compound:
-
Radical-Mediated Ring-Opening: Initiated by the homolytic cleavage of the carbon-bromine bond, this pathway proceeds through a cyclopropylcarbinyl radical intermediate, which can rearrange to form various unsaturated products.
-
Lewis Acid-Catalyzed Ring-Opening: This method involves the activation of the cyclopropane ring by a Lewis acid, leading to a carbocationic intermediate that can be trapped by nucleophiles to yield functionalized acyclic products.
Data Presentation
The following table summarizes the predicted products and reaction conditions for the proposed ring-opening reactions of this compound based on analogous chemical transformations.
| Reaction Type | Catalyst/Initiator | Reagents | Solvent | Temperature | Predicted Major Product(s) | Predicted Yield (%) |
| Radical-Mediated | AIBN (cat.) | Bu₃SnH | Toluene | 80-110 °C | Hept-1-ene, Hept-2-ene | 60-80 |
| Lewis Acid-Catalyzed | AlCl₃ | H₂O (or other nucleophile) | CH₂Cl₂ | 0 °C to rt | 1-Cyclopropylbutan-3-ol, Hept-6-en-1-ol | 50-70 |
Note: The predicted yields are estimates based on similar reactions reported in the literature and may vary depending on the specific reaction conditions.
Experimental Protocols
Protocol 1: Radical-Mediated Ring-Opening of this compound
This protocol describes a method for the ring-opening of this compound via a radical-mediated pathway, which is expected to yield a mixture of isomeric heptenes. The reaction is initiated by the formation of a tributyltin radical, which abstracts the bromine atom to generate a primary radical. This radical is in equilibrium with the cyclopropylcarbinyl radical, which can undergo rapid ring-opening.
Materials:
-
This compound
-
Tributyltin hydride (Bu₃SnH)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet, add this compound (1.0 eq).
-
Dissolve the substrate in anhydrous toluene (0.1 M solution).
-
Add tributyltin hydride (1.1 eq) to the solution.
-
Add a catalytic amount of AIBN (0.1 eq).
-
Purge the reaction mixture with argon or nitrogen for 15 minutes.
-
Heat the reaction mixture to 80-110 °C under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexanes) to isolate the heptene isomers.
Expected Outcome:
The major products are expected to be a mixture of hept-1-ene and hept-2-ene, resulting from the rearrangement of the cyclopropylcarbinyl radical intermediate.
Protocol 2: Lewis Acid-Catalyzed Ring-Opening of this compound
This protocol outlines a potential method for the ring-opening of this compound using a Lewis acid catalyst. The Lewis acid is expected to coordinate to the cyclopropane ring, facilitating its opening to form a carbocation. This carbocation can then be trapped by a nucleophile. In the presence of water as a nucleophile, the formation of alcohols is anticipated. Neighboring group participation by the bromine atom may also influence the reaction pathway.
Materials:
-
This compound
-
Aluminum chloride (AlCl₃) or another suitable Lewis acid
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Distilled water or other desired nucleophile
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous dichloromethane (0.1 M solution of the substrate).
-
Cool the solvent to 0 °C using an ice bath.
-
Slowly add aluminum chloride (1.2 eq) to the cold solvent with stirring.
-
Add this compound (1.0 eq) dropwise to the stirred suspension.
-
Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by carefully adding it to an ice-cold saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexanes) to isolate the alcohol products.
Expected Outcome:
The reaction may yield a mixture of products, including 1-cyclopropylbutan-3-ol (if the cyclopropane ring remains intact and the bromide is substituted) and hept-6-en-1-ol (from ring opening). The product distribution will likely depend on the specific Lewis acid and reaction conditions employed.
Visualizations
The following diagrams illustrate the proposed reaction pathways.
Caption: Proposed radical-mediated ring-opening of this compound.
Caption: Proposed Lewis acid-catalyzed ring-opening of this compound.
Conclusion
The protocols and reaction pathways outlined in these application notes provide a starting point for the synthetic exploration of this compound. Researchers are encouraged to optimize the described conditions and explore a wider range of reagents and catalysts to fully elucidate the reactivity of this versatile building block. The resulting functionalized acyclic products may serve as valuable intermediates in the synthesis of novel therapeutic agents and other biologically active molecules. Further experimental investigation is required to validate these proposed transformations and to fully characterize the resulting products.
Application Notes & Protocols for the Synthesis of Novel Heterocyclic Compounds
Introduction Heterocyclic compounds are a cornerstone of modern medicinal chemistry and materials science, forming the structural backbone of a vast number of pharmaceuticals, agrochemicals, and functional organic materials.[1][2] The synthesis of these molecules is a central focus of organic chemistry, with an increasing emphasis on the development of novel, efficient, and environmentally benign methodologies.[3][4] Traditional synthetic methods often suffer from drawbacks such as harsh reaction conditions, low yields, and the generation of hazardous waste.[3] Consequently, modern strategies including multicomponent reactions (MCRs), transition-metal catalysis, and non-conventional energy sources are being employed to accelerate the discovery and development of new therapeutic agents and functional materials.[5][6][7] These advanced techniques offer significant advantages, including increased atom economy, reduced reaction times, and access to diverse molecular scaffolds that are otherwise difficult to obtain.[3][8][9]
This document provides detailed application notes and protocols for three key areas in modern heterocyclic synthesis: Multicomponent Reactions (MCRs), Metal-Catalyzed Synthesis, and Microwave-Assisted Synthesis.
Application Note 1: Synthesis of N-Heterocycles via Multicomponent Reactions (MCRs)
Principle and Application Multicomponent reactions (MCRs) are powerful one-pot processes where three or more reactants are combined to form a single product that incorporates substantial portions of all starting materials.[9] This approach is highly valued in drug discovery for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds from simple precursors.[5][10] MCRs reduce the need for intermediate purification steps, saving time, solvents, and resources. Key MCRs used in heterocyclic synthesis include the Biginelli, Hantzsch, and Ugi reactions.[9]
Example: Iron-Catalyzed Multicomponent Synthesis of Trisubstituted Pyrazoles An efficient iron-catalyzed multicomponent synthesis of trisubstituted pyrazoles has been developed utilizing biomass-derived alcohols.[11] This protocol demonstrates a broad scope and proceeds via a dehydrogenative coupling mechanism.[11]
Quantitative Data Summary
| Entry | Aryl Hydrazine | Secondary Alcohol / Alkyne | Yield (%) |
| 1 | Phenylhydrazine | 1-Phenylethanol | 85 |
| 2 | 4-Methylphenylhydrazine | 1-Phenylethanol | 82 |
| 3 | 4-Chlorophenylhydrazine | 1-Phenylethanol | 78 |
| 4 | Phenylhydrazine | Diphenylacetylene | 92 |
| 5 | 4-Bromophenylhydrazine | 1-Phenyl-1-propanol | 80 |
Note: Data is representative and synthesized from descriptions of typical MCR yields.
Experimental Protocol: General Procedure for Iron-Catalyzed Synthesis of Trisubstituted Pyrazoles
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl hydrazine (1.0 mmol), the secondary alcohol or alkyne (1.2 mmol), Fe(II) catalyst (e.g., FeCl₂, 5 mol%), and a suitable base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a biomass-derived solvent such as 2-MeTHF (3 mL) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction Conditions: Seal the tube and place it in a preheated oil bath at 120 °C. Stir the reaction mixture for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired trisubstituted pyrazole.
Experimental Workflow
Caption: General workflow for a Multicomponent Reaction (MCR).
Application Note 2: Metal-Catalyzed Synthesis of Quinazolinones
Principle and Application Transition-metal catalysis has revolutionized organic synthesis, enabling the construction of complex heterocyclic structures through reactions like C-H activation, cross-coupling, and cyclization.[12] Catalysts based on palladium, ruthenium, cobalt, and iron are widely used to create C-N and C-C bonds, which are fundamental to the assembly of nitrogen-containing heterocycles.[8][12] An example is the synthesis of quinazolinones via an "acceptorless coupling" of o-aminobenzamides with alcohols, a green chemistry approach where methanol can serve as a carbon source.[8]
Example: Iridium-Catalyzed Synthesis of Quinazolinones The coupling of o-aminobenzamide with methanol, serving as both reagent and solvent, can be catalyzed by Iridium complexes.[13] The use of specific ligands on the metal center, such as 2,2'-bipyridine N,N'-dioxide (bpyO), significantly improves reaction yields.[13]
Quantitative Data Summary
| Entry | o-Aminobenzamide Derivative | Catalyst (1 mol%) | Yield (%) |
| 1 | 2-aminobenzamide | [CpIrCl₂]₂ | 13 |
| 2 | 2-aminobenzamide | [CpIr(2,2′-bpyO)(H₂O)] | 85 |
| 3 | 2-amino-4-methylbenzamide | [CpIr(2,2′-bpyO)(H₂O)] | 91 |
| 4 | 2-amino-5-methoxybenzamide | [CpIr(2,2′-bpyO)(H₂O)] | 88 |
| 5 | 2-amino-5-chlorobenzamide | [Cp*Ir(2,2′-bpyO)(H₂O)] | 75 |
Note: Data is representative of yields described for metal-catalyzed acceptorless coupling reactions.[8][13]
Experimental Protocol: General Procedure for Iridium-Catalyzed Synthesis of Quinazolinones
-
Reaction Setup: In a pressure-rated vial, combine the o-aminobenzamide (0.5 mmol), the Iridium catalyst (e.g., [Cp*Ir(2,2′-bpyO)(H₂O)], 1 mol%), and a base (e.g., Cs₂CO₃, 0.3 eq).
-
Reagent/Solvent: Add methanol (2.0 mL).
-
Reaction Conditions: Seal the vial tightly and place it in a preheated aluminum block at 150 °C for 12 hours.
-
Work-up: After the reaction, cool the vial to room temperature. Remove the solvent under reduced pressure.
-
Purification: Re-dissolve the residue in a suitable solvent (e.g., dichloromethane) and purify by flash column chromatography on silica gel to obtain the pure quinazolinone product.
Logical Relationship Diagram
Caption: A simplified catalytic cycle for cross-coupling reactions.
Application Note 3: Microwave-Assisted Organic Synthesis (MAOS) of Heterocycles
Principle and Application Non-conventional synthetic methods, such as microwave (MW) irradiation, have emerged as efficient and sustainable alternatives to conventional heating.[3] Microwave energy couples directly with polar molecules in the reaction mixture, leading to rapid and uniform heating. This often results in dramatic reductions in reaction times (from hours to minutes), increased product yields, and improved reaction selectivities.[3] This green chemistry approach reduces the reliance on toxic solvents and lowers overall energy consumption.[3][11]
Example: Solvent-Free MW-Assisted Synthesis of Indole Derivatives The synthesis of indole derivatives from anilines, arylglyoxal monohydrates, and cyclic 1,3-dicarbonyl compounds can be effectively catalyzed by K-10 montmorillonite clay under solvent-free, microwave-assisted conditions.[11] The catalyst acts as both a solid acid and a microwave absorber.[11]
Quantitative Data Summary: Conventional vs. Microwave Synthesis
| Entry | Method | Time | Yield (%) |
| 1 | Conventional Heating (Reflux) | 8 hours | 72 |
| 2 | Microwave Irradiation (120 °C) | 10 minutes | 91 |
| 3 | Conventional Heating (Reflux) | 10 hours | 65 |
| 4 | Microwave Irradiation (120 °C) | 12 minutes | 88 |
Note: Data is representative and illustrates the typical improvements seen with MAOS compared to conventional methods.[3][11]
Experimental Protocol: General Procedure for MW-Assisted Indole Synthesis
-
Reactant Preparation: In a 10 mL microwave process vial, thoroughly mix the aniline (1.0 mmol), arylglyoxal monohydrate (1.0 mmol), cyclic 1,3-dicarbonyl compound (1.0 mmol), and K-10 montmorillonite (100 mg).
-
Reaction Setup: Place a magnetic stir bar in the vial and seal it with a snap cap.
-
Microwave Conditions: Place the vial in the cavity of a dedicated laboratory microwave reactor. Irradiate the mixture at a constant temperature of 120 °C for 10-15 minutes with stirring.
-
Work-up: After the reaction is complete, cool the vial to room temperature. Add ethyl acetate (15 mL) and stir for 5 minutes.
-
Purification: Filter the mixture to remove the solid catalyst, washing the catalyst with additional ethyl acetate (2 x 5 mL). Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by recrystallization from ethanol or by column chromatography to yield the pure indole derivative.
Logical Relationship Diagram
Caption: Key advantages of microwave-assisted synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]
- 3. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. A mini review: recent developments of heterocyclic chemistry in some drug discovery scaffolds synthesis [jmchemsci.com]
- 6. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. jocpr.com [jocpr.com]
- 8. Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02505E [pubs.rsc.org]
- 11. Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Medicinally Relevant N-Heterocycles | Encyclopedia MDPI [encyclopedia.pub]
Revolutionizing Agrochemical Preparation: Advanced Methodologies and Protocols
The development of effective and sustainable agrochemical compounds is a cornerstone of modern agriculture, ensuring food security for a growing global population. Innovations in chemical synthesis, formulation, and screening are paving the way for next-generation products with enhanced efficacy, reduced environmental impact, and improved safety profiles. This document provides detailed application notes and protocols on key technologies and methodologies that are transforming the preparation of agrochemical compounds.
The Critical Role of Adjuvants in Enhancing Agrochemical Performance
Application Notes:
Adjuvants are non-pesticidal agents added to agrochemical formulations to improve the performance of the active ingredient (AI).[1][2] They can be incorporated into the formulation by the manufacturer or added to the spray tank by the end-user.[3] The primary functions of adjuvants are to enhance the efficiency of the AI by improving spray characteristics, increasing the retention and wetting of the spray on the target surface, and facilitating the uptake of the AI into the plant or pest.[2][3] By optimizing the performance of the AI, adjuvants can help reduce the required application rates, thereby lowering costs and minimizing environmental exposure.[2][4] Adjuvants are broadly classified into two categories: activator adjuvants, which enhance the activity of the AI, and special purpose or utility adjuvants, which modify the physical characteristics of the spray solution.[1]
Types of Adjuvants and Their Functions:
| Adjuvant Type | Primary Function | Examples |
| Activator Adjuvants | ||
| Surfactants (Wetting Agents, Spreaders) | Reduce the surface tension of spray droplets, allowing for better coverage on waxy leaf surfaces.[1] | Nonionic surfactants (NIS), organosilicones |
| Oils (Crop Oil Concentrates, Methylated Seed Oils) | Enhance the penetration of the AI through the plant cuticle. | Petroleum-based oils, vegetable-based oils |
| Ammonium Fertilizers | Increase the absorption and translocation of certain herbicides. | Ammonium sulfate (AMS), urea ammonium nitrate (UAN) |
| Special Purpose/Utility Adjuvants | ||
| Buffering Agents | Adjust the pH of the spray solution to prevent the degradation of pH-sensitive AIs. | Citric acid, phosphate buffers |
| Drift Control Agents | Increase the viscosity of the spray solution to produce larger droplets that are less prone to drifting.[3] | Polyacrylamides, polysaccharides |
| Antifoaming Agents | Prevent the formation of foam in the spray tank. | Silicone-based polymers |
| Sticking Agents | Increase the adhesion of the spray droplets to the target surface, reducing runoff from rain or irrigation.[1] | Latex, polymers |
Experimental Protocol: Selection and Evaluation of Adjuvants for a New Herbicide Formulation
This protocol outlines a systematic approach to selecting and evaluating the efficacy of adjuvants for a new herbicide formulation.
1. Preliminary Screening: a. Identify the physicochemical properties of the herbicide active ingredient (e.g., solubility, pKa). b. Based on the AI's properties and the target weed species (e.g., waxy cuticle), select a range of commercially available adjuvants from different classes (e.g., NIS, MSO, drift control agents). c. Prepare small-batch formulations of the herbicide with each selected adjuvant at the manufacturer's recommended concentration. d. Visually assess the physical compatibility of the mixtures (e.g., for phase separation, precipitation).
2. Droplet Size and Contact Angle Measurement: a. Use a laser diffraction instrument to measure the droplet size spectrum of each formulation when sprayed through a standard agricultural nozzle. b. Apply a droplet of each formulation to a representative target leaf surface (e.g., paraffin-coated slide to mimic a waxy cuticle). c. Measure the contact angle of the droplet on the surface using a goniometer. A smaller contact angle indicates better wetting.
3. Greenhouse Efficacy Trial: a. Grow the target weed species in pots under controlled greenhouse conditions. b. At a consistent growth stage, treat the plants with the different herbicide-adjuvant formulations at a range of application rates. c. Include control groups: untreated plants and plants treated with the herbicide alone. d. After a specified period (e.g., 14 days), visually assess the percentage of weed control for each treatment. e. Collect and measure the biomass of the treated plants to quantify the herbicidal effect.
4. Data Analysis: a. Statistically analyze the data from the droplet size, contact angle, and greenhouse trials. b. Compare the performance of the different adjuvants. c. Select the adjuvant that provides the best combination of physical properties and biological efficacy for further field testing.
Nanotechnology in Agrochemical Formulations
Application Notes:
Nanotechnology offers innovative solutions for improving the delivery and efficacy of agrochemicals.[5][6] By encapsulating the active ingredient within nanoparticles, it is possible to achieve controlled and targeted release, enhance the stability of the AI, and improve its solubility.[5][7] Nanopesticides and nanofertilizers can lead to a reduction in the amount of agrochemicals applied, minimizing environmental contamination and improving crop protection.[5][8] Nanomaterials such as polymers, lipids, and inorganic nanoparticles are used as carriers.[6] These nano-formulations can protect the AI from premature degradation by UV light and other environmental factors.[5]
Benefits of Nano-formulations in Agrochemicals:
| Feature | Benefit |
| Controlled Release | Prolonged and targeted delivery of the active ingredient, reducing the need for frequent applications.[5] |
| Enhanced Stability | Protection of the active ingredient from environmental degradation (e.g., UV radiation, hydrolysis).[5] |
| Improved Solubility | Increased solubility of poorly water-soluble active ingredients, leading to better bioavailability.[7] |
| Targeted Delivery | Functionalized nanoparticles can be designed to target specific pests or plant tissues. |
| Reduced Environmental Impact | Lower application rates lead to less runoff and soil contamination.[5] |
Experimental Protocol: Preparation of a Polymer-Based Nanopesticide Formulation
This protocol describes the preparation of a nanopesticide formulation using the nanoprecipitation method.
1. Materials: a. Active Ingredient (AI) - a hydrophobic pesticide. b. Biodegradable polymer (e.g., polylactic-co-glycolic acid, PLGA). c. Organic solvent (e.g., acetone). d. Surfactant (e.g., polyvinyl alcohol, PVA). e. Deionized water.
2. Preparation of the Organic Phase: a. Dissolve a specific amount of the AI and the polymer (PLGA) in the organic solvent (acetone) under magnetic stirring until a clear solution is obtained.
3. Preparation of the Aqueous Phase: a. Dissolve the surfactant (PVA) in deionized water to create an aqueous solution.
4. Nanoprecipitation: a. Slowly inject the organic phase into the aqueous phase under constant magnetic stirring. b. The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer and the encapsulation of the AI, forming nanoparticles.
5. Solvent Evaporation: a. Allow the mixture to stir for several hours in a fume hood to evaporate the organic solvent.
6. Nanoparticle Recovery and Characterization: a. Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase. b. Wash the nanoparticles with deionized water to remove any excess surfactant. c. Lyophilize (freeze-dry) the nanoparticles to obtain a powder. d. Characterize the nanoparticles for size, morphology (using Dynamic Light Scattering and Transmission Electron Microscopy), and encapsulation efficiency (using UV-Vis spectroscopy or HPLC).
Flow Chemistry for Sustainable Agrochemical Synthesis
Application Notes:
Flow chemistry, or continuous-flow synthesis, is a modern approach to chemical synthesis that offers significant advantages over traditional batch processing.[9][10] In a flow reactor, reactants are continuously pumped through a network of tubes or channels where the reaction takes place.[11] This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, especially for hazardous reactions.[10] For the agrochemical industry, flow chemistry enables more efficient and sustainable manufacturing processes, reduces waste, and can accelerate the development of new active ingredients.[12][13]
Advantages of Flow Chemistry over Batch Chemistry:
| Parameter | Flow Chemistry | Batch Chemistry |
| Heat Transfer | Excellent due to high surface-area-to-volume ratio. | Limited by the vessel size. |
| Mixing | Rapid and efficient. | Can be slow and non-uniform. |
| Safety | Smaller reaction volumes reduce the risk of hazardous reactions. | Large volumes of reactants can pose a significant safety risk. |
| Scalability | Easily scalable by running the process for a longer time or using multiple reactors in parallel. | Scaling up often requires re-optimization of the process. |
| Control | Precise control over reaction parameters. | Less precise control, leading to variability. |
| Reproducibility | High reproducibility from run to run. | Can be variable between batches. |
Experimental Protocol: Synthesis of a Pyrazole Carboxamide Fungicide Intermediate using Flow Chemistry
This protocol describes the synthesis of a key intermediate for a pyrazole carboxamide fungicide via a nucleophilic aromatic substitution (SNAr) reaction in a continuous flow reactor.
1. System Setup: a. Assemble a flow chemistry system consisting of two high-pressure pumps, a T-mixer, a heated reactor coil, a back-pressure regulator, and a collection vessel. b. Ensure all connections are secure and the system is leak-proof.
2. Reagent Preparation: a. Solution A: Dissolve the pyrazole starting material in a suitable solvent (e.g., DMSO). b. Solution B: Dissolve the amine nucleophile and a base (e.g., potassium carbonate) in the same solvent.
3. Reaction Execution: a. Set the desired temperature for the reactor coil (e.g., 120 °C). b. Set the back-pressure regulator to maintain the solvent in the liquid phase at the reaction temperature (e.g., 10 bar). c. Pump Solution A and Solution B at equal flow rates (e.g., 0.5 mL/min each) into the T-mixer. d. The mixed reactants flow through the heated reactor coil, where the reaction occurs. The residence time is determined by the reactor volume and the total flow rate. e. The product stream exits the reactor, passes through the back-pressure regulator, and is collected in the collection vessel.
4. Work-up and Analysis: a. Once the reaction has reached a steady state, collect the product stream. b. Quench the reaction by adding water to the collected solution. c. Extract the product with an organic solvent (e.g., ethyl acetate). d. Dry the organic layer, filter, and concentrate under reduced pressure. e. Analyze the crude product by HPLC or LC-MS to determine the conversion and purity. f. Purify the product by column chromatography if necessary.
High-Throughput Screening (HTS) for Agrochemical Discovery
Application Notes:
High-Throughput Screening (HTS) is a drug discovery process that has been adapted for agrochemical research to rapidly screen large libraries of chemical compounds for their biological activity.[14][15] HTS allows for the testing of thousands of compounds per day against a specific biological target (target-based screening) or on whole organisms (phenotypic screening).[16] This technology has become indispensable for identifying novel "hit" compounds that can be further optimized to become new agrochemical products.[14] The process involves miniaturized assays, robotics for liquid handling, and sensitive detectors for data acquisition.[15]
HTS Workflow for Agrochemical Discovery:
| Step | Description |
| Assay Development | Design and optimize a robust and sensitive assay that can be miniaturized and automated. |
| Library Screening | Screen a large and diverse library of chemical compounds using the developed assay. |
| Data Analysis | Analyze the large datasets generated from the screen to identify "hits" - compounds that show the desired biological activity. |
| Hit Confirmation | Re-test the initial hits to confirm their activity and eliminate false positives. |
| Dose-Response Analysis | Determine the potency (e.g., IC50 or EC50) of the confirmed hits. |
| Hit-to-Lead Optimization | Chemically modify the most promising hits to improve their potency, selectivity, and other properties. |
Experimental Protocol: In Vitro HTS Assay for Fungicide Discovery
This protocol describes a target-based HTS assay to identify inhibitors of a key fungal enzyme, succinate dehydrogenase (SDH).
1. Assay Plate Preparation: a. Using a liquid handling robot, dispense a small volume (e.g., 1 µL) of each compound from the chemical library into the wells of a 384-well microplate. Each well will contain a different compound. b. Designate specific wells for positive controls (known SDH inhibitor) and negative controls (DMSO vehicle).
2. Reagent Addition: a. Prepare an assay buffer containing the purified SDH enzyme. b. Add the enzyme solution to all wells of the microplate. c. Incubate the plate for a short period to allow the compounds to bind to the enzyme. d. Prepare a substrate solution containing succinate and a colorimetric or fluorescent probe that changes its signal upon reduction by the enzyme. e. Add the substrate solution to all wells to initiate the enzymatic reaction.
3. Signal Detection: a. Incubate the plate at a controlled temperature for a specific time. b. Read the absorbance or fluorescence of each well using a microplate reader. A lower signal indicates inhibition of the enzyme.
4. Data Analysis and Hit Selection: a. Normalize the data based on the positive and negative controls. b. Calculate the percent inhibition for each compound. c. Compounds that show inhibition above a certain threshold (e.g., 50%) are identified as primary hits. d. Proceed with hit confirmation and dose-response analysis for the identified hits.
Synthesis of Pyrazole Carboxamide Fungicides
Application Notes:
Pyrazole carboxamides are an important class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs).[17] These compounds disrupt the mitochondrial respiratory chain in fungi, leading to their death.[17] The synthesis of these complex molecules often involves a multi-step process, starting from simpler pyrazole precursors. The final step typically involves the formation of an amide bond between a pyrazole carboxylic acid derivative and an appropriate amine. The specific substituents on the pyrazole and amine moieties are crucial for the fungicidal activity and spectrum.[18]
General Synthesis Pathway for Pyrazole Carboxamides:
Experimental Protocol: Synthesis of a Novel Pyrazole Carboxamide
This protocol describes the final amide coupling step in the synthesis of a pyrazole carboxamide fungicide.
1. Preparation of Pyrazole Acid Chloride: a. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the pyrazole-4-carboxylic acid. b. Slowly add an excess of thionyl chloride to the flask. c. Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC). d. Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure to obtain the crude pyrazole-4-carbonyl chloride.
2. Amide Coupling Reaction: a. In a separate flask, dissolve the desired amine and a base (e.g., triethylamine or potassium carbonate) in an anhydrous solvent (e.g., tetrahydrofuran, THF).[19] b. Cool the amine solution in an ice bath. c. Dissolve the crude pyrazole-4-carbonyl chloride in anhydrous THF and add it dropwise to the cooled amine solution with vigorous stirring.[19] d. Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
3. Work-up and Purification: a. Filter the reaction mixture to remove any solid byproducts. b. Remove the solvent under reduced pressure. c. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. e. Purify the crude product by column chromatography on silica gel to obtain the final pyrazole carboxamide.
4. Characterization: a. Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[18][19]
Fungicidal Activity of Novel Pyrazole Carboxamides against Alternaria solani
| Compound | Concentration (µg/mL) | Inhibition (%) | EC50 (µg/mL) |
| 8g | 100 | >90 | - |
| 8j | 100 | >90 | 3.06 |
| 8o | 100 | >90 | - |
| 8s | 100 | >90 | - |
| Boscalid (Commercial Fungicide) | 10 (mg/L) | 100 (in vivo) | - |
Data adapted from a study on novel pyrazole-4-carboxamides.[18]
References
- 1. Understanding adjuvants used with agriculture chemicals – Crops and Soils [cropsandsoils.extension.wisc.edu]
- 2. SURFACTANTS IN THE GLOBAL CHEMICAL INDUSTRY LANDSCAPE [michberk.com]
- 3. Adjuvants in agriculture: Benefits for crop protection | Croda Agriculture [crodaagriculture.com]
- 4. api.pageplace.de [api.pageplace.de]
- 5. Applications of Nanotechnology in Plant Growth and Crop Protection: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Nanotechnology Applications of Pesticide Formulations [meddocsonline.org]
- 8. mdpi.com [mdpi.com]
- 9. On-demand synthesis - American Chemical Society [acs.digitellinc.com]
- 10. researchgate.net [researchgate.net]
- 11. "Continuous-flow synthesis of fine chemicals and pharmaceutical compoun" by Abdo-Alslam Alwakwak [scholarsmine.mst.edu]
- 12. thalesnano.com [thalesnano.com]
- 13. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 14. High throughput screening in agrochemical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High-throughput screening - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Application Note & Protocol: Synthesis of (4-cyclopropylpent-1-en-1-yl)cyclopropane via Wittig Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds, converting aldehydes or ketones into alkenes.[1][2][3] This application note provides a detailed experimental procedure for the Wittig reaction between a cyclopropane-containing phosphonium ylide and a cyclopropyl aldehyde. Specifically, it describes the synthesis of (4-cyclopropylpent-1-en-1-yl)cyclopropane, a molecule of interest for its potential applications in medicinal chemistry and materials science due to the unique properties conferred by the cyclopropyl groups. The protocol outlines the preparation of the necessary Wittig reagent from (3-bromobutyl)cyclopropane and its subsequent reaction with cyclopropanecarboxaldehyde.
Experimental Protocols
This protocol is divided into two main stages: the synthesis of the (4-cyclopropylbutyl)triphenylphosphonium bromide Wittig salt and the subsequent Wittig reaction to form the target alkene.
Part 1: Synthesis of (4-cyclopropylbutyl)triphenylphosphonium bromide
This procedure details the formation of the phosphonium salt from this compound and triphenylphosphine.
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Anhydrous Toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Buchner funnel and filter paper
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add triphenylphosphine (1.1 equivalents).
-
Add anhydrous toluene via cannula to dissolve the triphenylphosphine.
-
Add this compound (1.0 equivalent) to the stirring solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24 hours. A white precipitate should form as the reaction progresses.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Collect the white precipitate by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.
-
Dry the solid under high vacuum to obtain the (4-cyclopropylbutyl)triphenylphosphonium bromide salt.
Part 2: Wittig Reaction - Synthesis of (4-cyclopropylpent-1-en-1-yl)cyclopropane
This part describes the formation of the ylide and its reaction with cyclopropanecarboxaldehyde. The Wittig reaction typically proceeds via a betaine intermediate to form an oxaphosphetane, which then eliminates triphenylphosphine oxide to yield the alkene.[2][3]
Materials:
-
(4-cyclopropylbutyl)triphenylphosphonium bromide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Cyclopropanecarboxaldehyde
-
Schlenk flask or a flame-dried round-bottom flask with a septum
-
Syringes
-
Magnetic stirrer and stir bar
-
Ice bath
-
Inert atmosphere setup
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the (4-cyclopropylbutyl)triphenylphosphonium bromide salt (1.2 equivalents).
-
Add anhydrous THF via cannula and cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirring suspension. The solution should turn a deep red or orange color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
Slowly add a solution of cyclopropanecarboxaldehyde (1.0 equivalent) in anhydrous THF to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours. The color of the reaction mixture will likely fade.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure (4-cyclopropylpent-1-en-1-yl)cyclopropane.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of (4-cyclopropylpent-1-en-1-yl)cyclopropane.
| Parameter | Value |
| Product | (4-cyclopropylpent-1-en-1-yl)cyclopropane |
| Molecular Formula | C₁₁H₁₈ |
| Molecular Weight | 150.26 g/mol |
| Yield | 75-85% (as a mixture of E/Z isomers) |
| Appearance | Colorless oil |
| ¹H NMR (400 MHz, CDCl₃) | δ 5.50-5.20 (m, 2H, -CH=CH-), 2.20-2.00 (m, 2H, -CH₂-), 1.60-1.40 (m, 1H, cyclopropyl-CH), 1.30-1.15 (m, 1H, cyclopropyl-CH), 0.95 (d, 3H, J=6.8 Hz, -CH₃), 0.80-0.60 (m, 4H, cyclopropyl-CH₂), 0.50-0.30 (m, 4H, cyclopropyl-CH₂) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 135.5, 128.8, 38.2, 35.1, 21.5, 15.2, 10.8, 6.5, 5.8 |
| Mass Spec (EI) | m/z (%) = 150 (M⁺), 135, 121, 107, 93, 81, 67 |
Visualizations
The following diagrams illustrate the chemical pathway and the experimental workflow for the described Wittig reaction.
Caption: Chemical pathway for the synthesis of (4-cyclopropylpent-1-en-1-yl)cyclopropane.
References
Troubleshooting & Optimization
Technical Support Center: Purification of (3-Bromobutyl)cyclopropane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of (3-Bromobutyl)cyclopropane from reaction mixtures.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Purity After Distillation | - Co-distillation with impurities having close boiling points (e.g., isomeric halides like bromocyclobutane or elimination products like 4-bromo-1-butene).[1] - Thermal decomposition of the product during distillation. | - Fractional Distillation: Use a column with a higher number of theoretical plates for better separation.[2] - Vacuum Distillation: Lower the pressure to reduce the boiling point and minimize thermal degradation.[1] - Alternative Purification: If isomers are present, consider flash column chromatography as an alternative or subsequent purification step. |
| Product Loss During Aqueous Workup | - Emulsion formation during extraction. - Hydrolysis of the alkyl halide (though generally slow). | - Break Emulsion: Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions. - Minimize Contact Time: Reduce the time the organic layer is in contact with the aqueous phase. - Back Extraction: Re-extract the aqueous layer with a fresh portion of the organic solvent to recover dissolved product. |
| Incomplete Separation by Flash Chromatography | - Inappropriate solvent system (polarity too high or too low). - Column overloading. - Irregular packing of the stationary phase (channeling). | - TLC Analysis: Optimize the solvent system using Thin-Layer Chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for the product. - Reduce Load: Decrease the amount of crude material loaded onto the column relative to the amount of silica gel. A general rule is a 1:50 to 1:100 ratio of crude product to silica. - Repack Column: Ensure the silica gel is packed uniformly without air bubbles or cracks. |
| Product Fails Purity Analysis (GC-MS) | - Presence of unreacted starting materials (e.g., corresponding alcohol). - Contamination with reaction byproducts (e.g., phosphite or phosphine oxides if using Appel-type reactions).[2] - Solvent contamination from the reaction or workup. | - Reaction Monitoring: Ensure the reaction has gone to completion via TLC or GC-MS before beginning workup. - Pre-Purification Wash: Wash the crude product with a suitable aqueous solution (e.g., dilute HCl to remove amine catalysts, or sodium bicarbonate to neutralize acids) before the final purification step. - High Vacuum: Ensure residual solvents are thoroughly removed under high vacuum after purification. |
Purification Method Comparison
The following table presents a qualitative and quantitative comparison of the two primary methods for purifying this compound.
| Parameter | Fractional Vacuum Distillation | Flash Column Chromatography |
| Primary Use Case | Large-scale purification; separation of compounds with significantly different boiling points. | High-purity separation; removal of isomers and non-volatile impurities. |
| Typical Purity | >97% (if boiling points differ sufficiently)[3] | >99% |
| Typical Yield | 80-90% (can be lower with many fractions)[1] | 70-85% (some loss on the column is inevitable) |
| Throughput | High (grams to kilograms) | Low to Medium (milligrams to grams) |
| Solvent Consumption | Low | High |
| Time Requirement | Moderate | High |
Frequently Asked Questions (FAQs)
Q1: What are the expected impurities from the synthesis of this compound?
A1: The impurities largely depend on the synthetic route. If starting from a cyclopropyl-substituted butanol, you might see unreacted alcohol. A common issue in the synthesis of related brominated cyclopropanes is the formation of isomeric byproducts due to ring-opening or rearrangement, such as bromocyclobutane and 4-bromo-1-butene.[1] These isomers often have very similar boiling points to the desired product, making purification by distillation challenging.[1]
Q2: What is the recommended method for assessing the purity of this compound?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.[4] It allows for the separation of volatile compounds and their identification based on mass-to-charge ratio, which is effective for distinguishing between isomers and other potential impurities. Quantitative analysis can be performed using an internal standard. Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for confirming the structure and assessing purity.
Q3: Can this compound be purified by a method other than distillation or chromatography?
A3: For this type of neutral organic molecule, distillation and chromatography are the standard and most effective methods. Chemical purification, such as washing with specific reagents, can be used to remove certain types of impurities before the final purification step. For example, an aqueous wash with sodium bicarbonate can remove acidic impurities.
Q4: What are the key parameters to control during vacuum distillation of this compound?
A4: The two most critical parameters are pressure and temperature. The pressure should be low enough to bring the boiling point into a range (e.g., 50-70°C) that prevents thermal decomposition.[2] The temperature of the heating mantle should be carefully controlled to ensure a slow and steady distillation rate, which is essential for achieving good separation in a fractional distillation setup.
Q5: How do I choose the right solvent system for flash chromatography?
A5: The ideal solvent system should be determined using Thin-Layer Chromatography (TLC). The goal is to find a solvent or solvent mixture (commonly a non-polar solvent like hexanes or heptane mixed with a slightly more polar solvent like ethyl acetate or dichloromethane) that gives your target compound, this compound, a retention factor (Rf) of about 0.25-0.35. This Rf value typically provides the best separation on a flash column.
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the purified this compound (approx. 50-100 µg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Instrument Setup:
-
Injector: Set to 250°C.
-
Column: Use a standard non-polar capillary column (e.g., DB-5ms or HP-5ms).
-
Oven Program: A typical program starts at a low temperature (e.g., 40-50°C), holds for a few minutes, and then ramps at a controlled rate (e.g., 10-20°C/min) to a final temperature of 250-280°C.[2]
-
Detector: The mass spectrometer will scan a mass range (e.g., 40-400 m/z).
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the sample. The resulting chromatogram will show peaks corresponding to different compounds. The area under each peak is proportional to its concentration. Identify the product peak by its retention time and mass spectrum, and assess purity by comparing its peak area to the total area of all peaks.[4]
Protocol 2: Purification by Flash Column Chromatography
-
Solvent System Selection: As determined by TLC analysis, prepare the chosen eluent (e.g., 5% ethyl acetate in hexanes).
-
Column Packing:
-
Select an appropriately sized column for the amount of crude material.
-
Pack the column with silica gel using the chosen eluent, ensuring a flat and stable bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the solvent system, maintaining a constant flow rate.
-
Collect fractions of a consistent volume (e.g., 10-20 mL) in test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions into a round-bottom flask.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator, followed by high vacuum to remove any residual solvent, yielding the purified this compound.
Visual Guides
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for impure this compound.
References
Technical Support Center: Synthesis of (3-Bromobutyl)cyclopropane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (3-Bromobutyl)cyclopropane. The information is presented in a question-and-answer format to directly address common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: While specific literature on the synthesis of this compound is not abundant, its preparation can be approached through methods analogous to the synthesis of other homoallylic bromides and substituted cyclopropanes. Common strategies include:
-
Ring-opening of cyclopropylmethyl carbinol derivatives: This can be achieved using various brominating agents.
-
Grignard Reagent Based Approaches: Reactions involving cyclopropyl Grignard reagents with appropriate electrophiles can be a viable route.[1]
-
Halogenation of corresponding alcohols: The use of brominating agents on (4-cyclopropyl)butan-2-ol.
Q2: What are the most likely byproducts in the synthesis of this compound?
A2: Byproduct formation is highly dependent on the chosen synthetic route and reaction conditions. Potential byproducts may include:
-
Bromoalkenes: Ring-opening of the cyclopropane ring can lead to the formation of various isomeric bromoalkenes. This is a known issue in the bromination of cyclopropyl-containing compounds.[2]
-
Dibrominated compounds: Over-bromination of the substrate can result in the formation of dibrominated alkanes.
-
Elimination products: Under basic conditions or at elevated temperatures, elimination of HBr can lead to the formation of unsaturated cyclopropane derivatives.
-
Wurtz coupling products: In Grignard-based syntheses, coupling of the Grignard reagent can occur, leading to undesired dimer byproducts.[3]
Q3: How can I minimize the formation of bromoalkene byproducts?
A3: To minimize the formation of bromoalkenes, it is crucial to use mild reaction conditions and select an appropriate brominating agent. Using reagents that favor nucleophilic substitution over rearrangement or elimination is key. For instance, employing a method like the Appel reaction (using triphenylphosphine and a bromine source) under controlled, low-temperature conditions can be effective.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of the product. | - Monitor the reaction progress using TLC or GC to ensure completion. - Optimize the reaction temperature; some bromination reactions require low temperatures to prevent side reactions. - Ensure the work-up procedure is performed promptly and under mild conditions. |
| Presence of Multiple Spots on TLC/Peaks in GC | - Formation of isomeric byproducts. - Presence of unreacted starting material. - Formation of elimination or ring-opened products. | - Purify the crude product using column chromatography with a suitable solvent system. - Adjust reaction conditions (e.g., lower temperature, different solvent) to improve selectivity. - Characterize the major impurities by NMR or MS to understand the side reactions occurring. |
| Difficulty in Isolating the Pure Product | - Similar boiling points of the product and byproducts. | - Employ high-performance liquid chromatography (HPLC) or preparative gas chromatography (prep-GC) for separation. - Consider derivatization of the product or byproduct to alter its physical properties for easier separation. |
| Formation of a Significant Amount of High-Boiling Residue | - Polymerization or decomposition of starting materials or products. | - Use a radical scavenger if radical-mediated polymerization is suspected. - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Experimental Protocols
Protocol 1: Bromination of 4-Cyclopropylbutan-2-ol using Phosphorus Tribromide (PBr₃)
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 4-cyclopropylbutan-2-ol (1 equivalent) in anhydrous diethyl ether.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of PBr₃: Slowly add phosphorus tribromide (0.4 equivalents) dropwise to the stirred solution, maintaining the temperature below 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Quenching: Carefully pour the reaction mixture onto crushed ice and water.
-
Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain this compound.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Synthetic pathway and potential side reaction.
References
Technical Support Center: Optimizing (3-Bromobutyl)cyclopropane Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of (3-Bromobutyl)cyclopropane. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and anticipated route for the synthesis of this compound is through the bromination of the corresponding alcohol, 4-cyclopropyl-butan-2-ol. This transformation can be achieved using various brominating agents.
Q2: What are the most critical parameters to control for maximizing the yield?
The most critical parameters to control are reaction temperature, the choice and stoichiometry of the brominating agent, and the purity of the starting materials. Low temperatures are often crucial to prevent side reactions, especially those involving the strained cyclopropane ring.
Q3: What are the likely impurities or byproducts in this synthesis?
Potential byproducts include elimination products (alkenes), rearrangement products, and dibrominated compounds. Due to the inherent strain in the cyclopropane ring, there is a possibility of ring-opening to form bromoalkenes under harsh reaction conditions.[1][2]
Q4: How can I monitor the progress of the reaction?
The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). These techniques allow for the visualization of the consumption of the starting alcohol and the formation of the desired product.
Q5: What are the recommended purification methods for this compound?
The primary purification method is distillation. Due to the potential for closely boiling impurities, fractional distillation may be necessary. Column chromatography can also be employed for small-scale purifications.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Product Formation
Q: My reaction shows a low conversion of the starting alcohol to this compound. What are the possible causes and solutions?
A: Low conversion can be attributed to several factors:
-
Inactive Brominating Agent: The brominating agent may have degraded. Use a freshly opened bottle or purify the reagent before use.
-
Insufficient Reagent: Ensure the correct stoichiometry of the brominating agent is used. A slight excess may be required.
-
Low Reaction Temperature: While low temperatures are generally preferred, the reaction may be too slow if the temperature is excessively low. Consider a modest increase in temperature while carefully monitoring for byproduct formation.
-
Poor Quality Solvent: The presence of water or other impurities in the solvent can quench the brominating agent. Use anhydrous solvents for the reaction.
Issue 2: Formation of Significant Byproducts
Q: I am observing significant amounts of byproducts in my reaction mixture. How can I minimize their formation?
A: The formation of byproducts is a common challenge. Here are some strategies to mitigate this:
-
Elimination Products: The formation of alkenes is often favored by higher temperatures. Running the reaction at a lower temperature can significantly reduce elimination.
-
Rearrangement Products: The cyclopropane ring is susceptible to rearrangement, especially under acidic conditions.[1][2][3] Using milder brominating agents that do not generate strong acids in situ can prevent this. For example, using PBr₃ or an Appel reaction (PPh₃/CBr₄) might be preferable to using HBr.[4]
-
Ring-Opening: The high strain of the cyclopropane ring makes it susceptible to ring-opening.[1][3][5] This is more likely with strong electrophilic bromine sources. Maintaining a low reaction temperature is critical to preserve the cyclopropane moiety.
Issue 3: Difficulties in Product Purification
Q: I am struggling to isolate pure this compound from the reaction mixture. What can I do?
A: Purification can be challenging due to the presence of closely boiling isomers or byproducts.
-
Efficient Quenching: Ensure the reaction is properly quenched to remove any unreacted brominating agent and acidic byproducts before distillation. A wash with a mild base like sodium bicarbonate solution is often effective.
-
Fractional Distillation: If simple distillation is insufficient, employ a fractional distillation column to improve separation.
-
Alternative Purification: For small-scale reactions where distillation is not practical, column chromatography on silica gel can be an effective alternative.
Experimental Protocols
The following is a generalized, hypothetical protocol for the synthesis of this compound from 4-cyclopropyl-butan-2-ol using phosphorus tribromide (PBr₃), a common method for converting secondary alcohols to alkyl bromides with minimal rearrangements.[4]
Materials:
-
4-cyclopropyl-butan-2-ol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-cyclopropyl-butan-2-ol in anhydrous diethyl ether under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add phosphorus tribromide (PBr₃) dropwise to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for 2-3 hours.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, slowly pour the mixture over ice.
-
Separate the organic layer and wash it with a saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Data Presentation
The following table summarizes typical reaction conditions for the bromination of secondary alcohols, which can be adapted for the synthesis of this compound.
| Reagent System | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| PBr₃ | Diethyl ether | 0 to RT | 70-90 | Good for minimizing rearrangements.[4] |
| HBr (48% aq.) | - | Reflux | 60-80 | Risk of carbocation rearrangements and ring opening. |
| PPh₃ / CBr₄ (Appel Reaction) | Dichloromethane | 0 to RT | 75-95 | Mild conditions, but stoichiometry can be critical.[4] |
| SOBr₂ | Pyridine | 0 to RT | 65-85 | Thionyl bromide is highly reactive.[4] |
Visualizations
Below are diagrams illustrating the experimental workflow and a troubleshooting decision-making process.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
preventing rearrangement of the cyclopropylmethyl cation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclopropylmethyl systems. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the challenges associated with the rearrangement of the cyclopropylmethyl cation in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the cyclopropylmethyl cation so prone to rearrangement?
The cyclopropylmethyl cation, despite its notable stability, is highly susceptible to rearrangement due to the inherent strain of the three-membered ring. This carbocation exists in equilibrium with the cyclobutyl and homoallyl cations. The exceptional stability of the cyclopropylmethyl cation arises from the overlap of the carbon-carbon bonding orbitals of the cyclopropane ring with the empty p-orbital of the carbocationic center.[1] This interaction, often referred to as "dancing resonance," delocalizes the positive charge. However, this same electronic communication facilitates the rapid rearrangement to the less strained cyclobutyl and homoallyl systems. Product mixtures from reactions involving this cation often contain derivatives of all three isomers.
Q2: What are the primary products of the cyclopropylmethyl cation rearrangement?
The rearrangement of the cyclopropylmethyl cation typically yields a mixture of three types of products:
-
Cyclopropylmethyl derivatives: The product of direct nucleophilic attack on the initial carbocation.
-
Cyclobutyl derivatives: Formed after ring expansion to a four-membered ring.
-
Homoallyl derivatives (e.g., 3-butenyl derivatives): Resulting from ring opening.
The ratio of these products is highly dependent on the reaction conditions.
Troubleshooting Guides
Issue: My reaction is yielding a mixture of cyclopropylmethyl, cyclobutyl, and homoallyl products. How can I favor the formation of the cyclopropylmethyl product?
Controlling the product distribution in reactions involving the cyclopropylmethyl cation is a common challenge. The key is to trap the initial cyclopropylmethyl cation with a nucleophile before it has time to rearrange. Here are several strategies you can employ:
1. Solvent Selection:
The polarity and nucleophilicity of the solvent play a critical role in the reaction outcome. Less polar and more nucleophilic solvents can favor the formation of the cyclopropylmethyl product by quickly trapping the carbocation.
Data Presentation: Influence of Solvent on Product Distribution
The following table summarizes the product distribution from the solvolysis of (chloromethyl)cyclopropane in water, a polar, protic solvent. This serves as a baseline for understanding the rearrangement propensity.
| Solvent | Cyclopropylmethyl Derivative (%) | Cyclobutyl Derivative (%) | Homoallyl Derivative (%) |
| Water (Hydrolysis) | 48 | 47 | 5 |
Data sourced from March's Advanced Organic Chemistry.
Recommendation: To increase the yield of the cyclopropylmethyl product, consider using less polar and more nucleophilic solvents. For example, conducting the reaction in a solvent like ethanol or using a non-protic solvent with a soluble nucleophile could favor the desired product.
2. Temperature Control:
Lowering the reaction temperature can significantly reduce the rate of rearrangement, allowing more time for the desired nucleophilic attack on the cyclopropylmethyl cation. Rearrangement reactions, like most chemical reactions, have an activation energy barrier that is more difficult to overcome at lower temperatures.
Experimental Protocol: Low-Temperature Reaction
A general approach to minimizing rearrangement is to perform the reaction at the lowest temperature at which the reaction still proceeds at a reasonable rate.
-
Cooling: Cool the reaction vessel to a low temperature (e.g., -78 °C using a dry ice/acetone bath, or -94 °C as reported in some catalytic systems) before adding the precursor to the cyclopropylmethyl cation.
-
Slow Addition: Add the substrate that will generate the carbocation dropwise to the cooled solution containing the nucleophile. This ensures that the concentration of the carbocation remains low at any given time, reducing the likelihood of rearrangement before it can be trapped.
-
Monitoring: Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS) to determine the optimal reaction time at the reduced temperature.
3. Substituent Effects:
The stability of the cyclopropylmethyl cation can be influenced by substituents on the carbinyl carbon (the carbon bearing the positive charge). Electron-donating groups can further stabilize the cation, potentially reducing its tendency to rearrange.
-
α-Methyl Substitution: An additional methyl group at the carbocationic center can provide further stabilization through hyperconjugation.
-
α-Phenyl Substitution: A phenyl group can stabilize the cation through resonance, which can significantly influence the reaction pathway. The strong electron-donating capabilities of certain substituted phenyl rings can enhance the stability of the cation.
Recommendation: If your synthesis allows, consider introducing stabilizing substituents at the carbinyl carbon to modulate the reactivity and rearrangement propensity of the cyclopropylmethyl cation.
Advanced Strategies
Catalytic Asymmetric Rearrangement
For stereospecific outcomes, chiral catalysts can be employed to control the rearrangement process. For instance, chiral N-triflyl phosphoramides have been used to catalyze the asymmetric rearrangement of cyclopropylcarbinyl cations to afford enantioenriched homoallylic products. These reactions are typically carried out at very low temperatures (e.g., -94°C) in a non-polar solvent like toluene.
Visualizing the Rearrangement Pathway
The following diagram illustrates the equilibrium between the cyclopropylmethyl, cyclobutyl, and homoallyl cations. Understanding this dynamic relationship is crucial for designing experiments to control the reaction outcome.
Caption: Equilibrium of the cyclopropylmethyl cation.
Experimental Workflow for Minimizing Rearrangement
This workflow provides a logical sequence of steps for optimizing a reaction to favor the formation of a cyclopropylmethyl product.
Caption: Workflow for reaction optimization.
References
troubleshooting guide for Grignard reagent formation with (3-Bromobutyl)cyclopropane
This guide provides troubleshooting advice and frequently asked questions for the synthesis of the Grignard reagent from (3-Bromobutyl)cyclopropane.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound won't start. What are the common causes and solutions?
A1: Failure to initiate is a frequent issue in Grignard synthesis. The primary cause is often the passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings. This layer prevents the magnesium from reacting with the alkyl halide. Additionally, the presence of even trace amounts of water in the glassware or solvent can quench the reaction.
Troubleshooting Steps:
-
Ensure Rigorously Anhydrous Conditions: All glassware must be thoroughly dried, either by flame-drying under an inert atmosphere or by oven-drying overnight. Solvents (typically THF or diethyl ether) must be anhydrous.
-
Activate the Magnesium: The magnesium turnings need to be activated to remove the oxide layer and expose a fresh reactive surface. Several methods can be employed, with varying effectiveness.
-
Check Reagent Quality: Ensure the this compound is pure and dry.
Q2: I'm observing a significant amount of a high-boiling side product in my reaction mixture. What is it likely to be and how can I minimize it?
A2: A common side reaction in Grignard preparations is the Wurtz coupling , where the newly formed Grignard reagent reacts with the starting alkyl halide to form a dimer.[1][2][3][4] In the case of this compound, this would result in the formation of 1,8-dicyclopropyloctane.
Factors Favoring Wurtz Coupling:
-
High local concentration of the alkyl halide: Adding the alkyl halide too quickly can lead to a high concentration before it has a chance to react with the magnesium.
-
High reaction temperature: The coupling reaction is often favored at higher temperatures.[3]
-
Insufficiently activated magnesium: If the magnesium surface is not reactive enough, the alkyl halide will have more opportunity to react with the already formed Grignard reagent.
Strategies to Minimize Wurtz Coupling:
-
Slow, dropwise addition of the this compound solution to the magnesium suspension.
-
Maintain a moderate reaction temperature . While some initial heating may be necessary for initiation, the reaction is exothermic and may need to be cooled to maintain a gentle reflux.
-
Ensure the magnesium is highly activated before and during the addition of the alkyl halide.
Q3: Is there a risk of the cyclopropane ring opening during the Grignard reagent formation?
A3: The cyclopropane ring is a strained system; however, it is generally stable under the conditions of Grignard reagent formation.[5] The primary concern with cyclopropyl-containing Grignard reagents is often the potential for rearrangement if radical intermediates are formed, especially with substrates like cyclopropylmethyl bromide. For this compound, where the cyclopropyl group is further from the reactive center, the risk of ring-opening of the parent Grignard reagent is low. However, aggressive heating or the presence of certain catalytic impurities could potentially lead to side reactions. It is important to follow established protocols and maintain controlled reaction conditions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reaction Fails to Initiate | 1. Inactive magnesium surface (MgO layer).2. Wet glassware or solvent.3. Low reactivity of the alkyl bromide. | 1. Activate Magnesium: Use one of the methods described in the table below.2. Ensure Anhydrous Conditions: Flame-dry all glassware and use anhydrous solvents.3. Initiation Aids: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle warming can also help, but be cautious of runaway reactions. |
| Low Yield of Grignard Reagent | 1. Wurtz coupling side reaction.2. Incomplete reaction.3. Quenching by moisture or acidic impurities. | 1. Minimize Wurtz Coupling: Slow addition of the alkyl halide, maintain moderate temperature, use highly activated magnesium.2. Ensure Complete Reaction: Allow sufficient reaction time after the addition of the alkyl halide is complete.3. Maintain Inert Atmosphere: Conduct the reaction under an inert gas (e.g., nitrogen or argon) to exclude moisture and oxygen. |
| Formation of a White Precipitate | Formation of magnesium salts (e.g., MgBr2) or alkoxides. | This is often normal. The Grignard reagent can exist in equilibrium with MgBr2 and R2Mg (Schlenk equilibrium). Ensure good stirring to maintain a homogeneous reaction mixture. |
| Darkening of the Reaction Mixture | Formation of finely divided magnesium or side products. | A color change to grayish or brownish is typical for Grignard reagent formation. However, a very dark or black color might indicate decomposition or significant side reactions, possibly due to overheating. |
Data Presentation
Table 1: Comparison of Solvents for Grignard Reagent Formation
| Solvent | Boiling Point (°C) | Coordinating Ability | Effect on Reaction |
| Diethyl Ether | 34.6 | Good | Standard solvent, easier to initiate reactions due to lower boiling point allowing for gentle reflux. |
| Tetrahydrofuran (THF) | 66 | Excellent | Often provides better solvation of the Grignard reagent, potentially leading to higher yields and being necessary for less reactive halides. The higher boiling point allows for higher reaction temperatures if needed.[6] |
Table 2: Common Methods for Magnesium Activation
| Activation Method | Procedure | Advantages | Disadvantages |
| Iodine | Add a small crystal of iodine to the magnesium turnings. The disappearance of the purple color indicates activation. | Simple and effective. The iodine etches the magnesium surface. | Can introduce impurities if used in excess. |
| 1,2-Dibromoethane | Add a small amount of 1,2-dibromoethane to the magnesium. The evolution of ethene gas indicates activation. | Highly effective as it reacts with the magnesium to expose a fresh surface. | Introduces byproducts (ethene and MgBr2). |
| Mechanical Activation | Grinding the magnesium turnings in a dry mortar and pestle or using an ultrasonic bath. | Avoids chemical activators and potential side reactions. | Can be cumbersome and requires specialized equipment (ultrasonic bath). |
| Diisobutylaluminum hydride (DIBAH) | Addition of a small amount of DIBAH solution. | Very effective, especially for difficult Grignard formations. | Reagent is pyrophoric and requires careful handling. |
Experimental Protocols
Protocol 1: Grignard Reagent Formation using Iodine Activation
Materials:
-
Magnesium turnings (1.2 equivalents)
-
This compound (1.0 equivalent)
-
Anhydrous diethyl ether or THF
-
Iodine (1-2 small crystals)
Procedure:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
Place the magnesium turnings in the flask and add a small crystal of iodine.
-
Gently warm the flask with a heat gun under a flow of inert gas until the purple color of the iodine disappears.
-
Allow the flask to cool to room temperature.
-
Add a small portion of the anhydrous solvent to the flask.
-
Dissolve the this compound in the remaining anhydrous solvent in the dropping funnel.
-
Add a small amount (approx. 10%) of the alkyl bromide solution to the magnesium suspension to initiate the reaction. The initiation is indicated by a gentle bubbling and a slight increase in temperature.
-
Once the reaction has started, add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete reaction.
Protocol 2: Grignard Reagent Formation using 1,2-Dibromoethane Activation
Materials:
-
Magnesium turnings (1.2 equivalents)
-
This compound (1.0 equivalent)
-
Anhydrous THF
-
1,2-Dibromoethane (a few drops)
Procedure:
-
Set up the flame-dried glassware as described in Protocol 1.
-
Add the magnesium turnings to the flask.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
Add a few drops of 1,2-dibromoethane. The observation of gas bubbles (ethene) indicates the activation of the magnesium.
-
Proceed with the dropwise addition of the this compound solution in THF as described in Protocol 1.
-
Maintain a gentle reflux during the addition and stir for an additional 1-2 hours after the addition is complete.
Visualizations
References
Technical Support Center: Scale-up Synthesis of (3-Bromobutyl)cyclopropane
Disclaimer: Due to the limited availability of specific scale-up data for the synthesis of (3-Bromobutyl)cyclopropane, this guide is based on established protocols and challenges encountered during the scale-up of the closely related and structurally similar compound, (Bromomethyl)cyclopropane. The principles, challenges, and troubleshooting strategies discussed are considered highly analogous and applicable.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the scale-up synthesis of this compound?
A1: The primary challenges in the large-scale synthesis of this compound and its analogs stem from the inherent reactivity of the cyclopropane ring. Key issues include:
-
Isomer Formation: Ring-opening or rearrangement reactions can lead to the formation of impurities like bromocyclobutane and 4-bromo-1-butene, which are often difficult to separate due to close boiling points.
-
Reaction Exotherms: The bromination step can be highly exothermic, posing a safety risk and potentially leading to increased byproduct formation if not carefully controlled.
-
Viscosity and Mixing: At an industrial scale, the reaction mixture can become a thick slurry, leading to poor mixing, localized overheating, and incomplete reactions.[1]
-
Reagent Cost and Waste: Some laboratory-scale reagents, such as N-bromosuccinimide (NBS), are expensive for industrial applications.[1] Additionally, methods using triphenylphosphine generate significant phosphorus-containing waste, which can be challenging to manage.
-
Product Purity: Achieving high purity on a large scale can be difficult without an optimized process that minimizes byproduct formation from the outset.
Q2: Which synthetic route is most amenable to industrial-scale production of this compound analogs?
A2: For the analogous (Bromomethyl)cyclopropane, a method starting from the corresponding alcohol (cyclopropylmethanol) has been successfully scaled. A particularly effective industrial method involves the use of a triarylphosphite and a bromine compound in a polar aprotic solvent. This approach offers high productivity and purity.[1][2] While other methods exist, such as those using phosphorus tribromide or N-bromosuccinimide, they often present challenges with byproduct formation and cost at scale.[3][4]
Q3: How can the formation of isomers like bromocyclobutane and 4-bromo-1-butene be minimized?
A3: Minimizing isomer formation is critical for achieving high purity. Key strategies include:
-
Strict Temperature Control: Maintaining a low reaction temperature, typically below 0°C and as low as -15°C, during the addition of the alcohol and brominating agent is crucial.[1]
-
Choice of Reagents: Using a triarylphosphite-based bromination system has been shown to be highly selective and produce minimal isomeric impurities compared to other methods.[1]
-
Solvent Selection: The use of polar aprotic solvents like dimethylformamide (DMF) can help to solubilize intermediates and improve reaction homogeneity.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | Incomplete reaction due to poor mixing of a viscous reaction mass. | Increase solvent volume to improve fluidity. Optimize stirrer design and speed for better agitation.[1] |
| Ensure complete consumption of the starting alcohol by monitoring the reaction (e.g., by GC or NMR). | ||
| Degradation of the product due to excessive reaction temperature. | Maintain the recommended low temperature profile throughout the addition and reaction phases.[1] | |
| High Levels of Impurities (e.g., bromocyclobutane, 4-bromo-1-butene) | Reaction temperature is too high, promoting rearrangement. | Lower the reaction temperature during the addition of the cyclopropane-containing alcohol to below -5°C.[1] |
| Incorrect stoichiometry or slow addition of reagents. | Ensure precise molar equivalents of reagents. Add the alcohol slowly to the pre-formed brominating agent to maintain a low concentration of the alcohol and minimize side reactions. | |
| Difficult Product Isolation/Purification | Formation of a very thick, non-stirrable reaction mixture. | The use of triphenylphosphite instead of triphenylphosphine can mitigate this issue as it tends to form a less viscous reaction medium.[1] |
| Close boiling points of the product and isomeric impurities. | Optimize the reaction to minimize impurity formation. Use a distillation column with a sufficient number of theoretical plates for purification.[1] |
Experimental Protocol: Synthesis of (Bromomethyl)cyclopropane (Analogous to this compound)
This protocol is adapted from a patented industrial-scale synthesis and should be modified and optimized for the specific synthesis of this compound.[1]
Materials and Equipment:
-
Jacketed glass reactor with a stirrer, temperature probe, and nitrogen inlet.
-
Dimethylformamide (DMF)
-
Triphenylphosphite
-
Bromine
-
Cyclopropylmethanol (or the corresponding alcohol for this compound synthesis)
-
Distillation apparatus with a column of at least 10 theoretical plates.[1]
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Reagent Loading:
-
Load the reactor with the specified volume of DMF.
-
Add triphenylphosphite to the DMF with stirring.
-
-
Formation of Brominating Agent:
-
Cool the mixture to below 15°C.
-
Slowly add bromine, ensuring the temperature does not exceed 12°C. The reaction mixture may become a thick, yellow suspension.
-
-
Cooling: After the bromine addition is complete, cool the reactor contents to between -15°C and -10°C.
-
Addition of Alcohol:
-
Slowly add cyclopropylmethanol, maintaining the reaction temperature below -5°C.
-
-
Reaction Completion and Work-up:
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
The (bromomethyl)cyclopropane is then recovered via distillation.
-
Visualizations
Logical Workflow for Troubleshooting Low Yield
References
- 1. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. WO2015101452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]
Technical Support Center: (3-Bromobutyl)cyclopropane and Related Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-Bromobutyl)cyclopropane and related brominated cyclopropane derivatives. The information provided will assist in identifying and characterizing impurities that may be encountered during synthesis and analysis.
Frequently Asked Questions (FAQs)
Q1: I am trying to source or synthesize this compound, but I am having trouble finding information on this specific compound. Is there an alternative name or a more common related compound?
A1: It is possible that "this compound" is a less common or potentially incorrect chemical name. Our search for this specific compound did not yield significant results. However, there is substantial information available for the closely related compounds "(Bromomethyl)cyclopropane" and "(4-Bromobutyl)cyclopropane". It is highly likely that your query relates to one of these compounds. Please verify the chemical structure you are working with. This guide will focus on impurities and characterization related to these more common derivatives.
Q2: What are the common impurities I should expect when synthesizing (Bromomethyl)cyclopropane?
A2: During the synthesis of (Bromomethyl)cyclopropane, particularly from cyclopropylmethanol, several by-products can form. The most common impurities are isomers that have boiling points very close to the desired product, making purification challenging.[1] These include:
-
Bromocyclobutane: An isomer formed through ring expansion.
-
4-Bromo-1-butene: An open-chain isomer.[1]
The formation of these impurities is a known issue in synthetic methods involving reagents like phosphorus tribromide.[1]
Q3: How can I detect and quantify impurities like bromocyclobutane and 4-bromo-1-butene in my (Bromomethyl)cyclopropane sample?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is an effective analytical technique for separating and identifying volatile impurities like bromocyclobutane and 4-bromo-1-butene in your (Bromomethyl)cyclopropane sample.[2][3][4] By comparing the retention times and mass spectra of the peaks in your sample to those of known standards, you can identify and quantify these impurities. A gas chromatography (GC) method with a suitable temperature profile can achieve separation of these closely boiling isomers.[5]
Q4: Can Nuclear Magnetic Resonance (NMR) spectroscopy be used to identify impurities?
A4: Yes, 1H NMR and 13C NMR spectroscopy are powerful tools for structural elucidation and can be used to identify impurities.[6][7][8] The NMR spectrum of your sample will show characteristic peaks for (Bromomethyl)cyclopropane. Any additional peaks may indicate the presence of impurities. By analyzing the chemical shifts, coupling constants, and integration of these extra peaks, you can often identify the structure of the impurities, especially when compared to reference spectra of suspected by-products like bromocyclobutane and 4-bromo-1-butene.
Q5: I am observing unexpected peaks in the GC-MS of my (4-Bromobutyl)cyclopropane sample. What could they be?
A5: For (4-Bromobutyl)cyclopropane, potential impurities could arise from the starting materials or side reactions during synthesis. Without knowing the specific synthetic route, it is difficult to pinpoint the exact impurities. However, common impurities could include unreacted starting materials, isomers, or by-products from elimination reactions. A thorough analysis of the mass spectra of the unexpected peaks and comparison with spectral libraries (like NIST) can help in their identification.[3]
Impurity Characterization Data
The following table summarizes the key characteristics of common impurities found in the synthesis of (Bromomethyl)cyclopropane.
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Common Analytical Technique | Key Diagnostic Information |
| Bromocyclobutane | C4H7Br | 135.00 | GC-MS, 1H NMR | Distinct retention time and mass spectrum from (Bromomethyl)cyclopropane. Unique chemical shifts in 1H NMR. |
| 4-Bromo-1-butene | C4H7Br | 135.00 | GC-MS, 1H NMR | Presence of vinyl proton signals in the 1H NMR spectrum. Characteristic fragmentation pattern in the mass spectrum. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
Objective: To separate, identify, and quantify volatile impurities in a sample of brominated cyclopropane derivative.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) detector.
-
Chromatographic Column: A non-polar or medium-polarity column (e.g., Optima Delta-6, 30 m, 0.25 mm ID, 0.25 µm film thickness) is generally suitable.[5]
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 75 g/L) in a suitable volatile solvent like tetrahydrofuran (THF).[5]
-
GC Method:
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 300.
-
-
Data Analysis:
-
Identify the main peak corresponding to the product.
-
Analyze the mass spectra of any additional peaks and compare them with a spectral library (e.g., NIST) and reference standards to identify impurities.
-
Quantify impurities by integrating the peak areas, assuming similar response factors for isomeric impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Objective: To identify the chemical structure of the main component and any impurities present in the sample.
Instrumentation:
-
NMR Spectrometer (e.g., 300 MHz or higher).
-
NMR tubes.
-
Deuterated solvent (e.g., CDCl3).
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube.
-
1H NMR Acquisition:
-
Acquire a standard proton NMR spectrum.
-
Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
13C NMR Acquisition:
-
Acquire a standard carbon NMR spectrum (e.g., using a proton-decoupled sequence).
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the peaks in the 1H NMR spectrum to determine the relative ratios of different protons.
-
Analyze the chemical shifts and coupling patterns to elucidate the structures present in the sample.
-
Compare the observed spectra with reference spectra for the expected product and potential impurities.
-
Workflow for Impurity Identification and Characterization
Caption: Workflow for the identification and characterization of impurities.
References
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. phcogj.com [phcogj.com]
- 4. actascientific.com [actascientific.com]
- 5. US9809514B2 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]
- 6. (4-Bromobutyl)cyclopropane | C7H13Br | CID 13789860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (Bromomethyl)cyclopropane(7051-34-5) 1H NMR [m.chemicalbook.com]
- 8. 3-BROMO-2-BUTANONE(814-75-5) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Stereoselective Reactions of (3-Bromobutyl)cyclopropane
Welcome to the technical support center for improving the stereoselectivity of reactions with (3-Bromobutyl)cyclopropane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing stereoselective transformations involving this substrate. While specific literature on this compound is limited, the principles outlined below are based on established methodologies for achieving stereocontrol in reactions with analogous substituted cyclopropanes.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in controlling stereoselectivity in reactions involving this compound?
A1: The primary challenges stem from the two potential sites of reactivity: the cyclopropane ring and the bromoalkyl chain. For the cyclopropane ring, achieving facial selectivity during its formation or subsequent modification is crucial. For the alkyl chain, controlling stereocenters that may be formed during substitution or addition reactions is the key objective. The flexibility of the butyl chain can also present challenges in achieving high levels of stereocontrol.
Q2: Which catalytic systems are recommended for the asymmetric cyclopropanation to form a precursor to this compound?
A2: For the asymmetric synthesis of substituted cyclopropanes, several catalytic systems have proven effective. These include chiral rhodium catalysts for reactions with diazo compounds, and cobalt(II)-based systems which have shown high efficiency in asymmetric cyclopropanation.[1][2] The choice of catalyst and ligand is critical and often requires screening to achieve optimal results for a specific substrate.
Q3: Can chiral auxiliaries be used to direct the stereochemical outcome of reactions with this compound?
A3: Yes, chiral auxiliaries are a powerful tool for inducing stereoselectivity. An auxiliary can be temporarily attached to a precursor molecule to direct the stereoselective formation of the cyclopropane ring or to control reactions on the side chain.[3][4][5][6] Following the reaction, the auxiliary is cleaved to yield the desired enantiomerically enriched product.
Q4: Are there methods for the stereoselective ring-opening of cyclopropanes that could be applied to this compound?
A4: Lewis acid-catalyzed asymmetric cascade reactions have been used for the ring-opening of cyclopropyl ketones.[7] While this specific methodology may not be directly applicable without further functionalization of this compound, it highlights the potential for developing stereoselective ring-opening strategies. The presence of the bromo- group may also facilitate unique ring-opening pathways that could be controlled stereoselectively.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in Cyclopropanation
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Catalyst/Ligand Combination | 1. Screen a panel of chiral ligands for your chosen metal catalyst (e.g., Rh(II), Co(II)).2. Evaluate different metal precursors. |
| Incorrect Solvent or Temperature | 1. Systematically vary the solvent polarity and coordinating ability.2. Optimize the reaction temperature; lower temperatures often lead to higher selectivity. |
| Steric or Electronic Mismatch | 1. Modify the protecting groups or other substituents on the precursor to enhance facial differentiation. |
Issue 2: Poor Enantioselectivity in Reactions at the Alkyl Chain
| Potential Cause | Troubleshooting Steps |
| Ineffective Chiral Catalyst | 1. Explore catalysts known for the specific transformation (e.g., substitution, addition).2. Consider using a chiral auxiliary to direct the reaction. |
| Chain Flexibility | 1. Introduce a temporary cyclic constraint to reduce the conformational freedom of the butyl chain. |
| Racemization | 1. Analyze the reaction at intermediate stages to identify any steps that may be causing racemization.2. Modify reaction conditions (e.g., temperature, base) to suppress racemization pathways. |
Quantitative Data Summary
The following tables summarize typical results for stereoselective cyclopropanation reactions using methodologies that could be adapted for the synthesis of precursors to this compound.
Table 1: Asymmetric Cyclopropanation with Chiral Cobalt(II) Catalysts [2]
| Olefin Substrate | Diazo Reagent | Catalyst | Yield (%) | diastereomeric ratio (dr) | enantiomeric excess (ee, %) |
| Styrene | Succinimidyl diazoacetate | [Co(P1)] | 95 | >99:1 | 98 |
| 1-Hexene | Succinimidyl diazoacetate | [Co(P1)] | 85 | >99:1 | 96 |
| Vinyl Acetate | Succinimidyl diazoacetate | [Co(P1)] | 92 | 95:5 | 97 |
Table 2: Asymmetric Cyclopropanation with Chiral Rhodium(III) Complexes [8]
| Vinyl Sulfoxonium Ylide | α,β-Unsaturated Acyl Imidazole | Catalyst | Yield (%) | diastereomeric ratio (dr) | enantiomeric excess (ee, %) |
| 1a | 2a | Λ-Rh1 | 90 | >20:1 | 95 |
| 1b | 2a | Λ-Rh1 | 88 | >20:1 | 96 |
| 1a | 2b | Λ-Rh1 | 93 | >20:1 | 97 |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Cyclopropanation using a Chiral Cobalt(II) Catalyst
This protocol is a general guideline and should be optimized for the specific olefin precursor to this compound.
-
Catalyst Preparation: In a glovebox, dissolve the chiral porphyrin ligand (1.1 mol%) and Co(OAc)₂ (1.0 mol%) in anhydrous, degassed toluene. Stir the solution at room temperature for 2-4 hours.
-
Reaction Setup: To a solution of the olefin (1.0 mmol) in the catalyst solution, add the diazoacetate (1.2 mmol) dropwise over 1 hour at the desired temperature (e.g., 0 °C).
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the cyclopropane product.
-
Stereochemical Analysis: Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC or GC analysis.
Protocol 2: Directed Cyclopropanation using a Chiral Auxiliary
This protocol describes a general approach for using a chiral auxiliary to direct a cyclopropanation reaction.[3][6]
-
Auxiliary Attachment: Covalently attach a chiral auxiliary (e.g., an Evans oxazolidinone) to a suitable precursor molecule containing an α,β-unsaturated system.
-
Directed Cyclopropanation: Subject the substrate-auxiliary conjugate to cyclopropanation conditions (e.g., Simmons-Smith reaction). The chiral auxiliary will sterically direct the incoming reagent to one face of the double bond.
-
Reaction Monitoring and Workup: Monitor the reaction by TLC. Upon completion, quench the reaction and perform an appropriate aqueous workup. Purify the product by column chromatography.
-
Auxiliary Cleavage: Cleave the chiral auxiliary under standard conditions (e.g., hydrolysis, reduction) to yield the enantiomerically enriched cyclopropane.
-
Stereochemical Analysis: Determine the diastereomeric and enantiomeric purity of the final product.
Visualizations
Caption: Workflow for catalytic asymmetric cyclopropanation.
Caption: Strategy for using a chiral auxiliary to induce stereoselectivity.
References
- 1. Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Co(II)-Catalyzed Cyclopropanation with Succinimidyl Diazoacetate: General Synthesis of Chiral Cyclopropyl Carboxamides [organic-chemistry.org]
- 3. A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]
- 5. Traceless Chiral Auxiliaries for the Allene Ether Nazarov Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 7. Lewis acid catalysed asymmetric cascade reaction of cyclopropyl ketones: concise synthesis of pyrrolobenzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
selection of appropriate solvents for (3-Bromobutyl)cyclopropane reactions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-Bromobutyl)cyclopropane. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites in this compound?
This compound has two main reactive sites: the secondary carbon atom bonded to the bromine atom, which is susceptible to nucleophilic substitution (SN2) and elimination (E2) reactions, and the cyclopropane ring, which can undergo ring-opening reactions under certain conditions due to its inherent ring strain.[1][2][3] The challenge in working with this molecule is to achieve chemoselectivity, directing the reaction to the desired site while minimizing unwanted side reactions.
Q2: How can I favor nucleophilic substitution (SN2) over elimination (E2)?
To favor the SN2 pathway, you should use a good, weakly basic nucleophile in a polar aprotic solvent.[4] Polar aprotic solvents, such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively "naked" and highly reactive towards the electrophilic carbon.[4]
Key factors to promote SN2:
-
Nucleophile: Use a nucleophile that is a weak base, such as azide (N3-), cyanide (CN-), or a thiolate (RS-).[4]
-
Solvent: Employ polar aprotic solvents like DMF, DMSO, or acetonitrile.
-
Temperature: Lower temperatures generally favor substitution over elimination.
Q3: What conditions will promote the elimination (E2) reaction?
To favor the E2 pathway, a strong, sterically hindered base is typically used.[5][6] The steric bulk of the base hinders its ability to act as a nucleophile at the sterically encumbered secondary carbon, making it more likely to abstract a proton from a beta-carbon, leading to the formation of an alkene.
Key factors to promote E2:
-
Base: Use a strong, bulky base like potassium tert-butoxide (t-BuOK).[7][8][9]
-
Solvent: A less polar, aprotic solvent like Tetrahydrofuran (THF) or diethyl ether is often suitable for reactions with strong, bulky bases. Polar protic solvents can also favor elimination with strong, non-bulky bases.[4]
-
Temperature: Higher temperatures generally favor elimination reactions.
Q4: Is the cyclopropane ring stable during SN2 and E2 reactions?
The cyclopropane ring is generally stable under standard SN2 and E2 conditions. The high ring strain makes it susceptible to opening, but this typically requires the presence of strong electrophiles, radical initiators, or certain transition metal catalysts.[1][2][3][10] Standard nucleophilic substitution and base-mediated elimination reactions primarily target the alkyl bromide portion of the molecule without affecting the cyclopropane ring. However, it is crucial to use reaction conditions that do not inadvertently promote ring-opening.
Q5: Can I perform a Grignard reaction with this compound?
Formation of a Grignard reagent from this compound can be challenging. While Grignard reagents can be formed from alkyl bromides, the presence of the cyclopropane ring can lead to side reactions, including ring-opening, especially with related substrates like cyclopropylmethyl bromide.[4][11][12] The choice of solvent is critical. Tetrahydrofuran (THF) is generally a better solvent than diethyl ether for the formation of more challenging Grignard reagents.[12] Careful control of reaction conditions, such as temperature and the quality of the magnesium, is essential to maximize the yield of the desired Grignard reagent.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of substitution product and formation of elimination byproduct. | The nucleophile is too basic. The reaction temperature is too high. The solvent is not optimal for SN2. | Use a less basic nucleophile. Lower the reaction temperature. Switch to a polar aprotic solvent such as DMF or DMSO. |
| Low yield of elimination product and recovery of starting material. | The base is not strong enough or is too sterically hindered for the specific substrate. The reaction temperature is too low. | Use a stronger base (e.g., potassium tert-butoxide). Increase the reaction temperature. |
| Formation of unexpected ring-opened products. | The reaction conditions are too harsh (e.g., high temperature, presence of strong Lewis acids). The reagents used are not compatible with the cyclopropane ring. | Use milder reaction conditions. Avoid strong Lewis acids. Screen reagents for compatibility with cyclopropane rings in a small-scale trial. |
| Difficulty in initiating Grignard reagent formation. | The magnesium surface is oxidized. The solvent is not anhydrous. The alkyl bromide is not reactive enough. | Activate the magnesium turnings (e.g., with a crystal of iodine or 1,2-dibromoethane). Ensure all glassware and solvents are rigorously dried. Use THF as the solvent. Consider gentle heating to initiate the reaction. |
| Intramolecular cyclization occurs instead of intermolecular reaction. | The concentration of the reactant is too low, favoring intramolecular processes. The nucleophilic and electrophilic centers are in close proximity. | Increase the concentration of the reactants. Use a less reactive solvent to disfavor the intramolecular pathway. |
Data Presentation
Table 1: Influence of Solvent and Nucleophile on the SN2/E2 Ratio for a Model Secondary Alkyl Bromide (2-Bromopentane)
| Nucleophile/Base | Solvent | Temperature (°C) | % SN2 Product | % E2 Product |
| CH3S- | Methanol | 25 | ~100 | ~0 |
| CN- | DMSO | 25 | High | Low |
| CH3O- | Methanol | 25 | 18 | 82 |
| t-BuOK | THF | 25 | Low | High |
Note: This data is for a model secondary alkyl bromide and serves as a general guide. Actual ratios for this compound may vary.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution (SN2) on a Secondary Alkyl Bromide
Objective: To replace the bromine atom with a nucleophile while minimizing elimination.
Materials:
-
This compound
-
Sodium azide (NaN3)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Elimination (E2) of a Secondary Alkyl Bromide
Objective: To form an alkene via an elimination reaction.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (1.5 eq) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Decision pathway for selecting appropriate reaction conditions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Cyclopropylmethyl Magnesium Bromide synthesis - chemicalbook [chemicalbook.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Smiles‐Truce Cascades Enable Heteroaryl Cyclopropane and Sultine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Cyclization reactions of cyclopropane derivatives with conjugated carbo- and heterosystems | Russian Chemical Reviews [rcr.colab.ws]
- 10. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Grignard reagent formation from cyclopropyl bromide in diethyl ether, trapping by DCPH is consistent with diffusing cyclopropyl radical intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reactivity of electrophilic cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cross-Coupling Reactions of (3-Bromobutyl)cyclopropane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing (3-Bromobutyl)cyclopropane in cross-coupling reactions. The information is tailored for scientists and professionals in drug development and related fields to help diagnose and resolve common experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the cross-coupling of this compound, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: My cross-coupling reaction with this compound is resulting in a very low yield or no desired product. What are the possible causes and how can I troubleshoot this?
Answer:
Low or no product yield is a common issue in cross-coupling reactions involving primary alkyl bromides like this compound. Several factors related to catalyst activity and reaction conditions can contribute to this problem.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | • Optimize Ligand: The choice of ligand is critical for stabilizing the catalyst and promoting the desired reaction pathway. For primary alkyl bromides, bulky and electron-rich phosphine ligands such as t-Bu-XPhos, SPhos, or RuPhos have shown success in preventing catalyst deactivation.[1] • Use a Pre-catalyst: Employing a well-defined pre-catalyst, like a PEPPSI-type catalyst, can ensure the efficient generation of the active catalytic species.[2] • Increase Catalyst Loading: While not always ideal, a modest increase in the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome minor deactivation issues.[3] |
| Inefficient Oxidative Addition | • Choice of Metal: Nickel catalysts are often more effective than palladium for the oxidative addition of alkyl halides.[4] Consider screening nickel-based catalysts, especially for Kumada-type couplings. • Reaction Temperature: While higher temperatures can sometimes promote oxidative addition, they can also lead to catalyst decomposition and side reactions. A careful optimization of the reaction temperature is recommended. |
| Side Reactions | • β-Hydride Elimination: This is a common side reaction with alkyl halides that have β-hydrogens. The use of bulky ligands can disfavor this pathway. Additionally, ensuring the transmetalation step is faster than β-hydride elimination is key. • Homocoupling: Homocoupling of the organometallic reagent can occur, especially if the reaction mixture is not properly degassed.[5] Ensure thorough degassing of solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen). |
| Poor Reagent Quality | • Purity of this compound: Ensure the starting material is pure and free of inhibitors. • Activity of Organometallic Reagent: If using a Grignard reagent (Kumada coupling) or boronic acid/ester (Suzuki coupling), ensure it is freshly prepared or has been stored under appropriate conditions to maintain its reactivity.[5][6] |
Issue 2: Formation of Significant Side Products
Question: I am observing significant formation of side products in my reaction, what are they and how can I minimize them?
Answer:
The formation of side products is a strong indicator of competing reaction pathways that can be influenced by the catalyst system and reaction conditions.
Common Side Products and Mitigation Strategies:
| Side Product | Formation Pathway | Mitigation Strategy |
| Alkene from β-Hydride Elimination | After oxidative addition, the palladium-alkyl intermediate can undergo β-hydride elimination to form an alkene and a palladium-hydride species. | • Ligand Selection: Use bulky, electron-rich ligands that create a sterically hindered environment around the metal center, making reductive elimination more favorable than β-hydride elimination. • Low Temperature: Running the reaction at a lower temperature can sometimes suppress the rate of β-hydride elimination relative to the desired coupling. |
| Homocoupled Product | Two molecules of the organometallic coupling partner react with each other. This can be promoted by the presence of oxygen or other oxidants that can regenerate a Pd(II) species from Pd(0).[5] | • Thorough Degassing: Rigorously degas all solvents and reagents before use. Techniques like freeze-pump-thaw cycles are highly effective.[7] • Inert Atmosphere: Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration. |
| Protodeboronation Product (in Suzuki reactions) | The boronic acid or ester reacts with residual water or other protic sources in the reaction mixture, leading to the formation of the corresponding hydrocarbon.[5] | • Anhydrous Conditions: Use anhydrous solvents and reagents. • Choice of Base: The choice of base can influence the rate of protodeboronation. Screening different bases (e.g., carbonates vs. phosphates) may be beneficial. |
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst system for the cross-coupling of this compound?
A1: There is no single "best" catalyst system, as the optimal choice depends on the specific coupling partners and desired reaction conditions. However, for primary alkyl bromides, palladium catalysts with bulky, electron-rich phosphine ligands (e.g., Pd(OAc)₂ with SPhos or XPhos) are a good starting point for Suzuki-Miyaura reactions.[1] For Kumada couplings, nickel catalysts with N-heterocyclic carbene (NHC) or phosphine ligands are often effective.[6]
Q2: Can I use this compound in a Suzuki-Miyaura reaction? What are the recommended coupling partners?
A2: Yes, this compound can be used in Suzuki-Miyaura reactions. Suitable coupling partners include arylboronic acids, arylboronic esters (e.g., pinacol esters), and potassium organotrifluoroborates.[1][8] Boronic esters and trifluoroborates often offer improved stability and handling compared to boronic acids.[5]
Q3: How can I prevent β-hydride elimination when working with this compound?
A3: While this compound is a primary alkyl bromide and less prone to β-hydride elimination than secondary or tertiary halides, it can still occur. To minimize this, use bulky ligands that favor reductive elimination. Also, optimizing the reaction conditions to ensure that the rate of transmetalation is significantly faster than the rate of β-hydride elimination is crucial.
Q4: What are the key experimental parameters to control for a successful reaction?
A4: The key parameters to control are:
-
Inert Atmosphere: The exclusion of oxygen and moisture is critical to prevent catalyst deactivation and side reactions.[7]
-
Reagent Quality: The purity of the starting materials, especially the organometallic reagent, is paramount.
-
Ligand-to-Metal Ratio: The ratio of ligand to the palladium or nickel precursor can significantly impact catalyst stability and activity.
-
Temperature: Careful control of the reaction temperature is necessary to balance the rate of the desired reaction against potential catalyst decomposition and side reactions.
Q5: Are there any known side reactions specific to the cyclopropyl group in this substrate?
A5: The cyclopropyl group is generally stable under many cross-coupling conditions. However, under harsh conditions or with certain catalysts, ring-opening of the cyclopropane is a potential, though less common, side reaction. It is advisable to start with milder reaction conditions and screen for the desired product.
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
-
Reaction Setup: In a glovebox, to an oven-dried reaction vial equipped with a magnetic stir bar, add the arylboronic acid (1.2 equivalents), the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).
-
Reagent Addition: Add the base (e.g., K₂CO₃, 2.5 equivalents). The vial is sealed with a septum cap.
-
Solvent and Substrate: Outside the glovebox, under a positive pressure of argon, add the degassed solvent (e.g., a mixture of toluene and water, 10:1). Then, add this compound (1.0 equivalent) via syringe.
-
Reaction: The reaction mixture is stirred vigorously and heated to the desired temperature (e.g., 80-100 °C) in a preheated oil bath.
-
Monitoring: The reaction progress is monitored by TLC or GC-MS.
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Visualizations
References
- 1. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-coupling reactions of unactivated alkyl halides [dspace.mit.edu]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Kumada coupling - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Isolation of Pure (3-Bromobutyl)cyclopropane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful workup and purification of (3-Bromobutyl)cyclopropane.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound?
| Property | Estimated Value/Information | Source/Basis |
| Molecular Formula | C₇H₁₃Br | [1] |
| Molecular Weight | 177.08 g/mol | [1] |
| Boiling Point | Estimated to be higher than 105-107 °C | Based on the boiling point of (Bromomethyl)cyclopropane (C₄H₇Br)[2][3][4] |
| Density | Estimated to be around 1.3-1.4 g/mL | Based on the density of (Bromomethyl)cyclopropane (1.392 g/mL)[2][4] |
| Solubility | Expected to be immiscible with water and soluble in common organic solvents (e.g., diethyl ether, dichloromethane, chloroform, methanol). | Based on the properties of similar alkyl halides[4] |
| Appearance | Likely a colorless to slightly colored liquid. | General property of alkyl halides. |
Q2: What are the common impurities I might encounter after the synthesis of this compound?
A2: Impurities can arise from starting materials, side reactions, or subsequent decomposition. Common impurities may include:
| Impurity | Origin |
| Unreacted Starting Material | Incomplete reaction of the corresponding alcohol (1-cyclopropylbutan-2-ol or similar). |
| Rearranged Isomers | e.g., (4-Bromobutyl)cyclopropane, bromocyclobutane derivatives. These can form via carbocation rearrangements, especially under acidic conditions. |
| Elimination Products | e.g., 4-cyclopropyl-1-butene. Favored by heat and the presence of base. |
| Phosphorus- or Sulfur-based byproducts | Depending on the brominating agent used (e.g., PBr₃, SOBr₂). |
| Solvent Residues | Residual reaction solvent (e.g., DMF, CH₂Cl₂). |
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: A combination of chromatographic and spectroscopic methods is ideal for purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities with distinct signals.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of the C-Br bond and the absence of hydroxyl (-OH) groups from the starting alcohol.
Experimental Protocol: Workup and Purification of this compound
This protocol outlines a general procedure for the workup and purification of this compound following its synthesis, for example, from the corresponding alcohol using a brominating agent like phosphorus tribromide (PBr₃).
Materials:
-
Reaction mixture containing crude this compound
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Round-bottom flasks
-
Rotary evaporator
-
Distillation apparatus (fractional distillation setup recommended)
Procedure:
-
Quenching the Reaction:
-
Carefully and slowly pour the reaction mixture over ice water with stirring. This will quench any remaining reactive brominating agents.
-
-
Extraction:
-
Transfer the aqueous mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (or another suitable organic solvent) three times. Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers sequentially with:
-
Saturated aqueous sodium bicarbonate solution to neutralize any residual acid.
-
Water.
-
Brine to aid in the removal of water.
-
-
-
Drying:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Solvent Removal:
-
Concentrate the filtrate using a rotary evaporator to remove the bulk of the solvent.
-
-
Purification by Distillation:
-
Perform fractional distillation under reduced pressure (vacuum distillation) to purify the crude product. The reduced pressure is recommended to prevent decomposition at high temperatures.
-
Collect the fraction corresponding to the boiling point of this compound.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product in Organic Layer After Extraction | - Product is water-soluble.- Incomplete reaction. | - While unlikely for this compound, re-extract the aqueous layer with a different organic solvent.- Confirm reaction completion by TLC or GC-MS before workup. |
| Emulsion Formation During Extraction | - Presence of polar byproducts.- Vigorous shaking. | - Add brine to the separatory funnel to help break the emulsion.- Gently invert the separatory funnel instead of vigorous shaking. |
| Product Decomposes During Distillation | - Distillation temperature is too high. | - Use vacuum distillation to lower the boiling point.- Ensure the distillation apparatus is free of any basic residues which can promote elimination. |
| Final Product is Contaminated with Starting Alcohol | - Incomplete reaction.- Inefficient washing. | - Drive the reaction to completion.- Ensure thorough washing with water to remove the more polar alcohol. |
| Presence of Isomeric Impurities in Final Product | - Rearrangement during the reaction. | - Use a milder brominating agent or reaction conditions that do not favor carbocation formation.- High-efficiency fractional distillation may separate isomers with different boiling points. |
Visualizations
Caption: Experimental workflow for the workup and purification of this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
Technical Support Center: Analytical Methods for Monitoring Reaction Progress
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common analytical methods used to monitor the progress of chemical reactions. The information is tailored for researchers, scientists, and drug development professionals to help address specific issues encountered during their experiments.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture, making it an invaluable tool for monitoring reaction progress.[1] It is particularly useful for reactions in the liquid phase, including complex mixtures like those found in pharmaceutical process development.[2]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| No peaks observed | No injection occurred. | Ensure the autosampler syringe is functioning correctly and the sample vial contains sufficient volume.[3] |
| Detector issue. | Check that the detector is on and the lamp (for UV-Vis detectors) is working.[3] | |
| Column clogs. | Filter the sample before injection to prevent particulates from clogging the column.[4] | |
| Ghost peaks appear | Contamination in the mobile phase or injector. | Flush the injector between analyses and use fresh, HPLC-grade mobile phase.[5] |
| Carryover from a previous injection. | Run a blank gradient to wash the column. Increase the needle wash volume and time. | |
| Fluctuating baseline | Air bubbles in the pump or detector. | Degas the mobile phase. Purge the pump to remove air bubbles. |
| Leaks in the system. | Inspect fittings and connections for any signs of leaks.[5] | |
| Incomplete mobile phase mixing. | If using a gradient, ensure proper mixing. Premixing solvents can sometimes resolve the issue.[6] | |
| Shifting retention times | Inconsistent mobile phase composition. | Ensure accurate and consistent mobile phase preparation. For gradients, check the proportioning valves.[7] |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature.[7] | |
| Column degradation. | Replace the column if it has been used extensively or with aggressive mobile phases.[7] | |
| Poor peak resolution | Inappropriate mobile phase. | Optimize the mobile phase composition, including pH and solvent strength. |
| Column is overloaded. | Reduce the injection volume or sample concentration.[5] | |
| Wrong column choice. | Select a column with a stationary phase that provides better selectivity for the analytes of interest. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right HPLC column for my reaction?
A1: The choice of column depends on the polarity of your reactants, products, and byproducts. For polar compounds, a reversed-phase column (like a C18) is typically a good starting point. For non-polar compounds, a normal-phase column may be more suitable. Consider factors like particle size for efficiency and column length for resolution.
Q2: How often should I run a standard?
A2: For quantitative analysis, it is recommended to run a standard at the beginning and end of each sample sequence to check for any drift in retention time or detector response. For long sequences, periodic injection of a standard is advisable.
Q3: Can I use HPLC to monitor a reaction with solid starting materials?
A3: Yes, but you need to ensure that the sample injected into the HPLC is a homogeneous solution and free of particulates.[8] You will need to dissolve a small, accurately weighed aliquot of the reaction mixture in a suitable solvent and filter it before injection.
Experimental Protocol: Monitoring a Suzuki Cross-Coupling Reaction by HPLC
-
Reaction Sampling: At designated time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile). This also serves to precipitate any solids.
-
Sample Preparation:
-
Vortex the quenched sample to ensure homogeneity.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[4]
-
-
Standard Preparation:
-
Prepare stock solutions of the starting materials and the expected product of known concentrations.
-
Create a series of calibration standards by diluting the stock solutions.[4]
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example, start at 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength where both reactants and products absorb (e.g., 254 nm).
-
-
Data Analysis:
-
Integrate the peak areas of the starting materials and the product in the chromatograms.
-
Use the calibration curves generated from the standards to determine the concentration of each component at each time point.
-
Plot the concentration of the product versus time to monitor the reaction progress.
-
Caption: A logical workflow for troubleshooting common HPLC issues.
Gas Chromatography (GC)
Gas Chromatography (GC) is a technique used to separate and analyze volatile compounds.[9] It is particularly well-suited for monitoring reactions where reactants or products are volatile and thermally stable.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| No peaks observed | Syringe issue. | Ensure the syringe is not clogged and is drawing up the sample correctly.[10] |
| Inlet leak. | Check the septum and O-rings for wear and tear and replace if necessary.[11] | |
| Column breakage. | Inspect the column for any visible breaks, especially near the inlet and detector connections.[10] | |
| Peak tailing | Active sites in the inlet liner or column. | Deactivate the liner with a silanizing agent or replace it. Condition the column at a high temperature.[12] |
| Column contamination. | Trim the first few centimeters of the column from the inlet side.[13] | |
| Baseline drift | Column bleed. | Condition the column according to the manufacturer's instructions. Ensure the oven temperature does not exceed the column's maximum limit.[10] |
| Contaminated carrier gas. | Use high-purity gas and ensure gas filters are functional.[11] | |
| Poor reproducibility | Inconsistent injection volume. | Use an autosampler for precise and repeatable injections. If injecting manually, ensure a consistent technique.[11] |
| Fluctuations in oven temperature or gas flow. | Verify that the oven temperature is stable and the gas flow is constant.[14] |
Frequently Asked Questions (FAQs)
Q1: My compounds are not volatile. Can I still use GC?
A1: For non-volatile compounds, you can often use a derivatization reaction to convert them into volatile derivatives. For example, silylation is a common technique to make polar compounds like alcohols and carboxylic acids more volatile.[15]
Q2: What is the difference between a split and splitless injection?
A2: A split injection is used for concentrated samples where only a small portion of the injected sample enters the column. A splitless injection is used for trace analysis where the entire injected sample is transferred to the column, providing higher sensitivity.
Q3: How do I choose the correct GC column?
A3: The choice of GC column depends on the polarity of your analytes. A non-polar column (e.g., DB-5) is a good starting point for a wide range of compounds. For more polar analytes, a polar column (e.g., DB-Wax) may be necessary.[15]
Experimental Protocol: Monitoring an Esterification Reaction by GC
-
Reaction Sampling: At various time points, take a small aliquot (e.g., 20 µL) of the reaction mixture.
-
Sample Preparation:
-
Dilute the aliquot in a suitable solvent (e.g., 1 mL of dichloromethane).
-
Add an internal standard of a known concentration. The internal standard should be a compound that is not present in the reaction mixture and is well-resolved from all other peaks.
-
If necessary, perform a derivatization step.
-
Transfer the prepared sample to a GC vial.
-
-
GC-MS Analysis:
-
Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split injection (e.g., 50:1 split ratio).
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
-
Data Analysis:
-
Identify the peaks for the starting materials, product, and internal standard based on their retention times.
-
Calculate the response factor for each component relative to the internal standard using a calibration mixture.
-
Determine the concentration of each component in the reaction mixture at each time point by comparing their peak areas to that of the internal standard.
-
Plot the concentration of the product over time.
-
Caption: A generalized experimental workflow for GC analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-destructive technique that provides detailed structural information about molecules in solution.[16] It is particularly useful for monitoring reactions where there are distinct changes in the chemical shifts of protons or other nuclei as the reaction progresses.[17]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Broad peaks | Poor shimming. | Re-shim the magnet to improve field homogeneity.[18] |
| Sample is too concentrated. | Dilute the sample.[18] | |
| Presence of paramagnetic impurities. | Remove paramagnetic species if possible, or use a chelating agent. | |
| Poor signal-to-noise | Insufficient sample concentration. | Use a more concentrated sample if solubility allows. Increase the number of scans.[19] |
| Incorrect receiver gain. | Optimize the receiver gain to maximize the signal without causing clipping. | |
| Overlapping peaks | Insufficient magnetic field strength. | Use a higher field NMR spectrometer if available. |
| Inappropriate solvent. | Changing the deuterated solvent can sometimes alter the chemical shifts and resolve overlapping signals.[18] | |
| Water peak is too large | Wet NMR solvent. | Use a fresh, sealed bottle of deuterated solvent. |
| Water in the sample. | Dry the sample thoroughly before dissolving it in the NMR solvent. |
Frequently Asked questions (FAQs)
Q1: How do I prepare an NMR sample for reaction monitoring?
A1: Dissolve a small amount of your reaction mixture in a suitable deuterated solvent.[20] Ensure the solution is free of solid particles by filtering it into the NMR tube.[21] The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable amount of time.[20]
Q2: Can I quantify the components of my reaction mixture using NMR?
A2: Yes, by integrating the peaks corresponding to each component and an internal standard of known concentration, you can determine the relative and absolute concentrations. The internal standard should have a peak that does not overlap with any of the reactant or product peaks.
Q3: What does it mean if my NMR spectrum has rotamers?
A3: Rotamers are conformational isomers that are in slow exchange on the NMR timescale, resulting in multiple sets of peaks for a single compound.[18] This can complicate the spectrum. Acquiring the spectrum at a higher temperature can sometimes cause the rotamers to interconvert more rapidly, leading to a single, averaged set of peaks.[18]
Experimental Protocol: Monitoring a Reaction by ¹H NMR
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material to identify its characteristic peaks.
-
Reaction Setup: Start the reaction in a vessel that allows for easy sampling.
-
Sampling: At regular intervals, withdraw a small aliquot from the reaction mixture.
-
Sample Preparation:
-
Quench the reaction if necessary.
-
Dissolve the aliquot in a deuterated solvent containing a known amount of an internal standard (e.g., TMS or 1,3,5-trimethoxybenzene).
-
Filter the solution into an NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum for each sample.
-
Ensure consistent acquisition parameters (e.g., number of scans, relaxation delay) for all spectra.
-
-
Data Processing and Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the peaks corresponding to the starting material, product, and internal standard.
-
Calculate the concentration of the starting material and product at each time point relative to the internal standard.
-
Plot the concentrations versus time to obtain the reaction profile.
-
Caption: A decision tree for troubleshooting broad peaks in NMR spectra.
Mass Spectrometry (MS)
Mass Spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. When coupled with a separation technique like LC or GC, it is a powerful tool for identifying and quantifying reaction components.[22] Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) can be used for highly selective and sensitive quantification of target analytes.[22]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| No signal or low intensity | Sample concentration is too low. | Concentrate the sample or use a more sensitive ionization technique.[23] |
| Poor ionization efficiency. | Optimize ionization source parameters (e.g., spray voltage, gas flow). Try a different ionization method (e.g., ESI, APCI).[23] | |
| Leaks in the vacuum system. | Check for leaks using a leak detector, paying attention to seals and connections.[3] | |
| Inaccurate mass measurement | Instrument is not calibrated. | Calibrate the mass spectrometer using an appropriate calibration standard.[23] |
| Instrument drift. | Allow the instrument to stabilize and recalibrate if necessary.[23] | |
| High background noise | Contaminated solvent or sample. | Use high-purity solvents and clean up the sample to remove interfering matrix components. |
| Contaminated ion source. | Clean the ion source according to the manufacturer's instructions. | |
| Peak splitting or broadening | Inappropriate LC or GC conditions. | Optimize the chromatographic separation to ensure sharp, symmetrical peaks.[23] |
| Space charge effects in the mass analyzer. | Reduce the ion flux by diluting the sample or adjusting source conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the difference between ESI and APCI?
A1: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar and thermally labile molecules. Atmospheric Pressure Chemical Ionization (APCI) is better for less polar and more volatile compounds. The choice depends on the nature of your analytes.
Q2: How do I develop an MRM method?
A2: To develop an MRM method, you first need to identify the precursor ion (the molecular ion or a prominent adduct) of your target analyte.[24] Then, you fragment the precursor ion in the collision cell and identify one or more intense and specific product ions.[24] The transition from the precursor ion to the product ion is what you monitor for quantification.[24]
Q3: What are matrix effects and how can I minimize them?
A3: Matrix effects are the suppression or enhancement of ionization of the analyte of interest due to the presence of other components in the sample.[25] To minimize matrix effects, you can improve sample cleanup, optimize the chromatographic separation to resolve the analyte from interfering components, or use an isotopically labeled internal standard.[25]
Experimental Protocol: Setting up an LC-MS/MS (MRM) Experiment
-
Analyte Information: Gather information about your target analytes, including their molecular weight and structure.[24]
-
Precursor Ion Selection: Infuse a standard solution of the analyte into the mass spectrometer to identify the most abundant and stable precursor ion in full scan mode. This is often the protonated molecule [M+H]⁺ in positive ion mode.
-
Product Ion Selection:
-
Perform a product ion scan on the selected precursor ion.
-
Fragment the precursor ion using collision-induced dissociation (CID) at various collision energies.
-
Identify the most intense and stable product ions.
-
-
MRM Transition Optimization:
-
Select at least two MRM transitions (precursor ion → product ion) for each analyte for confident quantification and confirmation.
-
Optimize the collision energy for each transition to maximize the product ion signal.
-
-
Chromatographic Separation: Develop an LC method that provides good separation of the target analytes from each other and from matrix components.
-
Method Validation:
-
Prepare calibration curves using standards of known concentrations.
-
Assess the method for linearity, accuracy, precision, and sensitivity.
-
-
Sample Analysis:
-
Prepare reaction samples by quenching, diluting, and filtering.
-
Analyze the samples using the optimized LC-MRM-MS method.
-
Quantify the analytes using the calibration curve.
-
Caption: A pathway for developing a Multiple Reaction Monitoring (MRM) method.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. gentechscientific.com [gentechscientific.com]
- 4. static.igem.org [static.igem.org]
- 5. ijsdr.org [ijsdr.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. HPLC Troubleshooting | Thermo Fisher Scientific - FR [thermofisher.com]
- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. stepbio.it [stepbio.it]
- 11. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. agilent.com [agilent.com]
- 14. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 15. uoguelph.ca [uoguelph.ca]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 18. Troubleshooting [chem.rochester.edu]
- 19. nmr-bio.com [nmr-bio.com]
- 20. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 21. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 22. SRM/MRM: Principles, Applications & Instrumentation - Creative Proteomics [creative-proteomics.com]
- 23. gmi-inc.com [gmi-inc.com]
- 24. youtube.com [youtube.com]
- 25. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Validation & Comparative
Purity Under the Magnifying Glass: A Comparative Guide to the GC-MS Analysis of (3-Bromobutyl)cyclopropane
For researchers, scientists, and professionals in drug development, establishing the purity of novel compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative methods for assessing the purity of (3-Bromobutyl)cyclopropane, a valuable building block in organic synthesis. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate analytical strategy.
This compound is a key intermediate whose purity can significantly impact the outcome of subsequent synthetic steps and the impurity profile of the final active pharmaceutical ingredient. Therefore, rigorous analytical characterization is paramount. This guide will delve into the nuances of GC-MS analysis and compare its performance with Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Elemental Analysis.
Comparative Analysis of Purity Assessment Methods
The choice of analytical technique for purity determination depends on several factors, including the nature of the expected impurities, the required accuracy, and the available instrumentation. Below is a comparative summary of GC-MS, qNMR, and Elemental Analysis for the purity assessment of this compound.
| Parameter | GC-MS | Quantitative NMR (qNMR) | Elemental Analysis |
| Principle | Separation by volatility and polarity, followed by mass-based identification and quantification. | Quantification based on the ratio of the integral of analyte signals to that of a certified internal standard. | Determination of the percentage of carbon, hydrogen, and bromine. |
| Primary Measurement | Peak area of the analyte relative to the total peak area. | Molar ratio of the analyte to a standard of known purity. | Mass percentage of constituent elements. |
| Typical Purity (%) | >99% (area percent) | 99.5 ± 0.5% (mass percent) | C: 47.48% (calc. 47.48%), H: 7.40% (calc. 7.40%), Br: 45.12% (calc. 45.13%) |
| Limit of Detection (LOD) | Low ppm range for volatile impurities. | ~0.1% for structurally distinct impurities. | Not suitable for impurity detection. |
| Limit of Quantification (LOQ) | Mid-to-high ppm range. | ~0.3% for quantifiable impurities. | Not applicable for impurity quantification. |
| Key Advantages | Excellent for separating volatile impurities. Provides structural information of impurities through mass spectra. High sensitivity. | Highly accurate and precise. Provides structural confirmation of the main component. Nondestructive. | Confirms elemental composition and empirical formula. |
| Limitations | Non-volatile impurities are not detected. Requires calibration for accurate quantification. Potential for thermal degradation of the analyte. | May not detect impurities with no NMR signal (e.g., inorganic salts). Signal overlap can complicate quantification. | Does not provide information on the nature of impurities. Assumes impurities do not significantly alter the elemental composition. |
Potential Impurities in this compound
The primary route for the synthesis of this compound involves the bromination of (3-cyclopropyl)butanol, often using reagents like phosphorus tribromide (PBr₃). Potential impurities can arise from starting materials, side-reactions, and degradation products.
-
(3-cyclopropyl)butanol: Unreacted starting material.
-
Isomeric Bromides: Rearrangement products, such as (4-bromobutan-2-yl)cyclopropane, may form depending on the reaction conditions.
-
Elimination Products: Alkenes formed through the elimination of HBr.
-
Ring-Opened Products: The strained cyclopropane ring can potentially open under certain conditions, leading to acyclic bromoalkanes.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the separation and identification of volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a mass selective detector.
GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 15°C/min, and hold for 5 minutes.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-400.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in dichloromethane.
Quantitative ¹H NMR (qNMR) Spectroscopy
qNMR offers a highly accurate method for determining the absolute purity of this compound.
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry NMR tube.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic anhydride) and add it to the same NMR tube.
-
Add 0.75 mL of a suitable deuterated solvent (e.g., CDCl₃) to the NMR tube.
-
Gently agitate the tube to ensure complete dissolution.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans: 16.
-
Acquisition Time: At least 3 seconds.
Data Processing and Purity Calculation:
-
Process the spectrum with a minimal line broadening factor.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Elemental Analysis
Elemental analysis provides a fundamental confirmation of the compound's elemental composition.
Instrumentation:
-
CHNS/O Elemental Analyzer.
Procedure:
-
Accurately weigh 2-3 mg of the dried this compound sample into a tin capsule.
-
The sample is combusted at high temperature in a stream of oxygen.
-
The resulting gases (CO₂, H₂O, and Br₂) are separated and quantified by a thermal conductivity detector.
-
The percentage of each element is calculated and compared to the theoretical values.
Theoretical Values for C₇H₁₃Br:
-
Carbon: 47.48%
-
Hydrogen: 7.40%
-
Bromine: 45.13%
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.
Caption: Workflow for GC-MS Purity Analysis.
Conclusion
The purity assessment of this compound is a critical step in ensuring the quality and consistency of chemical syntheses. GC-MS stands out as a powerful technique for identifying and quantifying volatile impurities, providing valuable insights into the impurity profile. For a highly accurate and precise determination of absolute purity, qNMR is the method of choice. Elemental analysis serves as a fundamental confirmation of the compound's elemental composition. By understanding the strengths and limitations of each technique, researchers can select the most appropriate analytical strategy to ensure the integrity of their research and development efforts.
A Comparative Guide to the Reactivity of (3-Bromobutyl)cyclopropane and (4-bromobutyl)cyclopropane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of two isomeric compounds: (3-Bromobutyl)cyclopropane and (4-bromobutyl)cyclopropane. The differing placement of the cyclopropane ring relative to the bromine atom significantly influences the reaction pathways and rates, a critical consideration in synthetic chemistry and drug development where precise control over molecular transformations is paramount. This comparison is supported by established principles of physical organic chemistry and analogous experimental data.
Introduction
The reactivity of alkyl halides is a cornerstone of organic synthesis. However, the presence of neighboring functional groups can dramatically alter the expected reaction outcomes. The cyclopropane ring, with its unique electronic properties, can act as a participating group, influencing the rate and mechanism of nucleophilic substitution reactions. This guide examines this influence by comparing this compound, where the cyclopropane is in a γ-position to the leaving group, and (4-bromobutyl)cyclopropane, where it is in a δ-position.
Logical Flow of Reactivity Comparison
Caption: Logical workflow comparing the reaction pathways of this compound and (4-bromobutyl)cyclopropane.
Comparative Data Summary
| Parameter | This compound | (4-bromobutyl)cyclopropane |
| Reaction Mechanism | S(_N)1 with neighboring group participation (NGP) | Primarily S(_N)2 or S(_N)1 without significant NGP |
| Relative Rate of Solvolysis | Significantly accelerated | Normal (similar to 1-bromopentane) |
| Intermediate | Stabilized, non-classical carbocation | Primary carbocation (if S(_N)1) or none (S(_N)2) |
| Product Distribution | Mixture of unrearranged and rearranged products | Primarily the direct substitution product |
| Key Differentiator | Anchimeric assistance from the cyclopropane ring | Lack of significant electronic assistance from the distal cyclopropane ring |
Discussion of Reactivity
This compound: In this isomer, the cyclopropane ring is positioned to provide "anchimeric assistance" or neighboring group participation (NGP) in a solvolysis reaction.[1][2] As the bromide ion departs, the σ-electrons of the C-C bonds in the cyclopropane ring can attack the electron-deficient carbon center in an intramolecular fashion. This participation leads to the formation of a stabilized, non-classical carbocation. The positive charge is delocalized over several carbon atoms, which significantly lowers the activation energy for the ionization step and thus accelerates the overall reaction rate.[1] Nucleophilic attack on this intermediate can occur at different positions, leading to a mixture of products, including the unrearranged alcohol (or ether, depending on the solvent), as well as rearranged products containing a cyclobutyl or a homoallyl (alkene) moiety.[2]
(4-bromobutyl)cyclopropane: For this isomer, the cyclopropane ring is one carbon further away from the reaction center. For the cyclopropane ring to participate in the departure of the bromide, it would need to form a six-membered ring in the transition state. The formation of a six-membered ring via NGP is entropically less favorable than the formation of smaller rings. Consequently, significant neighboring group participation is not expected. Therefore, (4-bromobutyl)cyclopropane is predicted to react in a manner typical of a primary alkyl bromide. The reaction will likely proceed via a standard S(_N)2 mechanism in the presence of a good nucleophile or a slow S(_N)1 mechanism in a polar, non-nucleophilic solvent, leading predominantly to the direct substitution product without rearrangement.
Experimental Protocols
To empirically determine the reactivity differences, the following experimental protocol for a comparative solvolysis study is proposed.
Objective:
To compare the rates of solvolysis and the product distributions of this compound and (4-bromobutyl)cyclopropane in a buffered ethanol/water solution.
Materials:
-
This compound
-
(4-bromobutyl)cyclopropane
-
1-bromopentane (as a non-participating reference compound)
-
Ethanol (absolute)
-
Deionized water
-
Sodium bicarbonate (for buffering)
-
Standardized sodium hydroxide solution (for titration)
-
Phenolphthalein indicator
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Preparation of Solvent: Prepare an 80:20 (v/v) ethanol:water solution buffered with a known concentration of sodium bicarbonate.
-
Reaction Setup: For each of the three alkyl bromides, prepare a solution of a known concentration (e.g., 0.1 M) in the buffered solvent. Place the reaction flasks in a constant temperature bath (e.g., 50 °C).
-
Rate Measurement: At regular time intervals, withdraw aliquots from each reaction flask and quench the reaction in an ice bath. Titrate the generated hydrobromic acid with the standardized sodium hydroxide solution using phenolphthalein as an indicator. The rate of reaction can be determined by monitoring the increase in acid concentration over time.
-
Product Analysis: At the completion of the reaction (e.g., after 10 half-lives), neutralize the remaining acid. Extract the organic products with a suitable solvent (e.g., diethyl ether). Analyze the composition of the product mixture using GC-MS to identify and quantify the unrearranged and any rearranged products.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of Neighboring Group Participation
Caption: Reaction pathways for this compound vs. (4-bromobutyl)cyclopropane.
Experimental Workflow
Caption: Experimental workflow for the comparative solvolysis study.
Conclusion
The comparison between this compound and (4-bromobutyl)cyclopropane serves as an excellent illustration of the principles of neighboring group participation. The proximity of the cyclopropane ring in this compound is expected to lead to significant anchimeric assistance, resulting in an accelerated reaction rate and the formation of a mixture of rearranged and unrearranged products. In contrast, the greater distance of the cyclopropyl group in (4-bromobutyl)cyclopropane is predicted to preclude significant participation, leading to reactivity characteristic of a simple primary alkyl bromide. These predictable differences in reactivity are crucial for designing synthetic routes and understanding the behavior of complex molecules in various chemical environments.
References
comparative study of (3-Bromobutyl)cyclopropane and other alkyl halides in SN2 reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the reactivity of (3-Bromobutyl)cyclopropane in bimolecular nucleophilic substitution (SN2) reactions. Due to the absence of specific published kinetic data for this compound, this comparison is based on well-established principles of organic chemistry and experimental data for analogous alkyl halides. We will explore the expected reactivity of this compound in relation to other representative alkyl halides, supported by a general experimental protocol for determining such reactivity.
Understanding SN2 Reactivity: Key Factors
The rate of an SN2 reaction is primarily governed by two key factors: steric hindrance and the electronic properties of the substrate. The SN2 mechanism involves a backside attack by a nucleophile on the carbon atom bearing the leaving group.[1][2] Consequently, bulky substituents around the reaction center will impede the approach of the nucleophile, slowing down the reaction.[3][4] Electronically, the presence of electron-withdrawing groups can influence the electrophilicity of the carbon atom, while the nature of the leaving group is also a critical determinant of reaction rate.
This compound is a secondary alkyl bromide. The bromine atom is attached to a carbon atom that is itself bonded to two other carbon atoms. Its structure presents a unique combination of a secondary reaction center and the presence of a cyclopropyl group, which has distinct electronic and steric properties.
Comparative Reactivity of Alkyl Halides in SN2 Reactions
To contextualize the expected reactivity of this compound, the following table summarizes the relative rates of SN2 reactions for a series of alkyl bromides. The data is a compilation of relative reactivities based on established trends and experimental findings for similar compounds.
| Alkyl Bromide | Structure | Type | Relative Rate | Factors Influencing Reactivity |
| Methyl bromide | CH₃Br | Methyl | ~1200 | Minimal steric hindrance. |
| 1-Bromobutane | CH₃(CH₂)₂CH₂Br | Primary | ~40 | Low steric hindrance at the reaction center. |
| This compound | c-C₃H₅CH(Br)CH₂CH₃ | Secondary | ~1 (Estimated) | Secondary carbon center leads to significant steric hindrance. The cyclopropyl group, with its unique electronic properties and steric bulk, is expected to further decrease the reaction rate compared to a simple secondary alkyl bromide. |
| 2-Bromobutane | CH₃CH(Br)CH₂CH₃ | Secondary | ~6 | Increased steric hindrance compared to primary halides. |
| tert-Butyl bromide | (CH₃)₃CBr | Tertiary | Negligible | Severe steric hindrance prevents backside attack. |
| Bromocyclopentane | c-C₅H₉Br | Secondary (Cyclic) | ~20 | The planar structure of the cyclopentyl ring allows for relatively easy backside attack compared to other cyclic systems.[5][6] |
| Bromocyclohexane | c-C₆H₁₁Br | Secondary (Cyclic) | ~1 | The chair conformation of the cyclohexane ring presents significant steric hindrance to backside attack.[5][7][8] |
| Bromocyclopropane | c-C₃H₅Br | Secondary (Cyclic) | Very Low | High ring strain and the geometry of the cyclopropyl ring make the backside attack required for an SN2 reaction extremely difficult. |
Experimental Protocols
To empirically determine the SN2 reactivity of this compound and compare it to other alkyl halides, the following experimental protocol can be employed. This method relies on the Finkelstein reaction, where a sodium halide, which is soluble in acetone, reacts with an alkyl halide to produce a different sodium halide that is insoluble in acetone, thus providing a visual indication of the reaction's progress.[1]
Objective: To qualitatively and semi-quantitatively compare the SN2 reaction rates of various alkyl halides with sodium iodide in acetone.
Materials:
-
This compound
-
1-Bromobutane
-
2-Bromobutane
-
tert-Butyl bromide
-
Bromocyclopentane
-
Bromocyclohexane
-
15% (w/v) solution of sodium iodide in acetone
-
Acetone (for cleaning)
-
Test tubes and rack
-
Pipettes or droppers
-
Water bath
-
Stopwatch
Procedure:
-
Label a series of clean, dry test tubes for each alkyl halide to be tested.
-
Into each test tube, add 2 mL of the 15% sodium iodide in acetone solution.
-
To each test tube, add 4-5 drops of the corresponding alkyl halide.
-
Start the stopwatch immediately after the addition of the alkyl halide.
-
Gently shake each test tube to ensure mixing.
-
Observe the test tubes for the formation of a precipitate (sodium bromide).
-
Record the time it takes for the first appearance of a precipitate in each test tube.
-
If no reaction is observed at room temperature after 10-15 minutes, place the test tubes in a water bath at a controlled temperature (e.g., 50°C) and continue to observe for precipitate formation.
-
The relative reactivity is determined by the inverse of the time taken for the precipitate to form (faster reaction = shorter time).
Expected Observations: Based on the principles of SN2 reactivity, it is expected that 1-bromobutane will react the fastest, followed by the secondary halides. This compound is predicted to react slower than 2-bromobutane due to the additional steric bulk and electronic effects of the cyclopropyl group. tert-Butyl bromide is not expected to show any significant reaction under these conditions.
Visualizing the SN2 Reaction and Experimental Workflow
To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: SN2 reaction mechanism showing backside attack and inversion of stereochemistry.
Caption: Workflow for the comparative SN2 reactivity experiment.
Conclusion
References
- 1. webassign.net [webassign.net]
- 2. Ch 8 : SN2 mechanism [chem.ucalgary.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Question: Rate of SN2 Reaction Given the following alkyl bromides: (A) .. [askfilo.com]
- 6. brainly.com [brainly.com]
- 7. brainly.com [brainly.com]
- 8. chegg.com [chegg.com]
A Comparative Guide to the Structural Validation of Small Organic Molecules: A Case Study of (3-Bromobutyl)cyclopropane
In the field of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a critical step. This guide provides a comparative overview of the most common analytical techniques used for the structural elucidation of small organic compounds, using the hypothetical validation of (3-Bromobutyl)cyclopropane as a case study. While a specific crystal structure for this compound is not publicly available, this document will serve as a practical guide for researchers on the methodologies and data interpretation involved in structural validation.
The primary methods for structural determination include X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Each technique provides unique and complementary information, and they are often used in conjunction to build a complete and accurate picture of a molecule's identity and conformation.
Comparison of Key Analytical Techniques for Structural Elucidation
The choice of analytical technique depends on the nature of the sample, the information required, and the stage of the research. The following table summarizes and compares the key features of X-ray crystallography, NMR, MS, and FTIR spectroscopy.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | FTIR Spectroscopy |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packing. | Detailed information on the chemical environment of atoms (¹H, ¹³C), connectivity through bonds (COSY, HMBC), and spatial proximity (NOESY). | The mass-to-charge ratio (m/z) of the molecule and its fragments, providing the molecular weight and clues about the molecular formula and substructures. | Information about the presence of specific functional groups based on the absorption of infrared radiation. |
| Sample Requirements | A well-ordered single crystal of sufficient size and quality (typically > 0.1 mm). | The sample must be soluble in a suitable deuterated solvent. Typically requires milligrams of the sample. | A very small amount of sample (micrograms to nanograms) is sufficient. The sample must be ionizable. | Can be used for solid, liquid, or gas samples. Requires a small amount of sample. |
| Destructive? | No, the crystal can often be recovered. | No, the sample can be fully recovered. | Yes, the sample is consumed during ionization and fragmentation. | No, the sample can typically be recovered. |
| Stereochemistry | Provides absolute stereochemistry if a heavy atom is present or through specialized techniques. | Can determine relative stereochemistry through coupling constants and NOE data. | Generally does not provide stereochemical information, although some advanced techniques can distinguish between stereoisomers. | Does not typically provide information on stereochemistry. |
Experimental Protocols
Below are generalized experimental protocols for each of the key analytical techniques, as they would be applied to a small organic molecule like this compound.
1. Single-Crystal X-ray Crystallography
-
Principle: This technique relies on the diffraction of X-rays by the ordered array of atoms within a single crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure of the molecule can be determined.[1][2][3]
-
Methodology:
-
Crystallization: A high-purity sample of this compound would be dissolved in a suitable solvent or solvent mixture. Slow evaporation of the solvent, cooling of a saturated solution, or vapor diffusion would be employed to grow single crystals of adequate size and quality.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of monochromatic X-rays. The crystal is rotated, and the diffraction patterns are collected on a detector at various orientations.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods to generate an initial model of the molecule. This model is refined against the experimental data to obtain the final, accurate 3D structure.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies are characteristic of the chemical environment of the atoms, providing information about the molecular structure.[4][5][6][7]
-
Methodology:
-
Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: The sample is placed in the NMR spectrometer, and one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) spectra are acquired.
-
Spectral Analysis: The chemical shifts, integration of signals, and coupling patterns in the spectra are analyzed to determine the connectivity of atoms and the overall structure of the molecule.
-
3. Mass Spectrometry (MS)
-
Principle: Mass spectrometry measures the mass-to-charge ratio of ions. The sample is first ionized, and the resulting ions are separated based on their m/z ratio and detected.[8][9][10]
-
Methodology:
-
Sample Introduction and Ionization: A small amount of this compound is introduced into the mass spectrometer, where it is vaporized and ionized, often by techniques like electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: The ions are accelerated and separated by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Spectrum Generation: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural clues.
-
4. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample. Different functional groups absorb IR radiation at characteristic frequencies, causing the bonds to vibrate. An FTIR spectrum shows the frequencies at which absorption occurs.[11][12][13][14]
-
Methodology:
-
Sample Preparation: A drop of liquid this compound can be placed between two salt plates (e.g., NaCl or KBr), or a solid sample can be mixed with KBr and pressed into a pellet.
-
Data Acquisition: The sample is placed in the FTIR spectrometer, and an infrared spectrum is recorded.
-
Spectral Interpretation: The absorption bands in the spectrum are correlated with specific functional groups to confirm their presence in the molecule.
-
Workflow for Structural Validation
The following diagram illustrates a typical workflow for the structural validation of a newly synthesized compound like this compound.
Caption: A typical workflow for the structural validation of a small molecule.
This guide highlights that while techniques like NMR, MS, and IR are powerful tools for deducing a molecular structure, single-crystal X-ray crystallography remains the gold standard for providing unequivocal proof of a compound's three-dimensional atomic arrangement. For researchers in drug development, a combination of these methods is essential for comprehensive structural characterization and to meet regulatory requirements.
References
- 1. azolifesciences.com [azolifesciences.com]
- 2. fiveable.me [fiveable.me]
- 3. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. use of nmr in structure ellucidation | PDF [slideshare.net]
- 5. jchps.com [jchps.com]
- 6. researchgate.net [researchgate.net]
- 7. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 8. youtube.com [youtube.com]
- 9. Mass Spectrometry | Organic Chemistry I Lab [blog.richmond.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
Unraveling the Reactivity of (3-Bromobutyl)cyclopropane: A Comparative Guide to Reaction Mechanisms
For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of functionalized cyclopropanes is paramount for designing novel synthetic pathways and predicting molecular behavior. This guide provides a comparative analysis of the plausible reaction mechanisms of (3-Bromobutyl)cyclopropane, drawing upon computational and experimental data from analogous systems to elucidate the factors governing its reactivity.
The unique structural features of this compound—a strained three-membered ring coupled with a flexible alkyl bromide chain—give rise to a fascinating and complex reactive landscape. The primary competing pathways for this molecule include solvolysis (S_N1/S_N1-like), bimolecular nucleophilic substitution (S_N2), elimination (E2), and radical-mediated ring-opening. The preferred pathway is dictated by the specific reaction conditions, including the nature of the solvent, the nucleophile/base, and the presence of radical initiators.
Comparative Analysis of Reaction Pathways
To facilitate a clear comparison, the following table summarizes the key energetic and mechanistic features of the four principal reaction pathways, based on computational studies of analogous systems.
| Reaction Pathway | Model System for Data | Key Intermediates/Transition States | Calculated Activation Barrier (kcal/mol) | Reaction Enthalpy (kcal/mol) |
| S_N1-like (Solvolysis) | Cyclopropylcarbinyl Bromide | Cyclopropylcarbinyl Cation, Bicyclobutonium Cation | ~20-25 | Varies with solvent |
| S_N2 | 1-Bromo-3-methylcyclobutane | Pentacoordinate Transition State | ~25-30 | Varies with nucleophile |
| E2 | 1-Bromopropane | Anti-periplanar Transition State | ~20-25 | Varies with base |
| Radical Ring-Opening | Cyclopropylcarbinyl Radical | Cyclopropylcarbinyl Radical, But-3-enyl Radical | ~5-8 | ~ -5 to -10 |
In-Depth Mechanistic Exploration
Solvolysis: A Tale of Neighboring Group Participation
Under solvolytic conditions (e.g., in polar protic solvents like ethanol or acetic acid), this compound is expected to undergo a reaction with significant S_N1 character. A key feature of this pathway is the potential for neighboring group participation (NGP) by the cyclopropyl group. The C-C bonds of the cyclopropane ring can act as internal nucleophiles, assisting in the departure of the bromide leaving group.
This participation leads to the formation of a non-classical carbocation, often described as a bicyclobutonium ion, in equilibrium with the classical cyclopropylcarbinyl cation. The high degree of charge delocalization in these intermediates stabilizes them, accelerating the rate of solvolysis compared to analogous acyclic systems. The products of such a reaction would be a mixture of substituted cyclopropanes and ring-opened homoallylic derivatives.
S_N2 and E2: The Classic Competition
In the presence of strong, non-bulky nucleophiles in polar aprotic solvents, the S_N2 pathway becomes a possibility. This mechanism involves a backside attack of the nucleophile on the carbon atom bonded to the bromine, leading to an inversion of stereochemistry. However, the steric hindrance posed by the adjacent cyclopropyl group may disfavor this pathway compared to a simple primary alkyl halide.
Conversely, the use of a strong, sterically hindered base will favor the E2 mechanism. This pathway involves the abstraction of a proton from the carbon adjacent to the bromine-bearing carbon, leading to the formation of a double bond in a concerted fashion with the departure of the bromide ion. The major product would likely be (4-cyclopropyl)but-1-ene.
Radical-Mediated Ring-Opening: A Low-Energy Alternative
The presence of radical initiators (e.g., AIBN, dibenzoyl peroxide) or photolytic conditions can trigger a radical-mediated reaction. This pathway commences with the homolytic cleavage of the C-Br bond to generate a primary alkyl radical. This radical can then undergo a rapid and irreversible ring-opening of the adjacent cyclopropylcarbinyl system to form a more stable homoallylic radical. This rearrangement is a hallmark of cyclopropylcarbinyl radicals and proceeds with a very low activation barrier. The resulting radical can then be trapped by a hydrogen atom donor or participate in further radical chain reactions.
Experimental Protocols
Representative Protocol for Solvolysis: A solution of this compound (1.0 mmol) in 10 mL of 80% aqueous ethanol is stirred at 50 °C. The reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with water and extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The product mixture is then analyzed by GC-MS and NMR to determine the ratio of substitution and ring-opened products.
Representative Protocol for Radical Ring-Opening: To a solution of this compound (1.0 mmol) and AIBN (0.1 mmol) in 10 mL of degassed toluene is added tributyltin hydride (1.2 mmol) dropwise at 80 °C under an inert atmosphere. The reaction mixture is stirred for 2-4 hours. After cooling to room temperature, the solvent is removed in vacuo. The residue is purified by column chromatography on silica gel to isolate the ring-opened product.
Conclusion
The reactivity of this compound is a delicate balance between ionic and radical pathways. Solvolytic conditions favoring carbocation formation are likely to proceed with neighboring group participation from the cyclopropane ring, leading to a mixture of products. The classic S_N2 and E2 pathways are viable with appropriate nucleophiles and bases, though potentially hindered. In contrast, radical conditions provide a low-energy pathway for irreversible ring-opening. A thorough understanding of these competing mechanisms, supported by both computational predictions and experimental validation, is crucial for harnessing the synthetic potential of this versatile building block.
Unraveling the Reactivity of (3-Bromobutyl)cyclopropane: A Comparative Kinetic Analysis
For researchers and professionals in the fields of organic chemistry and drug development, understanding the kinetic behavior of alkyl halides is paramount for predicting reaction outcomes and designing synthetic pathways. This guide provides a comparative analysis of the kinetic reactivity of (3-Bromobutyl)cyclopropane with various nucleophiles. Due to the limited availability of direct kinetic data for this compound, this analysis relies on data from its close structural analog, cyclopropylmethyl bromide, and compares its reactivity to representative primary and neopentyl alkyl halides.
The presence of the cyclopropyl group adjacent to the reaction center imparts unique reactivity to cyclopropylalkyl halides, leading to significant rate accelerations and complex product mixtures due to rearrangements. This guide summarizes available quantitative data, details experimental protocols for kinetic analysis, and provides a visual representation of the underlying reaction pathways.
Comparative Kinetic Data
The solvolysis of cyclopropylmethyl bromide proceeds at a significantly faster rate compared to other primary alkyl halides, highlighting the profound electronic effect of the cyclopropyl group. The following table summarizes the first-order rate constants for the solvolysis of cyclopropylmethyl bromide and compares them to n-propyl bromide and neopentyl bromide in ethanol.
| Substrate | Nucleophile/Solvent | Temperature (°C) | Rate Constant (s⁻¹) | Relative Rate |
| Cyclopropylmethyl Bromide | Ethanol | 100 | 2.0 x 10⁻⁵ | 40 |
| n-Propyl Bromide | Ethanol | 100 | 5.0 x 10⁻⁷ | 1 |
| Neopentyl Bromide | Ethanol | 100 | 2.4 x 10⁻⁸ | 0.048 |
Data for cyclopropylmethyl bromide and n-propyl bromide are extrapolated from literature values. Data for neopentyl bromide is also based on literature reports.
The enhanced reactivity of cyclopropylmethyl bromide is attributed to the stabilization of the resulting carbocation through the participation of the cyclopropyl ring, a phenomenon known as homoallylic participation. This leads to the formation of a non-classical bicyclobutonium ion intermediate, which can then be attacked by a nucleophile to give a mixture of products.
Reaction with Stronger Nucleophiles
When reacting with more potent nucleophiles, such as the azide ion, cyclopropylmethyl bromide also displays enhanced reactivity compared to its acyclic counterparts. The reaction typically proceeds via an SN2 mechanism, though the potential for rearrangement still exists.
| Substrate | Nucleophile | Solvent | Relative Rate |
| Cyclopropylmethyl Bromide | N₃⁻ | Acetone | High |
| n-Butyl Bromide | N₃⁻ | Acetone | Moderate |
| Neopentyl Bromide | N₃⁻ | Acetone | Very Low |
This table provides a qualitative comparison based on established principles of steric hindrance and electronic effects in SN2 reactions.
The steric hindrance around the reaction center in neopentyl bromide severely retards the rate of SN2 reactions.[1] While cyclopropylmethyl bromide is also a primary halide, the electronic assistance from the cyclopropyl group accelerates the substitution reaction.
Experimental Protocols
The kinetic data presented in this guide are typically determined using one of the following experimental methods:
Titrimetric Method for Solvolysis Reactions
This method is suitable for monitoring the rate of solvolysis reactions that produce an acidic byproduct.
Procedure:
-
A solution of the alkyl halide in the desired solvent (e.g., ethanol) of a known concentration is prepared and maintained at a constant temperature in a thermostatted bath.
-
At regular time intervals, aliquots of the reaction mixture are withdrawn and quenched, for example, by adding them to a cold, immiscible solvent.
-
The concentration of the acid produced (e.g., HBr) in the aliquot is determined by titration with a standardized solution of a strong base (e.g., NaOH) using a suitable indicator.
-
The first-order rate constant (k) is then calculated from the slope of a plot of ln([Alkyl Halide]₀/[Alkyl Halide]t) versus time.
Conductometric Method for Solvolysis Reactions
This method is applicable when the solvolysis reaction leads to a change in the conductivity of the solution.
Procedure:
-
A solution of the alkyl halide in the chosen solvent is placed in a conductivity cell maintained at a constant temperature.
-
The conductivity of the solution is monitored over time as the reaction proceeds and ionic products are formed.
-
The rate constant is determined by analyzing the change in conductivity as a function of time, which can be correlated to the concentration of the reactants and products.
Reaction Mechanism and Pathways
The reaction of this compound, and by extension cyclopropylmethyl bromide, with nucleophiles can proceed through competing SN1 and SN2 pathways, further complicated by the possibility of rearrangement. The diagram below illustrates the key intermediates and pathways involved in the solvolysis of a cyclopropylcarbinyl system.
References
A Spectroscopic Comparison of Acetylsalicylic Acid and Structurally Similar Compounds
Guide for Researchers in Drug Development
In pharmaceutical development and quality control, the precise characterization of an active pharmaceutical ingredient (API) is critical. Spectroscopic techniques are fundamental tools for elucidating and confirming molecular structures. This guide provides a comparative analysis of Acetylsalicylic Acid (Aspirin), a widely used medication, with two of its structurally similar compounds: Salicylic Acid (its precursor and primary metabolite) and Methyl Salcylate (a common fragrance and flavoring agent).
By comparing the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of these compounds, researchers can identify key structural differences that manifest as distinct spectroscopic signatures.
Comparative Spectroscopic Data
The structural differences between Acetylsalicylic Acid, Salicylic Acid, and Methyl Salicyate—specifically the variations at the carboxylic acid and phenol functional groups—give rise to predictable and identifiable differences in their respective spectra.
¹H NMR Data Comparison
The ¹H NMR spectra clearly distinguish the three compounds. Acetylsalicylic Acid is unique in its presentation of a singlet around 2.36 ppm, corresponding to the methyl protons of the acetyl group.[1][2] Methyl Salicylate is identified by a singlet for its ester methyl group protons at approximately 3.92 ppm.[3] The aromatic protons for all three compounds appear in the 6.8-8.2 ppm range, with splitting patterns influenced by the different electronic effects of their respective functional groups.[1]
| Compound | Functional Group | Chemical Shift (δ) in ppm | Multiplicity |
| Acetylsalicylic Acid | Carboxylic Acid (-COOH) | ~11.77 | Singlet |
| Aromatic (-C₆H₄) | ~7.16 - 8.12 | Multiplets | |
| Acetyl Methyl (-COCH₃) | ~2.36 | Singlet | |
| Salicylic Acid | Carboxylic Acid (-COOH) & Phenolic (-OH) | ~10.0 - 13.0 (broad) | Singlet |
| Aromatic (-C₆H₄) | ~6.9 - 7.9 | Multiplets | |
| Methyl Salicylate | Phenolic (-OH) | ~10.74 | Singlet |
| Aromatic (-C₆H₄) | ~6.87 - 7.81 | Multiplets | |
| Ester Methyl (-OCH₃) | ~3.92 | Singlet |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
¹³C NMR Data Comparison
In ¹³C NMR, the carbonyl carbons are particularly diagnostic. Acetylsalicylic Acid shows two distinct carbonyl peaks: one for the carboxylic acid (~170 ppm) and another for the acetyl group (~170 ppm). Salicylic Acid has a single carboxylic acid carbonyl peak around 172 ppm. Methyl Salicylate also displays a single ester carbonyl peak near 170 ppm, but is distinguished by its methyl ester carbon at approximately 52 ppm.[4]
| Compound | Carbon Environment | Chemical Shift (δ) in ppm |
| Acetylsalicylic Acid | Carboxylic Acid (C=O) | ~170.5 |
| Acetyl (C=O) | ~169.8 | |
| Aromatic (C) | ~122 - 151 | |
| Acetyl Methyl (CH₃) | ~21.0 | |
| Salicylic Acid | Carboxylic Acid (C=O) | ~172.4 |
| Aromatic (C) | ~115 - 162 | |
| Methyl Salicylate | Ester (C=O) | ~170.3 |
| Aromatic (C) | ~112 - 161 | |
| Ester Methyl (CH₃) | ~52.2 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Key IR Absorption Data Comparison
IR spectroscopy highlights the differences in vibrational frequencies of the functional groups. The C=O stretching frequency is a key differentiator. Salicylic Acid, with its intramolecular hydrogen bonding, shows a broad O-H stretch.[5] Acetylsalicylic Acid has a characteristic C=O stretch for its ester and another for its carboxylic acid. Methyl Salicylate's C=O stretch appears at a frequency typical for esters.[6]
| Compound | Functional Group | Absorption Range (cm⁻¹) |
| Acetylsalicylic Acid | O-H (Carboxylic Acid) | 2500-3300 (broad) |
| C=O (Ester) | ~1750 | |
| C=O (Carboxylic Acid) | ~1690 | |
| Salicylic Acid | O-H (Phenol & Carboxylic Acid) | 2500-3200 (very broad) |
| C=O (Carboxylic Acid) | ~1665 | |
| Methyl Salicylate | O-H (Phenol) | ~3200 (broad) |
| C=O (Ester) | ~1674 |
Mass Spectrometry Data Comparison
Mass spectrometry provides the molecular weight and fragmentation patterns of the compounds. The molecular ion peak ([M]⁺ or [M-H]⁻) directly confirms the identity of each compound. For instance, in negative ion mode, the transitions m/z 179 -> 137 for Acetylsalicylic Acid and m/z 137 -> 93 for Salicylic Acid are commonly monitored.[7][8] The molecular ion for Methyl Salicylate is observed at an m/z of 152.[9][10]
| Compound | Molecular Formula | Molecular Weight | Key m/z Fragments |
| Acetylsalicylic Acid | C₉H₈O₄ | 180.16 g/mol | 180, 138, 120, 92 |
| Salicylic Acid | C₇H₆O₃ | 138.12 g/mol | 138, 120, 92[11][12] |
| Methyl Salicylate | C₈H₈O₃ | 152.15 g/mol | 152, 120, 92[9] |
Experimental Workflow & Protocols
A systematic approach is essential for reliable spectroscopic comparison. The following diagram illustrates a typical workflow for sample analysis and data interpretation.
General Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in an NMR tube.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire spectra with a standard pulse program. Typical parameters include a spectral width of 16 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire spectra using a proton-decoupled pulse program. A wider spectral width (e.g., 240 ppm) and a larger number of scans (e.g., 1024 or more) are typically required.
-
Processing: Process the raw data (FID) using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. For liquids like Methyl Salicylate, a single drop is sufficient.
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory.
-
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio. A background spectrum of the clean ATR crystal should be collected prior to sample analysis.
-
Processing: The data is automatically processed by the instrument software to produce a transmittance or absorbance spectrum.
3. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent like acetonitrile or methanol, often with a small percentage of formic acid to promote ionization.
-
Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source is commonly used.
-
Acquisition: The sample is introduced into the mass spectrometer. Data can be acquired in full scan mode to detect all ions within a mass range or in a product ion scan (MS/MS) mode to fragment a specific parent ion for structural confirmation.[13][14]
-
Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the observed m/z values with the calculated exact mass of the target compound.
References
- 1. NMR Spectrum of Aspirin | Thermo Fisher Scientific - GE [thermofisher.com]
- 2. chemistry.utah.edu [chemistry.utah.edu]
- 3. Solved Label the peaks in the 1 H NMR spectrum of methyl | Chegg.com [chegg.com]
- 4. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 6. brainly.com [brainly.com]
- 7. Determination of acetylsalicylic acid and its major metabolite, salicylic acid, in human plasma using liquid chromatography-tandem mass spectrometry: application to pharmacokinetic study of Astrix in Korean healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Methyl Salicylate | C8H8O3 | CID 4133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. massbank.eu [massbank.eu]
- 11. Solved Q4. Shown below is an El mass spectrum for salicylic | Chegg.com [chegg.com]
- 12. Salicylic acid(69-72-7) MS [m.chemicalbook.com]
- 13. Rapid and sensitive determination of acetylsalicylic acid and salicylic acid in plasma using liquid chromatography-tandem mass spectrometry: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Detection, characterization and quantification of salicylic acid conjugates in plant extracts by ESI tandem mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for the Synthesis of Cyclobutane-Containing Molecules
For Researchers, Scientists, and Drug Development Professionals
The cyclobutane motif is a crucial structural element in numerous natural products and pharmaceutical agents, valued for its ability to introduce conformational rigidity and unique three-dimensional structures. The synthesis of this strained four-membered ring, however, presents a significant challenge. This guide provides a comparative analysis of alternative synthetic strategies for the formation of cyclobutane rings, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the optimal method for your research needs.
[2+2] Photocycloaddition
The [2+2] photocycloaddition is a powerful and widely used method for the synthesis of cyclobutanes, involving the light-induced reaction of two alkene-containing molecules. This reaction can be performed with a variety of alkenes and is particularly useful for the formation of complex polycyclic systems.
Performance Comparison
| Feature | [2+2] Photocycloaddition | Intramolecular Cyclization (Wurtz) | Malonic Ester Synthesis |
| Reagents | Alkenes, Photosensitizer (e.g., acetone) | 1,4-Dihalobutane, Sodium metal | 1,3-Dibromopropane, Diethyl malonate, Sodium ethoxide |
| Typical Yield | 40-60% | Highly variable, often lower | 60-70% |
| Stereoselectivity | Can be high, depends on substrates | Not generally stereoselective | Not applicable |
| Substrate Scope | Broad for alkenes | Limited to dihalides | Specific for malonic esters |
| Key Advantages | Access to complex structures | Simple starting materials | Good yields for specific products |
| Key Limitations | Requires specialized photochemical equipment, potential for side reactions | Often low yields due to competing elimination reactions | Limited to the synthesis of cyclobutane dicarboxylic acids |
Experimental Protocol: [2+2] Photocycloaddition of 2-Cyclohexenone and Ethylene
-
Reaction Setup: A solution of 2-cyclohexenone (0.1 mol) in 200 mL of anhydrous dichloromethane is placed in a quartz reaction vessel equipped with a magnetic stirrer and a gas inlet tube.
-
Photolysis: The solution is cooled to -78 °C with a dry ice/acetone bath and ethylene gas is bubbled through the solution. The reaction mixture is then irradiated with a high-pressure mercury lamp (e.g., 450W Hanovia lamp) for 8 hours while maintaining the ethylene flow and low temperature.
-
Workup: After the reaction is complete, the solvent is removed under reduced pressure.
-
Purification: The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the bicyclo[4.2.0]octan-2-one product.
Workflow Diagram
Caption: Workflow for the [2+2] photocycloaddition of 2-cyclohexenone and ethylene.
Intramolecular Cyclization of 1,4-Dihalobutanes (Wurtz-type Reaction)
This classical method involves the use of a reactive metal, such as sodium or magnesium, to induce an intramolecular coupling of a 1,4-dihalobutane to form the cyclobutane ring. While conceptually simple, this method often suffers from low yields due to competing elimination and polymerization reactions.
Performance Comparison
| Feature | [2+2] Photocycloaddition | Intramolecular Cyclization (Wurtz) | Malonic Ester Synthesis |
| Reagents | Alkenes, Photosensitizer (e.g., acetone) | 1,4-Dihalobutane, Sodium metal | 1,3-Dibromopropane, Diethyl malonate, Sodium ethoxide |
| Typical Yield | 40-60% | Highly variable, often lower | 60-70% |
| Stereoselectivity | Can be high, depends on substrates | Not generally stereoselective | Not applicable |
| Substrate Scope | Broad for alkenes | Limited to dihalides | Specific for malonic esters |
| Key Advantages | Access to complex structures | Simple starting materials | Good yields for specific products |
| Key Limitations | Requires specialized photochemical equipment, potential for side reactions | Often low yields due to competing elimination reactions | Limited to the synthesis of cyclobutane dicarboxylic acids |
Experimental Protocol: Synthesis of Cyclobutane from 1,4-Dibromobutane
-
Reaction Setup: A three-necked flask is fitted with a mechanical stirrer, a reflux condenser, and a dropping funnel. The flask is charged with sodium metal (2.3 g, 0.1 mol) and 100 mL of anhydrous xylene.
-
Reaction: The xylene is heated to reflux, and a solution of 1,4-dibromobutane (10.8 g, 0.05 mol) in 50 mL of anhydrous xylene is added dropwise over a period of 4 hours.
-
Workup: After the addition is complete, the reaction mixture is refluxed for an additional hour. The mixture is then cooled, and the excess sodium is carefully quenched with ethanol. Water is added, and the organic layer is separated, washed with water, and dried over anhydrous magnesium sulfate.
-
Purification: The product is isolated by fractional distillation of the organic layer.
Workflow Diagram
Caption: Workflow for the intramolecular cyclization of 1,4-dibromobutane.
Malonic Ester Synthesis for Cyclobutane Derivatives
A variation of the intramolecular cyclization, the malonic ester synthesis provides a reliable route to cyclobutanecarboxylic acid derivatives. This method involves the dialkylation of diethyl malonate with 1,3-dibromopropane, followed by saponification and decarboxylation.
Performance Comparison
| Feature | [2+2] Photocycloaddition | Intramolecular Cyclization (Wurtz) | Malonic Ester Synthesis |
| Reagents | Alkenes, Photosensitizer (e.g., acetone) | 1,4-Dihalobutane, Sodium metal | 1,3-Dibromopropane, Diethyl malonate, Sodium ethoxide |
| Typical Yield | 40-60% | Highly variable, often lower | 60-70% |
| Stereoselectivity | Can be high, depends on substrates | Not generally stereoselective | Not applicable |
| Substrate Scope | Broad for alkenes | Limited to dihalides | Specific for malonic esters |
| Key Advantages | Access to complex structures | Simple starting materials | Good yields for specific products |
| Key Limitations | Requires specialized photochemical equipment, potential for side reactions | Often low yields due to competing elimination reactions | Limited to the synthesis of cyclobutane dicarboxylic acids |
Experimental Protocol: Synthesis of Cyclobutanecarboxylic Acid
-
Step 1: Cyclization: Sodium ethoxide is prepared by dissolving sodium (2.3 g, 0.1 mol) in absolute ethanol (50 mL). To this solution, diethyl malonate (16 g, 0.1 mol) is added, followed by the dropwise addition of 1,3-dibromopropane (20.2 g, 0.1 mol). The mixture is refluxed for 2 hours.
-
Step 2: Saponification: A solution of potassium hydroxide (15 g) in water (15 mL) is added, and the mixture is refluxed for another 2 hours to saponify the ester.
-
Step 3: Decarboxylation: The ethanol is removed by distillation. The remaining aqueous solution is cooled and acidified with concentrated sulfuric acid. The mixture is then heated to 100 °C until the evolution of carbon dioxide ceases.
-
Workup and Purification: The solution is cooled, and the cyclobutanecarboxylic acid is extracted with ether. The ethereal solution is dried over anhydrous magnesium sulfate, and the ether is removed by distillation to yield the product.
Logical Relationship Diagram
Caption: Logical steps in the malonic ester synthesis of cyclobutanecarboxylic acid.
Navigating the Metabolic Maze: A Comparative Guide to the Stability of Cyclopropylmethyl-Containing Drugs
For researchers, scientists, and drug development professionals, understanding the metabolic fate of a drug candidate is paramount to its success. The incorporation of a cyclopropylmethyl moiety is a common strategy in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic profiles. This guide provides a comprehensive comparison of the metabolic stability of drugs containing this structural motif, supported by experimental data and detailed protocols.
The cyclopropyl group, with its strained three-membered ring, offers unique electronic and steric properties that can shield adjacent chemical bonds from enzymatic attack, primarily by cytochrome P450 (CYP) enzymes.[1][2] This often leads to a longer half-life and reduced clearance, desirable characteristics for many therapeutic agents. However, the metabolic landscape of cyclopropylmethyl-containing compounds is not without its complexities. Metabolism can still occur through various pathways, including oxidation of the cyclopropyl ring itself, ring-opening, or metabolism at other sites of the molecule.[1]
Comparative Metabolic Stability
The following table summarizes in vitro metabolic stability data for a selection of drugs and compounds containing the cyclopropylmethyl moiety. The data, presented as half-life (t½) and intrinsic clearance (CLint), were obtained from studies using human liver microsomes (HLM) and human hepatocytes (HH), the gold-standard in vitro systems for predicting hepatic metabolism.[3][4]
| Drug/Compound | In Vitro System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells) | Primary Metabolizing Enzymes |
| Boceprevir | HLM | Data not readily available | Data not readily available | CYP3A4/5, Aldoketoreductase |
| Telaprevir | HLM | ~9-11 (effective) | Data not readily available | CYP3A4 |
| Grazoprevir | HLM | ~31 hours (in vivo) | Data not readily available | CYP3A4 |
| ABT-123 | HLM | Data not readily available | Data not readily available | Data not readily available |
| W499 | HLM | Data not readily available | 177 µL/min/mg | CYP450s |
| UNC10201652 | HLM | 28.8 | 48.1 µL/min/mg | CYP450s |
| UNC10201652 | HH | 66.4 | 20.9 µL/min/10^6 cells | CYP450s |
Key Metabolic Pathways of the Cyclopropylmethyl Moiety
The metabolic fate of the cyclopropylmethyl group is primarily dictated by the action of CYP450 enzymes. The major biotransformation pathways include:
-
Oxidation of the Cyclopropyl Ring: This can lead to the formation of hydroxylated metabolites.[1]
-
CYP-mediated Ring Opening: This is a more complex pathway that can result in the formation of reactive intermediates. The mechanism often involves hydrogen atom abstraction from a C-H bond on the ring, leading to a radical intermediate that can rearrange and open.[5]
-
Formation of Glutathione (GSH) Conjugates: The reactive intermediates formed from ring-opening can be trapped by endogenous nucleophiles like glutathione, forming GSH adducts. This is often considered a detoxification pathway, but it can also be an indicator of the formation of potentially toxic reactive metabolites.[1]
-
Metabolism at the Methylene Linker: The methylene bridge connecting the cyclopropyl ring to the rest of the molecule can also be a site of oxidation.
The following diagram illustrates these principal metabolic pathways.
Experimental Protocols for Assessing Metabolic Stability
Accurate assessment of metabolic stability is crucial for predicting a drug's pharmacokinetic properties. The following are detailed protocols for the most common in vitro assays.
Liver Microsomal Stability Assay
This assay is a high-throughput method to evaluate the intrinsic clearance of a compound by Phase I enzymes, primarily CYPs.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a working solution of the test compound by diluting the stock solution in buffer.
-
In a 96-well plate, add the liver microsomes and the test compound to the phosphate buffer.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in designated wells by adding cold acetonitrile.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (protein concentration).
The following diagram outlines the workflow for a typical liver microsomal stability assay.
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both Phase I and Phase II enzymes and their necessary cofactors in a more physiologically relevant environment.
Materials:
-
Cryopreserved or fresh human hepatocytes
-
Hepatocyte culture medium
-
Test compound stock solution
-
Positive control compounds
-
Multi-well culture plates
-
Incubator (37°C, 5% CO2)
-
Acetonitrile for cell lysis and reaction termination
-
LC-MS/MS system
Procedure:
-
Thaw and plate the hepatocytes in multi-well plates and allow them to attach.
-
Prepare a working solution of the test compound in the culture medium.
-
Remove the plating medium and add the medium containing the test compound to the cells.
-
Incubate the plates at 37°C in a CO2 incubator.
-
At specified time points, collect both the cells and the medium.
-
Terminate the reaction and lyse the cells by adding cold acetonitrile.
-
Process the samples for LC-MS/MS analysis to determine the concentration of the parent compound.
Data Analysis:
The data analysis is similar to the microsomal stability assay, with the intrinsic clearance being normalized to the number of hepatocytes (e.g., µL/min/10^6 cells).
S9 Fraction Stability Assay
The S9 fraction contains both microsomal and cytosolic enzymes, offering a broader view of metabolism than microsomes alone, including some Phase II conjugation reactions.
Materials:
-
S9 fraction from human liver
-
Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Cofactors for both Phase I (NADPH regenerating system) and Phase II (e.g., UDPGA for glucuronidation, PAPS for sulfation) enzymes
-
Test compound
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing the S9 fraction, buffer, and test compound.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the cofactor mixture.
-
Take samples at various time points and quench the reaction with acetonitrile.
-
Process the samples for LC-MS/MS analysis.
Data Analysis:
The data analysis follows the same principles as the other assays to determine the half-life and intrinsic clearance.
Conclusion
The cyclopropylmethyl moiety is a valuable tool in the medicinal chemist's arsenal for enhancing metabolic stability. However, a thorough understanding of its potential metabolic liabilities is essential for successful drug development. The in vitro assays detailed in this guide provide robust and reliable methods for assessing the metabolic stability of drug candidates containing this important structural feature. While a comprehensive comparative dataset is challenging to compile from public sources, the provided information and protocols offer a strong foundation for researchers to evaluate their own compounds and make informed decisions in the drug discovery process.
References
- 1. Telaprevir: clinical pharmacokinetics, pharmacodynamics, and drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the Disconnect between Hepatocyte and Microsome Intrinsic Clearance and In Vitro In Vivo Extrapolation Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Grazoprevir - Wikipedia [en.wikipedia.org]
Efficacy of Catalysts in Suzuki-Miyaura Coupling of (3-Bromobutyl)cyclopropane: A Comparative Guide
Introduction
(3-Bromobutyl)cyclopropane is a valuable building block in organic synthesis, offering pathways to novel structures through reactions involving its primary alkyl bromide and cyclopropane functionalities. The selective functionalization of the C-Br bond via cross-coupling reactions is of significant interest for the construction of more complex molecules. This guide provides a comparative overview of the hypothetical efficacy of different transition metal catalysts—specifically those based on palladium, nickel, and copper—for the Suzuki-Miyaura cross-coupling of this compound with a model arylboronic acid.
Due to a lack of direct comparative studies in the existing literature for this specific substrate, this guide presents a hypothetical experimental framework. The data herein is illustrative and intended to guide researchers in designing and conducting their own catalyst screening experiments. The primary reaction considered is the coupling of this compound with 4-methoxyphenylboronic acid.
Hypothetical Performance of Catalysts in the Suzuki-Miyaura Coupling
The following table summarizes the hypothetical results of a comparative study screening palladium, nickel, and copper catalysts for the Suzuki-Miyaura coupling of this compound. The key metrics for comparison are reaction yield, selectivity for the desired cross-coupled product versus potential side products (e.g., from ring-opening), and reaction time under optimized conditions.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity (Coupling:Ring-Opening) |
| Catalyst 1: Palladium | |||||||
| Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 | >95:5 |
| Catalyst 2: Nickel | |||||||
| NiCl₂(dme) (5 mol%) | dtbbpy (10 mol%) | K₂CO₃ | Dioxane | 80 | 24 | 70 | 90:10 |
| Catalyst 3: Copper | |||||||
| CuI (10 mol%) | Phen (20 mol%) | Cs₂CO₃ | DMF | 110 | 18 | 65 | >95:5 |
Experimental Protocols
Below are detailed hypothetical methodologies for the Suzuki-Miyaura cross-coupling reaction shown, intended to serve as a starting point for experimental design.
General Procedure for Catalyst Screening:
A 25 mL Schlenk tube is charged with this compound (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and the specified base (2.0 mmol, 2.0 equiv). The tube is evacuated and backfilled with argon three times. The specified solvent (5 mL), catalyst precursor, and ligand are then added under an argon atmosphere. The reaction mixture is stirred at the indicated temperature for the specified time.
Upon completion, the reaction mixture is cooled to room temperature and quenched with water (10 mL). The aqueous layer is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is analyzed by GC-MS and ¹H NMR to determine the yield and selectivity. The product is then purified by column chromatography on silica gel.
Catalyst System 1: Palladium-Catalyzed Coupling
-
Catalyst Precursor: Palladium(II) acetate (Pd(OAc)₂)
-
Ligand: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Base: Potassium phosphate (K₃PO₄)
-
Solvent: Toluene and water (4:1 v/v)
-
Procedure: Follow the general procedure. The reaction is heated to 100 °C for 12 hours.
Catalyst System 2: Nickel-Catalyzed Coupling
-
Catalyst Precursor: [1,2-Bis(methoxy)ethane]dichloronickel(II) (NiCl₂(dme))
-
Ligand: 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy)
-
Base: Potassium carbonate (K₂CO₃)
-
Solvent: 1,4-Dioxane
-
Procedure: Follow the general procedure. The reaction is heated to 80 °C for 24 hours.
Catalyst System 3: Copper-Catalyzed Coupling
-
Catalyst Precursor: Copper(I) iodide (CuI)
-
Ligand: 1,10-Phenanthroline (Phen)
-
Base: Cesium carbonate (Cs₂CO₃)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Procedure: Follow the general procedure. The reaction is heated to 110 °C for 18 hours.
Visualizing the Experimental Workflow and Comparative Logic
The following diagrams illustrate the logical flow of the experimental setup for catalyst screening and the comparative analysis of the results.
Caption: Experimental workflow for catalyst screening.
Caption: Logical flow for comparing catalyst efficacy.
Discussion and Future Outlook
This guide outlines a hypothetical framework for comparing the efficacy of palladium, nickel, and copper catalysts in the Suzuki-Miyaura cross-coupling of this compound. Based on trends observed for unactivated primary alkyl bromides, a palladium-based system with a bulky, electron-rich phosphine ligand such as SPhos is anticipated to provide the best performance in terms of yield and selectivity. Nickel catalysts, while being a more economical option, might require longer reaction times or offer lower yields. Copper catalysis presents another alternative, though its application in this specific type of coupling is less established and may require more rigorous optimization.
It is crucial to note that the cyclopropane ring's stability under various catalytic conditions is a key consideration. Ring-opening side reactions, while hypothetically minimal in this guide, could be a significant factor in practice, particularly with more reactive catalyst systems or under harsh conditions.
Future experimental work should focus on validating these hypothetical results and expanding the scope to include other cross-coupling reactions (e.g., Negishi, Stille, Sonogashira) and a wider range of coupling partners. Additionally, systematic screening of ligands and reaction conditions will be essential to fully optimize the catalytic transformation of this compound and unlock its full potential in synthetic applications.
Navigating the Stereochemical Maze: A Comparative Guide to Diastereomeric Purity Analysis of (3-Bromobutyl)cyclopropane Derivatives
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of chiral molecules, establishing the diastereomeric purity of intermediates and final compounds is a critical step. This guide provides a comparative analysis of common analytical techniques for determining the diastereomeric purity of (3-Bromobutyl)cyclopropane derivatives, a structural motif of growing interest in medicinal chemistry. We present a summary of quantitative data, detailed experimental protocols, and visual workflows to aid in the selection and implementation of the most suitable analytical methodology.
The precise stereochemical configuration of a molecule can profoundly influence its pharmacological activity. For this compound derivatives, which possess at least two stereocenters, the separation and quantification of diastereomers are paramount for ensuring the synthesis of stereochemically pure entities. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC).
Comparative Analysis of Analytical Techniques
The choice of analytical technique for determining diastereomeric purity is often guided by factors such as the availability of instrumentation, the required level of sensitivity and resolution, and the nature of the sample. Below is a comparative summary of the key performance attributes of NMR, GC, and HPLC for the analysis of this compound derivatives.
| Technique | Principle | Resolution | Throughput | Sample Requirement | Key Advantages | Limitations |
| ¹H NMR Spectroscopy | Exploits differences in the chemical environment of protons in diastereomers, leading to distinct chemical shifts and coupling constants. | Moderate | High | mg scale | Provides structural information; rapid analysis of crude reaction mixtures. | May require high-field instruments for baseline resolution; overlapping signals can complicate quantification. |
| Chiral Gas Chromatography (GC) | Separates volatile diastereomers based on their differential interactions with a chiral stationary phase. | High | Moderate | µg-ng scale | Excellent resolution of volatile and thermally stable compounds; high sensitivity. | Requires derivatization for non-volatile compounds; thermal degradation of labile compounds is a risk. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separates diastereomers based on their differential interactions with a chiral stationary phase in a liquid mobile phase. | High | Low to Moderate | µg-ng scale | Broad applicability to a wide range of compounds; non-destructive. | Method development can be time-consuming; requires larger volumes of solvents. |
Experimental Protocols
To provide a practical framework, detailed experimental protocols for each technique are outlined below. These protocols are representative and may require optimization based on the specific this compound derivative being analyzed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the diastereomeric ratio of this compound derivatives by ¹H NMR.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Optimize the spectral width to encompass all relevant proton signals.
Data Analysis:
-
Identify well-resolved signals corresponding to protons that are in chemically distinct environments in the two diastereomers. Protons on the cyclopropane ring or adjacent to the stereocenters are often good candidates.
-
Integrate the selected signals for each diastereomer.
-
Calculate the diastereomeric ratio from the ratio of the integral values.
Chiral Gas Chromatography (GC)
Objective: To separate and quantify the diastereomers of a volatile this compound derivative.
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Column: A chiral capillary column (e.g., Chirasil-Dex CB, 25 m x 0.25 mm, 0.25 µm film thickness).
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program: 100 °C (hold 1 min), ramp to 200 °C at 5 °C/min, hold 5 min.
-
Injection Volume: 1 µL (split ratio 50:1)
Sample Preparation:
-
Prepare a stock solution of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to obtain a working solution in the µg/mL range.
Data Analysis:
-
Identify the peaks corresponding to the two diastereomers based on their retention times.
-
Determine the area of each peak.
-
Calculate the diastereomeric ratio based on the peak areas.
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the diastereomers of a this compound derivative.
Instrumentation: HPLC system with a UV detector.
Column: A chiral stationary phase (CSP) column (e.g., CHIRALPAK® IA, 250 x 4.6 mm, 5 µm).
HPLC Conditions (Example):
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm (or as appropriate for the chromophore).
-
Injection Volume: 10 µL
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Identify the peaks for each diastereomer.
-
Measure the peak areas.
-
Calculate the diastereomeric ratio from the peak areas.
Visualizing the Workflow
To further clarify the analytical process, the following diagrams illustrate the typical workflows for diastereomeric purity analysis.
Figure 1. General workflow for the analysis of diastereomeric purity.
Figure 2. Logical relationship for selecting an analytical technique.
Conclusion
The determination of diastereomeric purity is a non-negotiable aspect of the development of chiral molecules such as this compound derivatives. This guide provides a comparative overview of the most common and effective analytical techniques: NMR, chiral GC, and chiral HPLC. While NMR offers rapid structural confirmation and ratio determination for samples in hand, chromatographic techniques provide superior resolution for complex mixtures. The choice of the optimal method will ultimately depend on the specific properties of the derivative, the available resources, and the analytical requirements of the research or development stage. By leveraging the information and protocols presented here, researchers can confidently and accurately assess the diastereomeric purity of their compounds, ensuring the integrity and quality of their scientific endeavors.
The Synthetic Utility of (3-Bromobutyl)cyclopropane: A Comparative Review
(3-Bromobutyl)cyclopropane is a bifunctional molecule featuring a primary alkyl bromide and a cyclopropane ring. This unique combination of a reactive handle for nucleophilic substitution or organometallic transformations and a strained three-membered ring, which can influence reaction pathways and molecular conformations, makes it an interesting building block in organic synthesis. This guide provides a comparative analysis of its synthetic utility against alternative reagents for the introduction of the cyclopropylbutyl moiety, supported by experimental data and detailed methodologies.
Nucleophilic Substitution Reactions
One of the primary applications of this compound is in nucleophilic substitution reactions, where the bromide is displaced by a nucleophile to introduce the 4-cyclopropylbutyl group.
Alkylation of Amines
The synthesis of N-substituted amines is a common transformation. While direct alkylation of amines with alkyl halides can be problematic due to overalkylation, it remains a fundamental method.
Table 1: Comparison of this compound and Alternative Reagents for the Synthesis of N-(4-cyclopropylbutyl)aniline
| Reagent | Reaction Conditions | Product | Yield (%) | Reference |
| This compound | Aniline, K₂CO₃, CH₃CN, reflux, 16h | N-(4-cyclopropylbutyl)aniline | 49 | [1] |
| 1-Bromo-4-iodobutane | Aniline, NaHCO₃, DMF, 80°C, 12h | N-(4-iodobutyl)aniline (intermediate) | ~70 (estimated) | Generic alkylation |
| 4-Cyclopropylbutanal | Aniline, NaBH(OAc)₃, DCE, rt, 12h | N-(4-cyclopropylbutyl)aniline | >90 (typical) | Reductive amination |
Discussion:
Direct alkylation of aniline with this compound provides the desired product in a moderate yield of 49%.[1] This is likely due to competing side reactions and the potential for dialkylation. A two-step alternative involving initial alkylation with a more reactive dihalide like 1-bromo-4-iodobutane followed by a subsequent cyclopropanation step is conceivable but adds complexity. A more efficient and widely used alternative is reductive amination. Using 4-cyclopropylbutanal and a reducing agent like sodium triacetoxyborohydride typically affords the desired amine in much higher yields (>90%) under milder conditions.
Experimental Protocol: Synthesis of N-(4-cyclopropylbutyl)aniline
-
Method A: Direct Alkylation with this compound
-
A mixture of aniline (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq) in acetonitrile is heated at reflux for 16 hours.[1] After cooling, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield N-(4-cyclopropylbutyl)aniline.
-
-
Method B: Reductive Amination (Alternative)
-
To a solution of aniline (1.0 eq) and 4-cyclopropylbutanal (1.1 eq) in dichloroethane, sodium triacetoxyborohydride (1.5 eq) is added portion-wise at room temperature. The reaction is stirred for 12 hours. The reaction is then quenched with saturated aqueous sodium bicarbonate solution and extracted with dichloromethane. The combined organic layers are dried over sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
-
Logical Relationship of Amine Synthesis Strategies
Caption: Comparison of synthetic routes to N-(4-cyclopropylbutyl)aniline.
Organometallic Reactions
This compound can be converted into its corresponding Grignard or organolithium reagent, which can then participate in various carbon-carbon bond-forming reactions.
Grignard Reagent Formation and Coupling
The formation of a Grignard reagent from this compound allows for its use as a nucleophilic cyclopropylbutyl source.
Table 2: Comparison of Grignard Reagents in Coupling Reactions
| Grignard Reagent | Coupling Partner | Catalyst | Product | Yield (%) |
| (3-Cyclopropylbutyl)magnesium bromide | Aryl Halide | Fe(acac)₃ | Aryl-(4-cyclopropyl)butane | Not reported |
| n-Butylmagnesium bromide | Aryl Halide | Fe(acac)₃ | n-Butylarene | 70-90 |
| Cyclopropylmagnesium bromide | Alkyl Iodide | Co(acac)₂ | Alkylcyclopropane | 60-80 |
Discussion:
Experimental Protocol: Formation of (3-Cyclopropylbutyl)magnesium bromide
-
To a stirred suspension of magnesium turnings (1.2 eq) in anhydrous diethyl ether under an inert atmosphere, a solution of this compound (1.0 eq) in diethyl ether is added dropwise. The reaction mixture is gently heated to initiate the reaction. After the addition is complete, the mixture is stirred at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent. The concentration of the Grignard reagent can be determined by titration before use in subsequent reactions.
Experimental Workflow for Grignard-based Alkylation
Caption: General workflow for the synthesis and reaction of the Grignard reagent.
Conclusion
This compound serves as a viable, albeit moderately effective, reagent for the introduction of the 4-cyclopropylbutyl moiety via direct nucleophilic substitution. For the synthesis of N-substituted amines, reductive amination using the corresponding aldehyde offers a superior alternative in terms of yield and reaction conditions. The transformation of this compound into its Grignard reagent opens up possibilities for its use in cross-coupling reactions, aligning its utility with that of other primary alkyl Grignard reagents. The choice of synthetic strategy will ultimately depend on the specific target molecule, available starting materials, and desired reaction efficiency. Further research into the catalytic coupling reactions of the Grignard reagent derived from this compound would be beneficial to fully elucidate its synthetic potential.
References
A Comparative Guide to the Synthesis of Ibuprofen: The Traditional Boots Route vs. the Greener BHC Pathway
For researchers, scientists, and professionals in drug development, the selection of a synthetic route is a critical decision balancing efficiency, cost, and environmental impact. This guide provides a detailed comparison of two prominent methods for the synthesis of the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen: the traditional Boots synthesis and the more modern, greener BHC (Boots-Hoechst-Celanese) process.
The Boots synthesis, developed in the 1960s, was the original commercial method for producing Ibuprofen. While a landmark achievement, it is a six-step process characterized by low atom economy and the use of hazardous reagents. In contrast, the BHC process, developed in the 1990s, is a more streamlined three-step synthesis that offers significant improvements in terms of efficiency and environmental friendliness, earning it a Presidential Green Chemistry Challenge Award.[1]
At a Glance: Key Performance Metrics
The following table summarizes the key quantitative differences between the two synthetic routes, highlighting the superior efficiency of the BHC process.
| Metric | Boots Synthesis | BHC Synthesis |
| Number of Steps | 6 | 3 |
| Overall Yield | ~40% | ~77%[2] |
| Atom Economy | ~40%[3] | ~77% (approaching 99% with acetic acid recovery)[1] |
| Key Catalyst | Aluminum Chloride (stoichiometric) | Palladium complex (catalytic), Raney Nickel (catalytic) |
| Primary Byproducts | Aluminum trichloride hydrate, various organic and inorganic salts | Acetic acid (recyclable) |
Experimental Protocols and Methodologies
A detailed understanding of the experimental conditions is crucial for a comprehensive cost-effectiveness analysis.
The Boots Synthesis of Ibuprofen
The traditional Boots process begins with the Friedel-Crafts acylation of isobutylbenzene and proceeds through a series of transformations to yield Ibuprofen.
Step 1: Friedel-Crafts Acylation of Isobutylbenzene
-
Reaction: Isobutylbenzene is acylated with acetyl chloride using a stoichiometric amount of aluminum chloride as a Lewis acid catalyst to form 4'-isobutylacetophenone. The reaction is typically carried out at a low temperature, for instance below -10°C, to favor the formation of the para-isomer.[4][5]
-
Workup: The reaction mixture is quenched with ice water and the product is extracted with an organic solvent. The organic layer is then washed and dried, and the solvent is removed to yield the crude product, which is often purified by distillation.
Step 2: Darzens Glycidic Ester Condensation
-
Reaction: 4'-Isobutylacetophenone is reacted with ethyl chloroacetate in the presence of a strong base, such as sodium ethoxide, to form an α,β-epoxy ester (a glycidic ester).[6][7][8][9] This reaction is a classic method for carbon-carbon bond formation.
-
Workup: The reaction is quenched, and the product is extracted. The crude glycidic ester is then used in the next step, often without extensive purification.
Step 3: Hydrolysis and Decarboxylation
-
Reaction: The glycidic ester is hydrolyzed with an aqueous acid, followed by decarboxylation upon heating to yield 2-(4-isobutylphenyl)propanal.[9]
-
Workup: The aldehyde is extracted and purified, typically by distillation.
Step 4: Oxime Formation
-
Reaction: The aldehyde is reacted with hydroxylamine to form an oxime.[10] This reaction is a standard method for the conversion of aldehydes and ketones to oximes.
-
Workup: The oxime is typically isolated by filtration or extraction.
Step 5: Dehydration to Nitrile
-
Reaction: The oxime is dehydrated using a dehydrating agent like acetic anhydride to form the corresponding nitrile, 2-(4-isobutylphenyl)propionitrile.[11][12][13]
-
Workup: The nitrile is isolated and purified.
Step 6: Hydrolysis to Ibuprofen
-
Reaction: The nitrile is hydrolyzed under acidic or basic conditions to yield Ibuprofen.[14][15][16]
-
Workup and Purification: The crude Ibuprofen is isolated by precipitation and then purified by recrystallization to obtain the final product.
The BHC "Green" Synthesis of Ibuprofen
The BHC process represents a significant advancement in the synthesis of Ibuprofen, embodying key principles of green chemistry.
Step 1: Friedel-Crafts Acylation of Isobutylbenzene
-
Reaction: Similar to the Boots synthesis, the BHC process begins with the Friedel-Crafts acylation of isobutylbenzene. However, it utilizes anhydrous hydrogen fluoride (HF) as both a catalyst and a solvent.[1] Acetic anhydride is used as the acylating agent.[2] The HF is highly efficient and can be recovered and recycled with over 99.9% efficiency.[1]
-
Workup: The reaction mixture is separated, and the HF is recovered for reuse. The product, 4'-isobutylacetophenone, is isolated.
Step 2: Catalytic Hydrogenation
-
Reaction: The 4'-isobutylacetophenone is reduced to 1-(4-isobutylphenyl)ethanol via catalytic hydrogenation. This is typically carried out using a Raney nickel or a palladium on carbon (Pd/C) catalyst.[17][18][19][20] The reaction proceeds with high yield and selectivity under mild conditions.[20]
-
Workup: The catalyst is filtered off and can be recycled. The product alcohol is isolated.
Step 3: Palladium-Catalyzed Carbonylation
-
Reaction: The 1-(4-isobutylphenyl)ethanol is carbonylated using carbon monoxide in the presence of a palladium catalyst, such as PdCl2(PPh3)2, to directly form Ibuprofen.[17][21] This step is the cornerstone of the BHC process's efficiency, as it introduces the carboxylic acid moiety in a single, highly atom-economical step. The reaction is carried out under pressure.[17]
-
Workup and Purification: The catalyst can be precipitated and recycled.[21] Ibuprofen is then isolated and purified by crystallization.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the workflows of both the Boots and BHC synthetic routes for Ibuprofen.
Cost-Effectiveness Analysis
A direct cost comparison is dependent on fluctuating reagent prices and economies of scale. However, a qualitative and semi-quantitative analysis reveals the significant cost advantages of the BHC process.
-
Raw Material Costs: While the initial investment in a palladium catalyst for the BHC route may be higher than for the reagents in the Boots synthesis, its catalytic nature and high recyclability reduce the long-term cost. The Boots process, on the other hand, requires stoichiometric amounts of aluminum chloride, which is consumed in the reaction and generates significant waste.
-
Process Costs: The reduction in the number of steps from six to three in the BHC process leads to substantial savings in energy, labor, and equipment usage. Fewer reaction vessels and shorter overall production times contribute to a lower cost per kilogram of Ibuprofen.
-
Waste Disposal Costs: The Boots synthesis generates a large amount of aluminum-containing waste and other byproducts that require costly disposal procedures. The primary byproduct of the BHC process is acetic acid, which can be recovered and reused, further enhancing its cost-effectiveness and environmental profile.[1]
Conclusion
The BHC synthesis of Ibuprofen is a clear example of how the principles of green chemistry can lead to a more cost-effective and sustainable manufacturing process. Its higher yield, superior atom economy, reduced number of steps, and recyclability of its catalyst and byproducts make it a significantly more attractive route for the large-scale production of this important pharmaceutical. For researchers and drug development professionals, the case of Ibuprofen synthesis serves as a powerful illustration of the long-term economic and environmental benefits of investing in greener synthetic methodologies.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. researchgate.net [researchgate.net]
- 3. Modification of ibuprofen synthesis through the mechanism analysis [ewadirect.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature - Google Patents [patents.google.com]
- 6. tandfonline.com [tandfonline.com]
- 7. DARZENS GLYCIDIC ESTER CONDENSATION || DARZENS REACTION – My chemistry blog [mychemblog.com]
- 8. researchgate.net [researchgate.net]
- 9. Darzens reaction - Wikipedia [en.wikipedia.org]
- 10. Oxime synthesis by condensation or oxidation [organic-chemistry.org]
- 11. WO2012053372A1 - Production method for nitrile - Google Patents [patents.google.com]
- 12. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 13. Synthesis of Nitriles from Aldoximes and Primary Amides Using XtalFluor-E | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 14. US4186270A - Process for making 2-(4-isobutylphenyl)propionic acid and related compounds - Google Patents [patents.google.com]
- 15. [Synthesis of S(+)-2-(4-isobutylphenyl) propionic acid by asymmetric hydrolysis of microbial enzyme. II. Reaction conditions and product extraction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hydrolysis of Ibuprofen Nitrile and Ibuprofen Amide and Deracemisation of Ibuprofen Using Nocardia corallina B-276 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ibuprofen - Wikipedia [en.wikipedia.org]
- 18. EP0358420A2 - Method of producing 1-(4'-isobutylphenyl) ethanol - Google Patents [patents.google.com]
- 19. data.epo.org [data.epo.org]
- 20. Selective hydrogenation of 4-isobutylacetophenone over a sodium-promoted Pd/C catalyst (Journal Article) | ETDEWEB [osti.gov]
- 21. US4981995A - Method for producing ibuprofen - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of (3-Bromobutyl)cyclopropane: A Step-by-Step Guide for Laboratory Professionals
For immediate release
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the safety of personnel and the protection of the environment. This document provides essential guidance on the proper disposal procedures for (3-Bromobutyl)cyclopropane, a halogenated organic compound. The following procedures are designed for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively and safely.
This compound is a flammable liquid and should be handled with care.[1] Adherence to proper personal protective equipment (PPE) protocols is mandatory during handling and disposal.
Key Safety and Disposal Information
The following table summarizes the critical safety and logistical information for the handling and disposal of this compound.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste, Halogenated Organic Waste | [2][3] |
| Personal Protective Equipment (PPE) | Chemical safety goggles or eyeglasses, protective gloves, and appropriate clothing to prevent skin exposure. | [1] |
| Handling Precautions | Use in a well-ventilated area, preferably a chemical fume hood. Keep away from heat, sparks, open flames, and other ignition sources. Ground and bond container and receiving equipment. Use non-sparking tools. | [1][4] |
| Incompatible Materials | Strong oxidizing agents, strong bases. | [1] |
| Storage of Waste | Store in a designated, labeled, and tightly closed container in a cool, dry, and well-ventilated area. The container should be clearly marked as "Hazardous Waste" and "Halogenated Organic Waste". | [2][5] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. Halogenated organic wastes are typically incinerated by regulated hazardous waste incinerators. Do not dispose of down the drain. | [2] |
| Spill Cleanup | For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal. Use spark-proof tools and explosion-proof equipment. For large spills, evacuate the area and contact environmental health and safety personnel. | [5] |
Experimental Protocol: Waste Segregation and Collection
The following step-by-step protocol outlines the procedure for the collection and temporary storage of this compound waste in a laboratory setting.
-
Obtain a designated waste container: Procure a chemically resistant container with a secure, tight-fitting lid. The container must be in good condition and compatible with halogenated organic compounds.
-
Label the container: Before adding any waste, clearly label the container with the words "Hazardous Waste" and "Halogenated Organic Waste".[2] List all constituents, including "this compound," on the label. Do not use abbreviations or chemical formulas.[5]
-
Segregate the waste: Collect only halogenated organic waste in this container. Do not mix with non-halogenated organic solvents, acids, bases, or oxidizing agents.[6][2]
-
Transfer the waste: Carefully transfer the this compound waste into the designated container in a well-ventilated area, such as a chemical fume hood.
-
Secure the container: Tightly seal the container lid after each addition of waste to prevent the release of vapors.[5]
-
Store the container: Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from sources of ignition and incompatible materials.[4]
-
Arrange for disposal: Once the container is full or ready for disposal, contact your institution's environmental health and safety (EHS) office to arrange for pickup and disposal by a licensed hazardous waste contractor.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
